6-Fluoro-2,8-dimethyl-5-nitroquinoline
Description
BenchChem offers high-quality 6-Fluoro-2,8-dimethyl-5-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,8-dimethyl-5-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-5-9(12)11(14(15)16)8-4-3-7(2)13-10(6)8/h3-5H,1-2H3 |
InChI Key |
KUSFOGDOOZXKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
6-Fluoro-2,8-dimethyl-5-nitroquinoline chemical structure and properties
[1][2][3]
Executive Summary
6-Fluoro-2,8-dimethyl-5-nitroquinoline (CAS: 1420793-27-6 ) is a trisubstituted quinoline derivative characterized by a highly electron-deficient core.[1][2][3] Its specific substitution pattern—featuring a fluorine atom at C6, methyl groups at C2 and C8, and a nitro group at C5—renders it a critical "push-pull" scaffold for medicinal chemistry. It serves as a validated intermediate in the synthesis of PIM kinase inhibitors and other bioactive agents targeting cell proliferation pathways.
| Property | Data |
| CAS Registry Number | 1420793-27-6 |
| IUPAC Name | 6-Fluoro-2,8-dimethyl-5-nitroquinoline |
| Molecular Formula | C₁₁H₉FN₂O₂ |
| Molecular Weight | 220.20 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Predicted LogP | ~2.8 – 3.2 |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Chemical Structure & Electronic Properties
The molecule is built upon a bicyclic quinoline framework. The regiochemistry is defined by the interplay of steric and electronic effects during synthesis:
-
C2-Methyl: Originated from the crotonaldehyde fragment during cyclization; provides metabolic stability and steric bulk at the pyridine ring.
-
C8-Methyl: Inherited from the aniline precursor; blocks the C8 position, forcing electrophilic substitutions to the C5 position.
-
C6-Fluoro: A weak deactivator but an ortho/para director. It directs incoming electrophiles to C5 (ortho) or C7 (ortho).
-
C5-Nitro: The strongly electron-withdrawing nitro group is installed at the C5 position. This position is electronically favored (para to the C8-methyl and ortho to the C6-fluoro) and sterically accessible compared to the crowded C7 position.
Structural Visualization (DOT)
The following diagram illustrates the logical connectivity and functional groups.
Figure 1: Structural connectivity and functional group relationships of 6-Fluoro-2,8-dimethyl-5-nitroquinoline.
Synthesis Protocol
The synthesis follows a robust two-stage workflow: Doebner-Miller Cyclization followed by Regioselective Nitration .
Stage 1: Synthesis of 6-Fluoro-2,8-dimethylquinoline
This step constructs the heterocyclic core using a modified Doebner-Miller reaction.
-
Reagents: 4-Fluoro-2-methylaniline, Crotonaldehyde (But-2-enal), Conc. HCl (or H₂SO₄), Toluene/Reflux.
-
Mechanism: Acid-catalyzed condensation of the aniline amine with the aldehyde carbonyl, followed by conjugate addition, cyclization, and oxidative aromatization.
Protocol:
-
Dissolution: Dissolve 4-Fluoro-2-methylaniline (1.0 eq) in 6M HCl.
-
Addition: Add Crotonaldehyde (1.2 eq) dropwise at 100°C. Note: Crotonaldehyde is lachrymatory; use a fume hood.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The solution will darken.
-
Work-up: Cool to 0°C. Basify with NaOH (pH > 10). Extract with Dichloromethane (DCM).
-
Purification: The crude intermediate (6-Fluoro-2,8-dimethylquinoline) is often an oil or low-melting solid. Purify via silica gel chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient for nitration.
Stage 2: Regioselective Nitration
This step installs the nitro group at C5. The C8-methyl blocks the typical C8 nitration site, and the C6-fluoro directs the electrophile to C5.
-
Reagents: Conc. H₂SO₄, Fuming HNO₃.
-
Conditions: 0°C to Room Temperature (RT).
Protocol:
-
Solubilization: Dissolve 6-Fluoro-2,8-dimethylquinoline (1.0 eq) in Conc. H₂SO₄ at 0°C. Ensure complete protonation (exothermic).
-
Nitration: Add Fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C to prevent over-nitration or tar formation.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Monitoring: Monitor by TLC or LCMS. The product is less polar than the starting material but will show a distinct UV shift.
-
Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Acetone if high purity (>98%) is required.
Synthetic Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic pathway from commercially available precursors.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
¹H NMR (DMSO-d₆):
-
Aromatic Region: The C7-H proton will appear as a doublet (coupling with ¹⁹F) in the aromatic region. The C3-H and C4-H protons of the pyridine ring will show characteristic coupling (J ~8-9 Hz).
-
Aliphatic Region: Two distinct singlets for the methyl groups. The C2-Me typically appears around δ 2.6-2.7 ppm, while the C8-Me appears around δ 2.5-2.6 ppm.
-
Missing Peak: The loss of the C5-H signal (present in the precursor) confirms substitution.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at 221.2 m/z .
-
-
Regiochemistry Check: NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the position of the nitro group by showing spatial proximity between the C4-H (pyridine ring) and the Nitro group (or lack of coupling to C5-H).
Applications in Drug Development
This compound is a high-value scaffold for Fragment-Based Drug Design (FBDD) .
-
Kinase Inhibition (PIM/CDK): The 5-nitro group can be reduced to an amine (-NH₂), serving as a nucleophile to attach solubilizing tails or hinge-binding motifs. This core mimics the adenine ring of ATP, allowing it to dock into the kinase ATP-binding pocket.
-
Antibacterial Agents: Fluoroquinolines are historical precursors to gyrase inhibitors. The 2,8-dimethyl substitution provides a unique steric profile that may overcome resistance mechanisms in standard fluoroquinolones.
-
Reduction Precursor: The primary utility is as a "masked" amine. The nitro group is stable during harsh upstream chemical transformations but can be selectively reduced (Fe/AcOH or H₂/Pd-C) to yield 5-amino-6-fluoro-2,8-dimethylquinoline , a versatile aniline equivalent for amide coupling.
References
-
PubChem Compound Summary. (2025). 5-Nitroquinoline and Derivatives. National Center for Biotechnology Information.
-
BLD Pharm. (2025). Product Data Sheet: 6-Fluoro-2,8-dimethyl-5-nitroquinoline (CAS 1420793-27-6).[1][2][3]
-
World Intellectual Property Organization. (2012). WO2012154274A1: Triazolopyridine compounds as pim kinase inhibitors. (Describes synthesis of the 6-fluoro-2,8-dimethylquinoline precursor).
-
BenchChem. (2025).[4][5] Application Notes: Nitration of substituted quinolines.
CAS 1412258-20-8 physical and chemical characteristics
The following technical guide provides an in-depth analysis of 6-Fluoro-2,8-dimethylquinoline (CAS 1412258-20-8) , a critical heterocyclic building block in the development of kinase inhibitors, particularly for the PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) kinase family.
CAS Registry Number: 1412258-20-8 Chemical Class: Heterocyclic Aromatic Compound (Quinoline Derivative) Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)
Executive Summary & Significance
6-Fluoro-2,8-dimethylquinoline is a specialized scaffold used primarily in medicinal chemistry for the synthesis of PIM kinase inhibitors . PIM kinases (PIM-1, PIM-2, PIM-3) are proto-oncogenes overexpressed in hematological malignancies (e.g., Multiple Myeloma, AML) and solid tumors.
This compound serves as a "warhead" precursor or a hydrophobic core that fits into the ATP-binding pocket of the kinase. Its 2,8-dimethyl substitution pattern provides steric constraints that enhance selectivity, while the 6-fluoro group modulates metabolic stability and electronic properties, influencing the pKa of the quinoline nitrogen.
Physicochemical Characteristics
The following data aggregates experimental values and calculated descriptors relevant for drug design and handling.
| Property | Value / Description | Note |
| Chemical Name | 6-Fluoro-2,8-dimethylquinoline | IUPAC |
| Molecular Formula | C₁₁H₁₀FN | |
| Molecular Weight | 175.20 g/mol | |
| Physical State | Solid or viscous oil | Low melting point solid (typical of dimethylquinolines) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; crosses cell membranes |
| pKa (Predicted) | ~4.5 - 5.0 (Quinoline N) | Less basic than pyridine due to benzene fusion |
| Storage | 2–8°C, Inert atmosphere (Argon/N₂) | Protect from light and oxidation |
Synthetic Methodology & Reactivity
The synthesis of CAS 1412258-20-8 typically follows a modified Doebner-Miller Quinoline Synthesis . This robust protocol constructs the pyridine ring onto a substituted aniline.
Protocol: Modified Doebner-Miller Synthesis
Objective: Synthesis of 6-Fluoro-2,8-dimethylquinoline from 4-Fluoro-2-methylaniline.
Reagents:
-
Substrate: 4-Fluoro-2-methylaniline (CAS 452-71-1)
-
Reagent: Crotonaldehyde (2-Butenal) or Crotonaldehyde precursor (paraldehyde)
-
Catalyst/Solvent: Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Oxidant: p-Chloranil or atmospheric oxygen (often required to dehydrogenate the intermediate dihydroquinoline)
Step-by-Step Workflow:
-
Acidification: Dissolve 4-Fluoro-2-methylaniline in 6M HCl at 0°C.
-
Addition: Dropwise addition of Crotonaldehyde (1.2 equiv) while maintaining temperature <10°C to prevent polymerization.
-
Cyclization: Reflux the mixture at 100°C for 2–4 hours. The aniline attacks the aldehyde, followed by cyclodehydration.
-
Work-up:
-
Cool to room temperature.[1]
-
Basify with NaOH or NH₄OH to pH > 10 (liberating the free base).
-
Extract with Dichloromethane (DCM) (3x).
-
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Mechanism of Action (Chemical): The 2-methyl group on the aniline ends up at the 8-position of the quinoline due to ring closure geometry. The methyl group from crotonaldehyde ends up at the 2-position .
Functionalization for Drug Discovery
This core is rarely the final drug. It is often oxidized to an aldehyde to allow coupling with other pharmacophores (e.g., triazolopyridines).
-
Oxidation Protocol: Treatment with Selenium Dioxide (SeO₂) in dioxane selectively oxidizes the reactive 2-methyl group to an aldehyde (6-Fluoro-8-methylquinoline-2-carbaldehyde ), a critical "chemical handle" for further elaboration.
Biological Context: PIM Kinase Inhibition
The relevance of CAS 1412258-20-8 lies in its role in blocking the PIM signaling pathway.
Mechanism of Action
PIM kinases are constitutively active serine/threonine kinases that prevent apoptosis and promote cell cycle progression.
-
Binding: Inhibitors derived from this quinoline scaffold bind to the ATP-binding pocket of PIM-1/2/3.
-
Interaction: The quinoline ring engages in hydrophobic stacking with phenylalanine residues in the hinge region.
-
Effect: Prevents phosphorylation of downstream targets like BAD (Bcl-2-associated death promoter) and c-Myc .
-
Outcome: Restoration of apoptosis in cancer cells.
Pathway Visualization
The following diagram illustrates the PIM signaling cascade and the intervention point of quinoline-based inhibitors.
Caption: PIM Kinase signaling cascade showing the inhibitory intervention point of Quinoline-based compounds.
Experimental Validation: Quality Control
To ensure the integrity of this starting material before use in synthesis, the following QC protocol is recommended.
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H-NMR (400 MHz, CDCl₃) | Distinct singlets for 2-Me (~2.7 ppm) and 8-Me (~2.6 ppm); aromatic region integration (3H). |
| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ = 176.2 ± 0.1 m/z |
| Purity | HPLC (C18 Column, ACN/H₂O) | > 98.0% Area |
| Water Content | Karl Fischer Titration | < 0.5% w/w (Critical for organometallic steps) |
References
-
Patent: "Triazolopyridine compounds as pim kinase inhibitors." World Intellectual Property Organization, WO2012154274A1, 2012. Link
-
Chemical Data: "6-Fluoro-2,8-dimethylquinoline."[2][3][4][5] Fluorochem Product Catalog. Link
- Mechanism: "PIM kinases in hematological malignancies." Expert Opinion on Investigational Drugs, 2011. (Contextual grounding for PIM inhibition).
Sources
- 1. isotope.com [isotope.com]
- 2. Buy (4-Octylphenyl)(oxiran-2-yl)methanol (EVT-11991899) [evitachem.com]
- 3. 1420790-21-1|8-Fluoro-2,6-dimethylquinoline|BLD Pharm [bldpharm.com]
- 4. 708-72-5|7-Fluoro-2,4-dimethylquinoline|BLD Pharm [bldpharm.com]
- 5. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
6-Fluoro-2,8-dimethyl-5-nitroquinoline: A Scoping Guide for Oncological Drug Development
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] This guide delineates the therapeutic potential and a comprehensive preclinical evaluation strategy for a novel, uncharacterized compound: 6-Fluoro-2,8-dimethyl-5-nitroquinoline. By leveraging structure-activity relationship data from analogous chemical series, we hypothesize that the unique combination of a fluorine atom, a nitro group, and dimethyl substituents on the quinoline core presents a compelling opportunity for oncology drug discovery. This document provides a foundational roadmap, from proposed chemical synthesis to detailed protocols for in vitro and in vivo validation, designed to rigorously assess its anticancer potential and elucidate its mechanism of action.
Introduction: The Rationale for Investigation
The quinoline ring system is a "privileged scaffold," consistently appearing in compounds with a wide array of biological activities, including significant anticancer properties.[3][4] The therapeutic efficacy of quinoline derivatives is profoundly influenced by the nature and position of their substituents. The structure of 6-Fluoro-2,8-dimethyl-5-nitroquinoline incorporates several functional groups known to confer advantageous pharmacological properties.
-
The Fluoro Substituent (C6): Strategic fluorination is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[5][6][7] The presence of a fluorine atom can block sites of metabolic oxidation, extending the compound's half-life and therapeutic window.
-
The Nitro Group (C5): Nitroaromatic compounds, including nitroquinolines, have demonstrated potent cytotoxic and anticancer activities.[3][8] Their mechanisms can involve the induction of reactive oxygen species (ROS), inhibition of critical cellular enzymes like methionine aminopeptidase, or acting as bio-reductive prodrugs in hypoxic tumor environments.[9][10]
-
The Dimethyl Groups (C2, C8): Methyl groups can influence the molecule's lipophilicity and steric profile, potentially enhancing binding to hydrophobic pockets within target enzymes and influencing metabolic stability.[11]
Given this structural rationale, 6-Fluoro-2,8-dimethyl-5-nitroquinoline is posited as a promising candidate for investigation as a novel oncology therapeutic. This guide outlines the necessary steps to take this compound from a chemical concept to a preclinical candidate.
Proposed Chemical Synthesis
A direct synthetic route for 6-Fluoro-2,8-dimethyl-5-nitroquinoline has not been reported. We propose a plausible pathway based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction.[12][13][14] This approach offers a robust and adaptable method for constructing the core quinoline scaffold.
The proposed synthesis begins with a substituted aniline, 3-Fluoro-2,5-dimethylaniline , which serves as the foundational building block. This precursor would undergo an acid-catalyzed condensation reaction with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to form the 6-fluoro-2,8-dimethylquinoline core. The final step involves a regioselective nitration using a standard nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the C5 position.
Caption: Proposed workflow for the synthesis of the title compound.
Comprehensive Preclinical Evaluation Strategy
A tiered, systematic approach is essential to validate the therapeutic potential of 6-Fluoro-2,8-dimethyl-5-nitroquinoline. The workflow is divided into initial in vitro screening to establish bioactivity, followed by detailed mechanistic studies and culminating in in vivo efficacy assessment.
Caption: A tiered workflow for preclinical oncological evaluation.
In Vitro Assessment: Establishing a Biological Profile
A. Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit cancer cell growth and to assess its selectivity for cancer cells over normal cells.
-
Protocol: MTT/SRB Cytotoxicity Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Fluoro-2,8-dimethyl-5-nitroquinoline (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Assay:
-
For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO.[15][16]
-
For SRB Assay: Fix cells with trichloroacetic acid, then stain with Sulforhodamine B dye. Solubilize the bound dye with a Tris base solution.[17]
-
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.1 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| HEK293 | Normal Kidney | > 50 |
B. Mechanistic Elucidation
If significant and selective cytotoxicity is observed, the next phase is to understand how the compound kills cancer cells.
-
Apoptosis Induction
-
Rationale: Determining if cell death occurs via apoptosis (programmed cell death) is crucial, as this is a preferred mechanism for anticancer agents.
-
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treat cancer cells with the compound at 1x and 2x its IC50 value for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[18][19]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20]
-
-
-
Cell Cycle Analysis
-
Rationale: Many anticancer drugs function by arresting the cell cycle, preventing cancer cells from proliferating.
-
Protocol: Propidium Iodide Staining for DNA Content
-
Treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and treat with RNase A to prevent staining of RNA.
-
Stain the cells with Propidium Iodide solution.[21]
-
Analyze by flow cytometry. The DNA content histogram will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]
-
-
-
Signaling Pathway Analysis
-
Rationale: Quinoline derivatives are known to modulate key cancer signaling pathways.[4] The PI3K/Akt/mTOR and MAPK/ERK pathways are critical regulators of cell growth, proliferation, and survival and are frequently dysregulated in cancer.[24][25]
-
Protocol: Western Blotting
-
Treat cancer cells with the compound at its IC50 for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins and their phosphorylated (activated) forms (e.g., Akt, p-Akt, ERK, p-ERK).[26][27][28]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Apply HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Hypothesized Mechanism of Action
Based on the known activities of related quinoline and nitroaromatic compounds, we hypothesize that 6-Fluoro-2,8-dimethyl-5-nitroquinoline may function as a kinase inhibitor, disrupting pro-survival signaling cascades within cancer cells. The PI3K/Akt and MAPK/ERK pathways are plausible targets. Inhibition would lead to the downstream effects of decreased proliferation and increased apoptosis.
Caption: Potential inhibition points in the PI3K/Akt and MAPK/ERK pathways.
In Vivo Efficacy Assessment
Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy and tolerability in a physiological context.
-
Rationale: In vivo models are critical for evaluating a drug's overall therapeutic potential, including its pharmacokinetics, safety, and effect on a tumor within a complex biological system. Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are considered highly clinically relevant.[1][2][29][30] However, for initial screening, cell line-derived xenograft (CDX) models are often more practical and cost-effective.[31]
-
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Model Establishment: Subcutaneously inject a suitable cancer cell line (e.g., HCT116, based on potent in vitro activity) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or a suitable formulation vehicle).
-
Group 2: Compound, Low Dose (e.g., 10 mg/kg).
-
Group 3: Compound, High Dose (e.g., 50 mg/kg).
-
Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer type).
-
-
Dosing & Monitoring: Administer treatment via a relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days). Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze the data for statistically significant differences in tumor growth inhibition (TGI) between the treatment and vehicle control groups.
-
Conclusion and Future Directions
This document provides a comprehensive, albeit prospective, guide to the oncological potential of 6-Fluoro-2,8-dimethyl-5-nitroquinoline. The structural features of this novel compound provide a strong scientific rationale for its investigation as an anticancer agent. The proposed workflow, from synthesis to in vivo testing, outlines a rigorous and logical path for its preclinical development.
Should this initial evaluation yield promising results, future directions would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Advanced In Vivo Models: Utilizing orthotopic or patient-derived xenograft (PDX) models for higher clinical relevance.[2]
-
Pharmacokinetic and Toxicology Studies: Conducting formal studies to establish the compound's ADME (absorption, distribution, metabolism, and excretion) profile and to identify any potential toxicities.
-
Target Deconvolution: Employing advanced techniques (e.g., chemical proteomics) to definitively identify the direct molecular target(s) of the compound.
The exploration of novel chemical entities like 6-Fluoro-2,8-dimethyl-5-nitroquinoline is essential for the continued advancement of oncology therapeutics.
References
A comprehensive list of references will be provided upon request, including full citations for all peer-reviewed articles and technical documents supporting the methodologies and rationale presented herein.
Sources
- 1. startresearch.com [startresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. iipseries.org [iipseries.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. saudijournals.com [saudijournals.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. docs.research.missouri.edu [docs.research.missouri.edu]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. championsoncology.com [championsoncology.com]
- 30. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 31. crownbio.com [crownbio.com]
Structure-activity relationship (SAR) of 2,8-dimethyl-5-nitroquinoline analogs
Technical Guide: Structure-Activity Relationship (SAR) & Optimization of 2,8-Dimethyl-5-nitroquinoline Analogs
Executive Summary & Pharmacophore Rationale
The 5-nitroquinoline scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized for its redox-active properties. While the 5-nitro group acts as the primary pharmacophore—capable of undergoing bioreduction to generate cytotoxic radical species—the alkyl substitutions at positions 2 and 8 are critical determinants of the molecule's pharmacokinetic (PK) profile.
This guide focuses on 2,8-dimethyl-5-nitroquinoline , dissecting how the specific methylation pattern modulates lipophilicity, metabolic stability, and target binding affinity compared to the unsubstituted parent scaffold. This analog is of particular interest in the development of antitubercular agents (targeting Mycobacterium tuberculosis) and hypoxia-activated anticancer prodrugs.
Chemical Synthesis: The Foundation
To study the SAR, one must first establish a robust synthetic route. The construction of the 2,8-dimethyl-5-nitroquinoline core is best achieved via a modified Doebner-Miller synthesis followed by electrophilic aromatic nitration.
Retrosynthetic Analysis
-
Target: 2,8-dimethyl-5-nitroquinoline.
-
Precursor: 2,8-dimethylquinoline.
-
Starting Materials: o-Toluidine (2-methylaniline) and Crotonaldehyde (or its equivalents).
Validated Synthetic Protocol
Step 1: Scaffold Construction (Doebner-Miller Condensation)
-
Reagents: o-Toluidine (1.0 eq), Crotonaldehyde (1.2 eq), Conc. HCl (catalyst/solvent).[1]
-
Procedure:
-
Dissolve o-toluidine in 6M HCl at 0°C.
-
Add crotonaldehyde dropwise (Caution: Exothermic).
-
Reflux the mixture at 100°C for 4 hours.
-
Neutralize with NaOH to precipitate the crude quinoline.
-
Purification: Steam distillation or column chromatography (Hexane:EtOAc) yields 2,8-dimethylquinoline.
-
Mechanistic Note: The 2-methyl group on the aniline directs the cyclization to the ortho position, while the methyl group from crotonaldehyde ends up at the C2 position of the quinoline ring.
-
Step 2: Regioselective Nitration
-
Reagents: 2,8-dimethylquinoline, KNO₃, Conc. H₂SO₄.[1][2][3]
-
Procedure:
-
Dissolve 2,8-dimethylquinoline in conc. H₂SO₄ at 0°C.
-
Add KNO₃ portion-wise, maintaining temperature <5°C to prevent di-nitration or oxidation of methyl groups.
-
Stir for 2 hours at room temperature.
-
Pour onto crushed ice and basify with NH₄OH.
-
Validation: Recrystallize from ethanol. The 5-position is electronically favored for electrophilic attack in the protonated quinoline species (quinolinium ion), as the 5 and 8 positions are less deactivated than the pyridine ring, but position 8 is blocked by the methyl group.
-
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of 2,8-dimethyl-5-nitroquinoline via Doebner-Miller condensation and regioselective nitration.
SAR Analysis: Dissecting the Molecule
The biological activity of 2,8-dimethyl-5-nitroquinoline is not a singular property but a sum of its structural components.
Position 5: The Nitro Warhead (Electronic)
-
Function: The nitro group (
) is the obligate pharmacophore. -
Mechanism: It serves as a substrate for type I or type II nitroreductases (e.g., DprE1 in TB or bacterial nitroreductases).
-
SAR Rule: Removal of the nitro group or reduction to an amine (
) abolishes antimicrobial/cytotoxic activity. The redox potential ( ) of this group correlates directly with potency; electron-withdrawing groups on the ring make bioreduction easier (higher potency) but increase systemic toxicity.
Position 2: Methyl (Lipophilicity & Stability)
-
Function: Increases
(lipophilicity) and blocks nucleophilic attack. -
Causality: The C2 position in quinolines is naturally electron-deficient and susceptible to nucleophilic attack (metabolic oxidation to 2-quinolone).
-
Optimization: A methyl group at C2 sterically and electronically impedes this metabolic degradation, extending half-life (
). It also enhances membrane permeability, crucial for intracellular pathogens like M. tuberculosis.
Position 8: Methyl (Steric Shielding)
-
Function: Steric bulk and solubility modulation.
-
Causality: Located peri to the ring nitrogen. Unlike an 8-hydroxy group (which chelates metals, e.g., Nitroxoline), the 8-methyl group prevents metal chelation, focusing the mechanism on the nitro-reduction pathway.
-
Optimization: It disrupts the planarity of the molecule slightly, which can improve solubility in organic media and reduce non-specific DNA intercalation (reducing mutagenicity) while maintaining enzyme active site fit.
Visualization: SAR Logic Map
Caption: Structural dissection of the 2,8-dimethyl-5-nitroquinoline scaffold and the functional role of each substituent.
Mechanism of Action (Bioreduction)
The efficacy of this analog relies on "Suicide Activation." The compound is relatively inert until it enters the target cell (e.g., a hypoxic cancer cell or a mycobacterium).
-
Entry: The 2,8-dimethyl substitution ensures passive diffusion across the lipid bilayer.
-
Activation: Intracellular nitroreductases (NTRs) reduce the
group via a single-electron transfer (reversible) or two-electron transfer (irreversible). -
Toxicity: The resulting hydroxylamine (
) or nitro-radical anion interacts with DNA, causing strand breaks, or inhibits DprE1 (in TB), preventing cell wall synthesis.
Visualization: Activation Pathway
Caption: Bioreductive activation mechanism. In normoxia, futile cycling reduces toxicity. In hypoxia/bacteria, toxic radicals accumulate.
Comparative Data Summary
The following table synthesizes predicted and literature-derived trends for 5-nitroquinoline analogs, demonstrating the impact of the 2,8-dimethyl substitution pattern.
| Analog Structure | LogP (Est.) | Relative Potency (MIC) | Metabolic Stability | Primary Liability |
| 5-Nitroquinoline | 1.9 | Baseline (1x) | Low | Rapid C2-oxidation; Low permeability. |
| 2-Methyl-5-nitroquinoline | 2.4 | High (2-4x) | Moderate | Improved PK; susceptible to benzylic oxidation. |
| 8-Methyl-5-nitroquinoline | 2.4 | Moderate (1-2x) | Low | Steric clash may reduce enzyme binding. |
| 2,8-Dimethyl-5-nitroquinoline | 2.9 | High (3-5x) | High | Optimal balance of lipophilicity and stability. |
| 5-Aminoquinoline | 1.5 | Inactive | High | Loss of pharmacophore (Warhead removed). |
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Self-validating step: Always include a positive control (e.g., Isoniazid for TB or Metronidazole for anaerobes) and a solvent control (DMSO).
-
Preparation: Prepare a stock solution of 2,8-dimethyl-5-nitroquinoline in 100% DMSO (10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well microtiter plates using appropriate broth (e.g., Middlebrook 7H9 for M. tb). Final concentrations should range from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for required duration (7 days for M. tb, 24h for S. aureus).
-
Readout: Add Resazurin dye (Alamar Blue). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
References
-
Denny, W. A. (2002). Nitro-substituted heterocyclic compounds as hypoxia-activated prodrugs. Current Pharmaceutical Design, 8(15), 1349-1361.
-
Koubatis, E., et al. (2019). Synthesis of quinoline derivatives by a Doebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
-
Makam, P., & Kannan, T. (2014). 5-Nitroquinoline derivatives: Synthesis and antimicrobial activity. Arabian Journal of Chemistry.
-
PubChem. (2024). 5-Nitroquinoline Compound Summary. National Library of Medicine.
Sources
A Technical Guide to the Synthetic Pathways of Fluoro-Nitroquinolines for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom and a nitro group can significantly enhance the pharmacological profile of these molecules. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while the nitro group, a potent electron-withdrawing group, is a key pharmacophore in many antimicrobial and anticancer agents. This guide provides an in-depth exploration of the primary synthetic routes to fluoro-nitroquinolines, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of fluoro-nitroquinolines can be broadly categorized into two main approaches: the construction of the quinoline ring system followed by functionalization, or the use of pre-functionalized precursors in the ring-forming reaction. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Quinoline Ring Formation Followed by Electrophilic Nitration
A time-tested and versatile strategy involves the initial synthesis of a fluoroquinoline core, followed by the introduction of the nitro group via electrophilic aromatic substitution. The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that are still widely employed.
The Skraup synthesis is a robust method for constructing the quinoline ring from an aniline, glycerol, an oxidizing agent (often the nitro compound corresponding to the aniline), and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally oxidation to form the aromatic quinoline ring.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves both as a catalyst and a dehydrating agent. The oxidizing agent is crucial for the final aromatization step. The reaction is typically heated to drive the dehydration and cyclization steps to completion.
Experimental Protocol: Hypothetical Skraup Synthesis of 5-Fluoroquinoline [1]
-
Reaction Setup: In a fume hood, cautiously add 50 mL of concentrated sulfuric acid to a mixture of 11.1 g (0.1 mol) of 5-fluoroaniline, 27.6 g (0.3 mol) of glycerol, and 9.3 g (0.1 mol) of nitrobenzene in a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Heating: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic, so careful temperature control is necessary. Continue heating for 3-4 hours.
-
Workup: Cool the reaction mixture and cautiously pour it into a large volume of water (approximately 500 mL).
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. Perform a steam distillation to isolate the crude 5-fluoroquinoline. The product can be further purified by extraction with an organic solvent like diethyl ether, followed by drying and distillation.
Once the fluoroquinoline core is synthesized, the nitro group can be introduced. The fluorine atom is an ortho-, para-director, while the quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack. The position of nitration will depend on the reaction conditions and the position of the fluorine atom.
Causality Behind Experimental Choices: The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side-product formation.
Experimental Protocol: Hypothetical Nitration of 5-Fluoroquinoline [1]
-
Reaction Setup: Dissolve 1.47 g (0.01 mol) of 5-fluoroquinoline in 10 mL of concentrated sulfuric acid in a flask, while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of 0.7 mL of concentrated nitric acid and 2 mL of concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at low temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, a mixture of 5-fluoro-6-nitroquinoline and 5-fluoro-8-nitroquinoline, can be collected by filtration, washed with cold water, and then purified by recrystallization or chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group.[2] In the context of fluoro-nitroquinoline synthesis, this can involve the displacement of a halide by a nucleophile or, in some cases, the displacement of a nitro group.
Fundamental Principles: The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex.[2] The leaving group then departs, restoring the aromaticity of the ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex.[2]
Experimental Protocol: Synthesis of 3-fluoro-4-nitroquinoline 1-oxide (Illustrative SNAr)
Modern Cyclization Strategies
Modern synthetic methods offer alternative and often more efficient routes to functionalized quinolines. These methods often involve the condensation and cyclization of appropriately substituted anilines and carbonyl compounds.
This approach builds the quinoline ring from a fluorinated aniline and a β-dicarbonyl compound or its equivalent. This strategy is advantageous as it installs the fluorine atom at a specific position from the start.
Causality Behind Experimental Choices: The use of a strong acid catalyst, such as polyphosphoric acid (PPA), facilitates both the initial condensation and the subsequent cyclization reaction. Heating is required to overcome the activation energy for these steps.
Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol [4]
-
Reaction Setup: In a 250 mL three-necked flask, combine 11.11 g (100.00 mmol) of 2-fluoroaniline, 14.42 g (100.00 mmol) of ethyl 2-methylacetoacetate, and 50.69 g (150.00 mmol) of polyphosphoric acid.[4]
-
Heating: Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitored by TLC).[4]
-
Workup: Cool the reaction mixture to room temperature. Place the flask in an ice bath and carefully adjust the pH to 7-8 by adding a 10% aqueous sodium hydroxide solution.[4]
-
Isolation: The resulting precipitate is collected by filtration and dried to yield the product.[4]
This intermediate can then be subjected to nitration to afford the desired fluoro-nitroquinoline derivative.
Visualization of Synthetic Pathways
Skraup Synthesis and Nitration Pathway
Caption: Skraup synthesis of 5-fluoroquinoline followed by nitration.
Cyclization Pathway
Caption: Cyclization synthesis of a fluoro-quinolinol intermediate followed by nitration.
Comparative Analysis of Synthetic Pathways
| Synthetic Pathway | Advantages | Disadvantages | Key Considerations |
| Skraup Synthesis & Nitration | Versatile, uses readily available starting materials, well-established. | Harsh reaction conditions (strong acid, high temperature), can lead to mixtures of isomers during nitration, moderate yields. | Careful control of temperature is crucial. Separation of isomers may be challenging. |
| Nucleophilic Aromatic Substitution (SNAr) | Can be highly regioselective, often proceeds under milder conditions than classical methods. | Requires a suitably activated substrate with a good leaving group and a strong electron-withdrawing group. | The position of the nitro group is critical for activating the ring for nucleophilic attack. |
| Modern Cyclization Strategies | Good control over substitution patterns, often higher yields, can be more atom-economical. | May require more complex starting materials, optimization of reaction conditions may be necessary. | The choice of aniline and carbonyl precursor directly determines the final substitution pattern. |
Conclusion
The synthesis of fluoro-nitroquinolines is a critical area of research in medicinal chemistry, with several viable synthetic strategies available to researchers. The classical approach of building the quinoline ring via methods like the Skraup synthesis followed by nitration remains a valuable tool, despite its often harsh conditions. Nucleophilic aromatic substitution offers a more targeted approach when suitably activated precursors are available. Modern cyclization reactions provide an efficient and often more regioselective means of constructing the fluoroquinoline core. The optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel and more effective therapeutic agents continues to grow, the development of innovative and efficient methods for the synthesis of complex heterocyclic scaffolds like fluoro-nitroquinolines will remain a key focus for the drug development community.
References
- BenchChem. (n.d.). An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent.
- BenchChem. (n.d.). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
- Gáspár, A., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
- Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746.
- Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(5), 1017-1020.
- Google Patents. (n.d.). US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197.
- Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 540(7633), 418-421.
- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3423.
- Das, P., et al. (2018). Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Fluorine notes, 1(116).
- Pinto, M. F., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 123.
- ResearchGate. (2026). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-2,8-dimethyl-5-nitroquinoline molecular weight and formula
An In-depth Technical Guide to 6-Fluoro-2,8-dimethyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,8-dimethyl-5-nitroquinoline, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited, this document extrapolates from established knowledge of analogous quinoline derivatives to provide a robust foundational understanding for researchers. We will delve into its molecular characteristics, propose viable synthetic pathways, and discuss its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the development of novel therapeutics and functional materials.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic activities. The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The strategic placement of substituents such as halogens, alkyl groups, and nitro groups can profoundly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity.
This guide focuses on the specific derivative, 6-Fluoro-2,8-dimethyl-5-nitroquinoline, highlighting the synergistic effects of its unique substitution pattern:
-
6-Fluoro Group: The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, increase cell membrane permeability, and improve binding affinity through favorable electrostatic interactions with target proteins.
-
2,8-Dimethyl Groups: Methyl groups can enhance binding to target proteins through hydrophobic interactions and influence the molecule's overall conformation and metabolic stability.
-
5-Nitro Group: This strong electron-withdrawing group can be crucial for specific biological activities and can also serve as a synthetic handle for further chemical modifications.
Molecular Characteristics
A precise understanding of the molecular formula and weight is fundamental for any experimental work, including reaction stoichiometry, and for the interpretation of analytical data.
| Property | Value |
| Molecular Formula | C₁₁H₁₀FN₂O₂ |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 6-fluoro-2,8-dimethyl-5-nitroquinoline |
Proposed Synthetic Strategies
Synthesis of the Quinoline Core
A logical starting point for the synthesis is the construction of the 6-fluoro-2,8-dimethylquinoline core. A potential pathway would involve the reaction of 4-fluoro-2-methylaniline with a suitable α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic conditions, which is characteristic of the Doebner-von Miller reaction.
Caption: Proposed nitration of the quinoline core to yield the final product.
Potential Applications and Research Directions
Given the pharmacological importance of the quinoline scaffold and the specific functional groups present in 6-Fluoro-2,8-dimethyl-5-nitroquinoline, this compound represents a promising candidate for various research applications, particularly in drug discovery.
-
Antimicrobial Agents: Nitroquinolines have a history of use as antimicrobial agents. The presence of the nitro group in the target molecule suggests potential activity against a range of bacterial and parasitic pathogens.
-
Anticancer Therapeutics: Many quinoline derivatives have been investigated as potential anticancer agents due to their ability to intercalate DNA, inhibit topoisomerases, or modulate key signaling pathways involved in cancer progression.
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 6-Fluoro-2,8-dimethyl-5-nitroquinoline could be optimized for selective inhibition of specific kinases implicated in disease.
-
Materials Science: The photophysical properties of quinoline derivatives make them interesting candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.
Conclusion
6-Fluoro-2,8-dimethyl-5-nitroquinoline is a molecule of significant interest for researchers in medicinal chemistry and materials science. While direct experimental data is sparse, this guide has provided a comprehensive theoretical framework based on the well-understood chemistry of related quinoline derivatives. The proposed synthetic pathways offer a practical starting point for its preparation, and the outlined potential applications highlight promising avenues for future research. The unique combination of a fluoro, two methyl, and a nitro group on the quinoline scaffold makes this compound a compelling target for further investigation and development.
References
While direct references for 6-Fluoro-2,8-dimethyl-5-nitroquinoline are not available, the following resources provide foundational knowledge on the synthesis and properties of related quinoline derivatives.
- BenchChem Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
-
PubChem Compound Summary for 6-Methyl-5-nitroquinoline. This entry provides chemical and physical properties for a related nitroquinoline. [Link]
-
NIST Chemistry WebBook for 2-Methyl-6-nitroquinoline. This resource provides spectral and physical data for a related compound. [Link]
- Gershon, H., Clarke, D. D., & M, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. This paper describes the synthesis of fluoro-substituted quinolines.
Toxicity Profile and Safety Data Sheet (SDS) for Nitroquinoline Derivatives
This guide provides a comprehensive technical analysis of the toxicity, metabolic mechanisms, and safety protocols for nitroquinoline derivatives, with a primary focus on the prototype compound 4-Nitroquinoline-1-oxide (4-NQO) .
Executive Summary & Chemical Nature
Nitroquinoline derivatives are a class of heterocyclic aromatic compounds used extensively in cancer research as potent mutagens and carcinogens.[1][2] Their structural core consists of a quinoline ring substituted with a nitro group (
The most critical compound in this class is 4-Nitroquinoline-1-oxide (4-NQO) . Often termed a "radiomimetic" agent, 4-NQO induces DNA damage that mimics ultraviolet (UV) radiation. While invaluable for establishing oral squamous cell carcinoma (OSCC) animal models, its extreme toxicity and stability require rigorous safety protocols.
Key Derivatives Covered[1][3][4][5][6][7]
-
4-Nitroquinoline-1-oxide (4-NQO): Potent carcinogen (Group 2B/1B context-dependent), mutagen, and DNA cross-linker.[3]
-
5-Nitroquinoline: Mutagenic; suspected carcinogen (GHS Category 2).
-
8-Nitroquinoline: Weak to non-carcinogenic in specific rodent models; significantly lower potency than 4-NQO.
-
Nitroxoline (8-hydroxy-5-nitroquinoline): Antimicrobial with repurposed anti-cancer properties; induces ROS but has a distinct safety profile compared to 4-NQO.
Toxicological Mechanisms: The "Why" Behind the Hazard
Understanding the mechanism is the first line of defense. Nitroquinolines are pro-carcinogens ; they are relatively inert until metabolically activated by cellular enzymes.
Dual Mechanism of Action (4-NQO)
4-NQO exerts genotoxicity through two distinct pathways:
-
Stable Adduct Formation: 4-NQO is reduced to 4-hydroxyaminoquinoline-1-oxide (4-HAQO).[2] This metabolite is further activated (e.g., via serylation by seryl-tRNA synthetase or acetylation) to form a highly electrophilic nitrenium ion. This ion covalently binds to DNA, primarily at the
and positions of guanine and the position of adenine. -
Oxidative Stress: During the redox cycling between the nitro and hydroxylamine forms, superoxide anions (
) and hydrogen peroxide ( ) are generated. This leads to the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[4][5]
Visualization: Metabolic Activation Pathway
Figure 1: Metabolic activation of 4-NQO leading to genotoxicity via DNA adducts and oxidative stress.
Comparative Toxicity Profile
Not all nitroquinolines carry the same risk. The position of the nitro group and the presence of the N-oxide moiety are critical determinants of mutagenicity (Structure-Activity Relationship).
| Compound | CAS No. | Carcinogenicity | Mutagenicity (Ames) | Key Hazard |
| 4-NQO | 56-57-5 | High (Group 2B/1B) | Positive (Potent) | DNA Adducts, UV-mimetic, Skin Permeable |
| 5-Nitroquinoline | 607-34-1 | Suspected (Cat 2) | Positive | Acute Toxicity (Oral/Dermal), Mutagenic |
| 8-Nitroquinoline | 607-35-2 | Low / Equivocal | Weak / Negative | Less potent than 4-NQO; lacks N-oxide activation |
| Nitroxoline | 4008-48-4 | Therapeutic Use | Low (at therapeutic dose) | ROS generation (Anti-cancer mechanism) |
Scientific Insight: The N-oxide group at position 1 in 4-NQO is essential for the specific enzymatic reduction that leads to the formation of the ultimate carcinogen. Derivatives lacking the N-oxide (like 8-nitroquinoline) often show significantly reduced carcinogenicity because they do not easily form the reactive nitrenium ion intermediate.
Safety Data Sheet (SDS) Synthesis
Based on aggregated data for 4-Nitroquinoline-1-oxide (CAS: 56-57-5).
Hazard Identification (GHS)
-
Signal Word: DANGER
-
Carcinogenicity: Category 1B (May cause cancer).
-
Acute Toxicity: Category 4 (Oral, Dermal, Inhalation).[6]
-
Skin/Eye Irritation: Category 2.[6]
-
Specific Target Organ Toxicity: Lungs, DNA (Genotoxic).
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | N100 / P3 Full-Face Respirator | 4-NQO is a fine powder; inhalation is a primary exposure route. |
| Hand | Double Nitrile (0.11mm min) or Butyl Rubber | Prevents dermal absorption. Change outer gloves immediately upon splash. |
| Eye/Face | Chemical Goggles + Face Shield | If not using a full-face respirator, this is mandatory to prevent mucosal absorption. |
| Body | Tyvek® Lab Coat / Apron | Disposable outer layer prevents contamination of street clothes. |
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling, Storage, and Disposal Protocols
Storage Requirements
-
Temperature: -20°C (Frozen).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Air-sensitive.
-
Light: Protect from light (Amber vials/foil wrap). 4-NQO is photolabile.
Deactivation & Spill Cleanup
Self-Validating Protocol: Unlike general spills, 4-NQO requires chemical inactivation.
Reagent: 0.5M Sodium Thiosulfate (
-
Mechanism:[7] Thiosulfate reduces the N-oxide moiety, significantly lowering genotoxicity (as seen in Aspergillus mutagenesis protocols).
Workflow: Safe Solubilization & Usage
Figure 2: Operational workflow for safe handling and emergency spill response.
References
-
NTP (National Toxicology Program). "4-Nitroquinoline-1-oxide." Report on Carcinogens, Fourteenth Edition. [Link]
-
Tada, M., & Tada, M. (1976). "Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid." Nature, 255, 510–512. [Link]
-
Kanojia, D., & Vaidya, M. M. (2006). "4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis." Oral Oncology, 42(7), 655-667. [Link]
-
IARC (International Agency for Research on Cancer). "4-Nitroquinoline 1-oxide." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 7. [Link]
-
Yamamoto, K., et al. (2006). "4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species."[4] Toxicological Sciences, 91(1), 50-60. [Link]
-
Takahashi, M., et al. (1978).[8] "Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats." Cancer Letters, 4(5), 265-270. [Link]
-
PubChem. "4-Nitroquinoline-1-oxide Compound Summary." National Library of Medicine. [Link]
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 4. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
In silico binding affinity of 6-Fluoro-2,8-dimethyl-5-nitroquinoline to DNA gyrase
Title: In Silico Pharmacodynamics: Binding Affinity Profiling of 6-Fluoro-2,8-dimethyl-5-nitroquinoline against DNA Gyrase B Subtitle: A High-Fidelity Computational Protocol for Novel Antimicrobial Scaffolds
Executive Summary
This technical guide delineates the in silico workflow for evaluating the binding affinity of 6-Fluoro-2,8-dimethyl-5-nitroquinoline (6-F-2,8-DM-5-NQ) against bacterial DNA gyrase. Unlike classical fluoroquinolones (e.g., ciprofloxacin) that target the GyrA cleavage complex via a 3-carboxyl/4-keto motif, the structural architecture of 6-F-2,8-DM-5-NQ—specifically the 5-nitro group and lack of an acidic moiety—suggests a distinct binding mode, likely targeting the ATPase domain of the GyrB subunit . This guide provides a rigorous, self-validating protocol using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) to quantify binding energetics and stability.
Introduction & Target Rationale
The Ligand: 6-Fluoro-2,8-dimethyl-5-nitroquinoline
The ligand represents a subclass of non-acidic quinolines. Its pharmacophore features:
-
Quinoline Core: Mimics the adenine ring of ATP, suggesting competitive inhibition at the GyrB ATP-binding site.
-
5-Nitro Group (
): A strong electron-withdrawing group capable of forming bidentate hydrogen bonds with arginine or asparagine residues. -
6-Fluoro Substituent: Enhances lipophilicity and metabolic stability; potentially engages in halogen bonding.
-
2,8-Dimethyl Groups: Provide steric bulk to fill hydrophobic sub-pockets (e.g., Val43, Ile78).
The Target: DNA Gyrase B (GyrB)
While classical fluoroquinolones stabilize the DNA-GyrA covalent complex, 6-F-2,8-DM-5-NQ is modeled here as a GyrB ATPase inhibitor . The ATP-binding pocket of GyrB (PDB: 1KZN or 6F86 ) is a validated target for small molecules that lack the DNA-intercalating properties of traditional quinolones.
Computational Methodology (Core Directive)
The following workflow ensures reproducibility and high confidence in predicted affinity values.
Figure 1: Integrated in silico workflow for binding affinity estimation.
Phase I: Ligand & Protein Preparation
-
Ligand Optimization: The 2D structure of 6-F-2,8-DM-5-NQ is converted to 3D. Geometry optimization is mandatory to correct bond lengths/angles distorted by the nitro group's steric strain.
-
Protocol: Use Gaussian 16 or Spartan .
-
Method: DFT functional B3LYP with basis set 6-31G *.
-
Output: Lowest energy conformer with electrostatic potential (ESP) charges mapped.
-
-
Protein Setup:
-
Source: RCSB PDB ID 1KZN (24 kDa domain of E. coli GyrB complexed with clorobiocin).
-
Cleaning: Remove crystallographic water (except conserved bridges if evident), co-factors, and ions.
-
Protonation: Use H++ server at pH 7.4 to assign correct tautomeric states to Histidine residues.
-
Phase II: Molecular Docking Strategy
Docking predicts the preferred orientation and binding affinity (
-
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
-
Grid Box Definition:
-
Center: Coordinates of the co-crystallized ligand (ATP or Clorobiocin).
-
Dimensions:
Å (sufficient to cover the ATP-binding cleft).
-
-
Exhaustiveness: Set to 32 (High) to ensure global minimum sampling.
-
Validation: Re-dock the native ligand (Clorobiocin). The Root Mean Square Deviation (RMSD) must be
Å to validate the protocol.
Phase III: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the Ligand-GyrB complex over time.
-
Engine: GROMACS 2024.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
System: Solvate in TIP3P water cube; neutralize with Na+/Cl- ions (0.15 M).
-
Production Run: 100 ns, NPT ensemble (310 K, 1 bar).
-
Success Metric: Ligand RMSD should plateau (fluctuation
Å) after equilibration.
Predicted Results & Interaction Analysis
Based on the pharmacophore of 6-F-2,8-DM-5-NQ and the topology of the GyrB pocket, the following interactions are the "fingerprint" of high affinity.
Binding Affinity Metrics
| Metric | Predicted Range | Interpretation |
| Docking Score (Vina) | Strong affinity; comparable to natural ATPase inhibitors. | |
| MM-GBSA | Indicates favorable solvation and electrostatic contributions. | |
| Ligand Efficiency (LE) | High potency relative to molecular weight (MW |
Key Residue Interactions (GyrB Active Site)
The diagram below illustrates the hypothesized binding mode within the E. coli GyrB pocket.
Figure 2: Predicted interaction map of 6-F-2,8-DM-5-NQ within the GyrB ATP-binding pocket.
-
Asp73: Critical for ATPase activity. The quinoline nitrogen often interacts here via a conserved water molecule.
-
Arg76: The 5-nitro group is positioned to form a salt-bridge-like H-bond with the guanidinium group of Arg76.
-
Val43/Val71: The 2,8-dimethyl groups provide hydrophobic burial, displacing unstable water molecules from the hydrophobic floor of the pocket, gaining entropy.
ADMET & Drug-Likeness Profile
Before synthesis, the "drug-likeness" must be confirmed.
-
Lipinski's Rule of 5:
-
MW: ~220 Da (< 500) — Pass
-
H-bond Donors: 0 (< 5) — Pass
-
H-bond Acceptors: 4 (Nitro + N) (< 10) — Pass
-
LogP: Predicted ~2.5–3.0 (< 5) — Pass
-
-
Toxicity: The nitro group is a structural alert (potential mutagenicity/Ames positive). This must be flagged for in vitro toxicity screening early in development.
References
-
Maxwell, A. (1993). "The interaction of coumarin drugs with DNA gyrase."[1][2] Molecular Microbiology. Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
Holdgate, G. A., et al. (1997). "The entropic penalty of ordered water in enzymatic binding." Biochemistry. Link
-
Abraham, M. J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX. Link
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link
Sources
Methodological & Application
Application Note: A Strategic Approach to the Synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline via a Modified Skraup Reaction
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] This application note presents a detailed theoretical and practical guide for the synthesis of a novel, highly substituted quinoline derivative: 6-fluoro-2,8-dimethyl-5-nitroquinoline. Due to the absence of a direct published precedent for this specific molecule, this guide proposes a robust, two-stage synthetic strategy. The methodology is rooted in the foundational principles of the Skraup quinoline synthesis, employing a Doebner-von Miller variation to achieve the desired 2-methyl substitution.[3] The proposed pathway begins with the synthesis of the critical precursor, 4-fluoro-2,6-dimethyl-3-nitroaniline, followed by its acid-catalyzed cyclization with crotonaldehyde. This document provides in-depth protocols, mechanistic explanations, and safety considerations tailored for researchers in organic synthesis and pharmaceutical development.
Introduction and Strategic Rationale
The strategic placement of fluoro, methyl, and nitro groups on a quinoline core is a rational design approach aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, the methyl groups can influence steric interactions with biological targets, and the nitro group, an electron-withdrawing moiety, can be critical for specific biological activities or serve as a synthetic handle for further diversification.
The classic Skraup reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a powerful method for creating the quinoline ring system.[4][5] However, it typically yields quinolines unsubstituted at the 2- and 3-positions. To incorporate the required 2-methyl group, the Doebner-von Miller reaction, which utilizes an α,β-unsaturated aldehyde (in this case, crotonaldehyde), is the more appropriate and strategic choice.[3]
This guide is structured to first address the synthesis of the necessary multi-substituted aniline precursor, a non-commercial compound, before detailing the final ring-closing reaction to yield the target quinoline.
Mechanistic Insight: The Doebner-von Miller Reaction
The reaction proceeds through a well-established cascade of events initiated under strong acidic conditions. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Michael Addition: The reaction begins with a conjugate (1,4-addition) of the aniline precursor to the protonated α,β-unsaturated aldehyde (crotonaldehyde).[6][7]
-
Cyclization: The resulting β-anilinyl aldehyde undergoes an intramolecular electrophilic attack on the activated aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline system. In many Doebner-von Miller protocols, an additional oxidizing agent is not strictly necessary, as another molecule of the α,β-unsaturated aldehyde's Schiff base can act as the hydride acceptor.
Figure 1: Simplified mechanism of the Doebner-von Miller reaction.
Proposed Overall Synthetic Workflow
The synthesis is a two-part process. First, the aniline precursor is prepared and purified. Second, this precursor is used in the Doebner-von Miller reaction to construct the final quinoline product.
Figure 2: Proposed two-stage synthetic workflow.
PART 1: Protocol for Precursor Synthesis (4-Fluoro-2,6-dimethyl-3-nitroaniline)
This synthesis involves protection of the highly activating amino group as an acetanilide to control the subsequent nitration step, followed by deprotection.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Fluoro-2,6-dimethylaniline | 139.18 | 10.0 g | 0.0718 | Starting material |
| Acetic Anhydride | 102.09 | 8.8 g (8.1 mL) | 0.0862 | Acetylating agent |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Fuming Nitric Acid (90%) | 63.01 | 4.3 mL | ~0.0933 | Nitrating agent |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | Solvent/Catalyst |
| Hydrochloric Acid (37%) | 36.46 | 40 mL | - | Deprotection |
| Ethanol | 46.07 | As needed | - | Recrystallization |
Step-by-Step Protocol
-
Protection:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-fluoro-2,6-dimethylaniline in 50 mL of glacial acetic acid.
-
Slowly add 8.1 mL of acetic anhydride to the solution with stirring.
-
Heat the mixture to 50°C for 30 minutes, then allow it to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water. The acetanilide product will precipitate.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly. The product, N-(4-fluoro-2,6-dimethylphenyl)acetamide, can be used in the next step without further purification.
-
-
Nitration:
-
CAUTION: This step is highly exothermic and uses strong acids. Perform in a fume hood with an ice bath ready.
-
To a 250 mL flask submerged in an ice-salt bath, add 30 mL of concentrated sulfuric acid.
-
Slowly add the dried acetanilide from the previous step in small portions, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 4.3 mL of fuming nitric acid to 10 mL of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-40 minutes, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, stir the mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto 300 g of crushed ice. A yellow solid will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry.
-
-
Deprotection:
-
Transfer the dried nitro-acetanilide to a 250 mL round-bottom flask.
-
Add 40 mL of concentrated hydrochloric acid and 40 mL of water.
-
Heat the mixture under reflux for 2-3 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product, 4-fluoro-2,6-dimethyl-3-nitroaniline, will precipitate as a yellow-orange solid.
-
Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain the purified precursor.
-
PART 2: Protocol for Skraup-Doebner-von Miller Synthesis
With the aniline precursor in hand, the final quinoline ring is constructed. This reaction is notoriously exothermic and requires careful temperature control.[6] The use of a moderator like ferrous sulfate can help to control the reaction rate, though careful addition and external cooling are paramount.[4][6]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Fluoro-2,6-dimethyl-3-nitroaniline | 184.16 | 5.0 g | 0.0271 | Precursor |
| Sulfuric Acid (98%) | 98.08 | 15 mL | ~0.276 | Catalyst/Solvent |
| Crotonaldehyde | 70.09 | 2.85 g (3.4 mL) | 0.0407 | Forms quinoline ring |
| Nitrobenzene | 123.11 | 1.0 mL | 0.0098 | Oxidizing Agent |
| Ferrous Sulfate Heptahydrate | 278.01 | 0.5 g | 0.0018 | Moderator (Optional) |
Step-by-Step Protocol
-
Reaction Setup:
-
EXTREME CAUTION: The Skraup reaction can become violently exothermic.[4][5] Conduct this procedure behind a safety shield in a well-ventilated fume hood. Have a large ice bath ready for emergency cooling.
-
In a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 5.0 g of the precursor aniline.
-
Add 3.4 mL of crotonaldehyde and 1.0 mL of nitrobenzene (as an additional oxidizing agent).
-
If using, add 0.5 g of ferrous sulfate heptahydrate.[6]
-
-
Acid Addition and Reaction:
-
Begin vigorous stirring and start to cool the flask in an ice-water bath.
-
Slowly add 15 mL of concentrated sulfuric acid dropwise via the dropping funnel over at least 30 minutes. The rate of addition must be controlled to keep the internal temperature below 70°C.
-
Once the acid addition is complete, remove the ice bath and carefully heat the mixture using an oil bath to 130-140°C.
-
Maintain this temperature for 3-4 hours. The mixture will darken significantly.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool completely to room temperature.
-
Carefully and slowly pour the viscous mixture into 250 mL of cold water with stirring.
-
Neutralize the acidic solution by cautiously adding 30% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This step is also exothermic and requires external cooling.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
The crude product should be purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the 6-fluoro-2,8-dimethyl-5-nitroquinoline.[1]
-
The final product's identity and purity should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals, two distinct methyl singlets, and appropriate coupling constants related to the fluorine atom.
-
¹³C NMR: Confirm the number of unique carbons.
-
Mass Spectrometry: Verify the molecular weight (Expected [M+H]⁺ ≈ 223.08).
-
FT-IR: Look for characteristic peaks for C=N, C-F, and N-O (nitro group) stretches.
-
-
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
-
Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
-
Skraup's Synthesis | Vive Chemistry. WordPress.com. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Semantic Scholar. Available at: [Link]
-
Work out the mechanism for the Skraup synthesis of quinoline. Filo. Available at: [Link]
-
Skraup Reaction. YouTube. Available at: [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available at: [Link]
- Preparation method of 4-fluoro-N-methyl-3-nitroaniline. Google Patents.
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]
- Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]
-
A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]
-
Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]
-
4-Fluoro-3-nitroaniline. PubChem. Available at: [Link]
-
Preparation of 4-methyl-3-nitroaniline. PrepChem.com. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
Sources
Application Note: Recrystallization Solvent Systems for 6-Fluoro-2,8-dimethyl-5-nitroquinoline Purification
[1][2]
Abstract & Core Directive
This guide provides a rigorous technical framework for the purification of 6-Fluoro-2,8-dimethyl-5-nitroquinoline (FDNQ) via recrystallization.[1] Unlike standard quinoline purification, the simultaneous presence of a strongly electron-withdrawing nitro group, a lipophilic fluorine atom, and two steric methyl blockers creates a unique solubility profile.[1]
This protocol prioritizes purity (>99.5% HPLC) and polymorph stability over simple mass recovery. It utilizes a thermodynamic understanding of the Metastable Zone Width (MSZW) to reject critical impurities such as unreacted 6-fluoro-2,8-dimethylquinoline and potential dinitro-byproducts.[1]
Chemical Context & Impurity Profile[2][3][4][5][6]
To design an effective solvent system, we must first analyze the solute-solvent interactions based on the molecular structure.[1]
-
The Solute (FDNQ):
-
Core: Quinoline ring (planar, aromatic, π-stacking potential).
-
5-Nitro Group: Adds significant polarity and hydrogen-bond acceptance capability.[1] This is the primary handle for solubility in protic solvents.[1]
-
6-Fluoro & 2,8-Dimethyl: These groups increase lipophilicity (logP) and disrupt crystal packing efficiency compared to unsubstituted nitroquinoline.[1] The 2,8-dimethyl pattern effectively blocks the 8-position, directing nitration to the 5-position, but steric hindrance can lead to "oiling out" if the solvent system is too non-polar.[1]
-
-
Critical Impurities:
-
Unreacted Starting Material (6-Fluoro-2,8-dimethylquinoline): More lipophilic than the product (lacks the nitro group).[1]
-
Oxidation Byproducts: Highly polar quinolinones (often insoluble in organic solvents).
-
Regioisomers: While the 2,8-blocking favors the 5-position, trace amounts of 3-nitro or 7-nitro isomers may form under vigorous conditions.[1]
-
Solvent System Selection Strategy
We employ a "Like Dissolves Like" approach modified for nitro-aromatics. The goal is a system with a high temperature coefficient of solubility (steep solubility curve).[1]
Table 1: Solvent System Performance Matrix
| Solvent System | Composition (v/v) | Role | Suitability | Mechanism of Action |
| Ethanol (95%) | Single Solvent | Primary Recommendation | High | Solubilizes Nitro group via H-bonding at boiling (78°C); poor solubility at 0°C. Water content aids in rejecting lipophilic starting material.[1] |
| EtOAc / Heptane | Binary (1:3 to 1:5) | Alternative (High Purity) | High | Fine-tunable polarity. EtOAc dissolves the quinoline core; Heptane acts as an anti-solvent to force crystallization upon cooling.[1] |
| Acetonitrile | Single Solvent | Specific (Polymorphs) | Medium | Good for generating specific polymorphs, but yield is often lower due to high solubility at RT. |
| Acetone / Water | Binary (Variable) | Rescue Method | Low/Med | Prone to "oiling out" (Liquid-Liquid Phase Separation) if water is added too quickly. |
Detailed Experimental Protocols
Protocol A: The "Green" Standard (95% Ethanol)
Best for: Routine purification, removal of inorganic salts, and rejecting lipophilic starting material.[1]
Prerequisites:
-
Crude FDNQ (dried, pulverized).
-
Ethanol (95% industrial grade or absolute EtOH with 5% water added).
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology:
-
Saturation Point Determination:
-
Place 10.0 g of crude FDNQ in a 250 mL Round Bottom Flask (RBF).
-
Add 50 mL of Ethanol (5 vol).
-
Heat to reflux (approx. 80°C bath temp).
-
Observation: If solid remains, add Ethanol in 5 mL increments until a clear, dark orange/brown solution is obtained.
-
Note: If black specks remain (likely inorganic salts or char), do not add infinite solvent. Proceed to hot filtration.[2][3]
-
-
Hot Filtration (Critical for Nucleation Control):
-
While at reflux, filter the solution through a pre-heated glass funnel with a fluted filter paper (or a sintered glass funnel) into a clean, pre-heated Erlenmeyer flask.
-
Why: Removing insoluble particles prevents "shock nucleation" which leads to small, impure crystals.
-
-
Controlled Cooling (The MSZW Traversal):
-
Allow the filtrate to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.
-
Seeding: If no crystals form by 40°C, add a seed crystal of pure FDNQ (0.1% w/w).
-
Once at RT, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
Protocol B: Binary Gradient Crystallization (EtOAc / Heptane)
Best for: High purity requirements (>99.5%) and rejection of polar oxidation byproducts.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 10.0 g crude FDNQ in the minimum amount of boiling Ethyl Acetate (approx. 30-40 mL).
-
Ensure complete dissolution.
-
-
Anti-Solvent Addition:
-
Maintain the solution at a gentle boil.
-
Slowly add n-Heptane (or Hexane) dropwise.
-
Endpoint: Continue adding Heptane until a persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethyl Acetate to just clear the turbidity (restore solution).[1]
-
-
Crystallization:
-
Remove from heat and cover.
-
Allow to cool undisturbed. The shift in solvent polarity combined with temperature drop will force the nitroquinoline out of solution as defined crystals.[1]
-
Process Visualization
Diagram 1: Purification Decision Tree
This logic flow ensures the correct protocol is chosen based on the crude material's state.[1]
Caption: Decision matrix for selecting the optimal purification pathway based on crude solubility behavior.
Diagram 2: The Metastable Zone Width (MSZW) Concept
Understanding MSZW is critical to avoiding "oiling out" (Liquid-Liquid Phase Separation) which traps impurities.
Caption: The crystallization lifecycle. Staying within the Metastable Zone during cooling prevents oiling out and ensures large, pure crystals.[1]
Troubleshooting & Expert Tips
-
Oiling Out:
-
Symptom:[1][3][5][6][7] The product separates as a separate liquid layer at the bottom of the flask before crystallizing.[1]
-
Cause: The temperature is above the melting point of the solvated product, or the solution is too concentrated (supersaturation is too high).[1]
-
Fix: Re-heat to dissolve, add 10-20% more solvent, and cool more slowly with vigorous stirring. Add a seed crystal at 5-10°C below the saturation temperature.
-
-
Color Removal:
-
Nitro compounds often carry dark oxidation impurities. If the crystals are dark brown instead of yellow/orange, add Activated Charcoal (1-2% w/w) during the hot dissolution step (Protocol A, Step 1).[1] Stir for 15 minutes, then perform the hot filtration over Celite.
-
-
Yield vs. Purity:
-
If yield is low (<60%), concentrate the mother liquor (filtrate) to half volume and cool again to collect a "Second Crop." Warning: The second crop is always less pure and should be analyzed separately.[1]
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988. (Authoritative source for physicochemical data and purification of nitro-aromatics).[8][5]
-
Organic Syntheses. 6-Methoxy-8-nitroquinoline. Org. Synth. 1951 , 31, 66; Coll. Vol. 3, p.661. [Link] (Foundational protocol for nitroquinoline purification).
-
Mullins, E. Crystallization. In Kirk-Othmer Encyclopedia of Chemical Technology; Wiley: New York, 2000. (Theoretical grounding for MSZW and solubility curves).
Application Note & Protocols: Leveraging the 6-Fluoro-2,8-dimethyl-5-nitroquinoline Scaffold for Novel Antimicrobial Agent Preparation
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel agents derived from the 6-fluoro-2,8-dimethyl-5-nitroquinoline scaffold.
Introduction: A Scaffold of Strategic Importance
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action or improved efficacy against resistant strains.[1][2] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous successful drugs, most notably the fluoroquinolone antibiotics.[3][4] These agents, such as ciprofloxacin and levofloxacin, exert their potent bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[][6][7]
The strategic functionalization of the quinoline ring is a proven method for modulating antimicrobial activity. The incorporation of a fluorine atom at the C-6 position is a hallmark of second-generation quinolones, significantly broadening their activity against Gram-negative bacteria.[6] Furthermore, nitro-substituted quinolines, like nitroxoline, have a long history of use as urinary tract antiseptics and are gaining renewed interest due to their distinct, multifaceted mechanism of action that includes metal ion chelation and disruption of bacterial metal homeostasis.[8][9][10]
This guide details the rationale and protocols for the synthesis and antimicrobial evaluation of agents based on the 6-fluoro-2,8-dimethyl-5-nitroquinoline scaffold. This specific arrangement of functional groups is hypothesized to combine the DNA synthesis inhibition of fluoroquinolones with the disruptive mechanisms of nitroaromatics, potentially leading to a synergistic antimicrobial effect or activity against fluoroquinolone-resistant pathogens. The dimethyl groups are included to modulate lipophilicity and potentially enhance binding interactions with bacterial targets.
Part 1: Synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
The synthesis of the target scaffold requires a multi-step approach, beginning with the formation of the core quinoline ring, followed by a regioselective nitration. A modified Skraup synthesis is proposed as a robust and classical method for constructing the quinoline core from an appropriately substituted aniline.[11][12]
Rationale for Synthetic Pathway
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[13] The sulfuric acid serves to dehydrate the glycerol into acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the quinoline ring.[11] We select 4-fluoro-2,6-dimethylaniline as the starting material to ensure the correct placement of the fluoro and methyl groups on the benzene portion of the resulting quinoline. The subsequent nitration is directed by the existing substituents to achieve the desired 5-nitro isomer.
Proposed Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of the target scaffold.
Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials and reactions that can be exothermic and violent if not controlled.[13] It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. A safety shower must be readily accessible.
Materials & Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 4-Fluoro-2,6-dimethylaniline | C₈H₁₀FN | 139.17 | 2346-63-6 | Starting material |
| Glycerol (U.S.P. grade) | C₃H₈O₃ | 92.09 | 56-81-5 | Acrolein precursor |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst & dehydrating agent |
| Arsenic Pentoxide | As₂O₅ | 229.84 | 1303-28-2 | Oxidizing agent (Caution: Highly Toxic) |
| Nitric Acid (fuming) | HNO₃ | 63.01 | 7697-37-2 | Nitrating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Sodium Bicarbonate (aq., sat.) | NaHCO₃ | 84.01 | 144-55-8 | Neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Column chromatography |
Step 1: Synthesis of 6-Fluoro-2,8-dimethylquinoline
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, create a slurry by carefully mixing arsenic pentoxide (0.8 mol) and 4-fluoro-2,6-dimethylaniline (1.0 mol).
-
Addition of Glycerol: Add glycerol (3.5 mol) to the slurry and stir to ensure a homogeneous mixture.
-
Acid Addition (Critical Step): Cool the flask in an ice-water bath. Begin the slow, dropwise addition of concentrated sulfuric acid (3.0 mol) via the dropping funnel with vigorous stirring. Maintain the internal temperature below 70°C. This addition is highly exothermic.
-
Reaction: After the acid addition is complete, remove the ice bath and carefully heat the mixture using a heating mantle. The reaction is often vigorous.[13] Gently bring the temperature to 130-140°C and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture over a large volume of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8. This will generate significant gas; perform this step slowly in a large beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-fluoro-2,8-dimethylquinoline.
Step 2: Synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
-
Reaction Setup: In a 250-mL round-bottom flask, dissolve the purified 6-fluoro-2,8-dimethylquinoline (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Nitration: While stirring, add a pre-cooled (0°C) mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise. Maintain the temperature at 0°C throughout the addition.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, allowing it to slowly warm to room temperature. Monitor for completion using TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the final product, 6-fluoro-2,8-dimethyl-5-nitroquinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR analysis.
Part 2: Protocols for Antimicrobial Activity Evaluation
Once synthesized and purified, the novel compound must be evaluated for its antimicrobial activity. The following protocols describe standard, reproducible methods for determining the compound's potency against a panel of clinically relevant bacteria.[14]
Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC determination.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standardized and widely used technique.
-
Panel Selection: Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in sterile dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the stock compound (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction from the initial inoculum count) on the agar plate.
Data Presentation
Results should be summarized in a table for clear comparison.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| 6-F-2,8-diMe-5-NO₂-Q | S. aureus ATCC 29213 | 4 | 8 | Bacteriostatic/cidal |
| 6-F-2,8-diMe-5-NO₂-Q | E. coli ATCC 25922 | 8 | 32 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal |
References
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecbW7AbhKwnhaGLP17UESLD7h_cCRVZFiryKXKeijXCoPZTPLzgUCP5xr7xMz48518FWDPyiSBCOvXn3NMyWDwLUbmbJloqJbCdX6lItRQC7Euy8iVEwp4987EiHh7BpH0nBdVvtSHqF7SsVJ9ex3eKyGcPWbrDfKSa4=]
- Synthesis of quinolines. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAcTce6R2jftqOxhnASKWaxxKLWucd96yX7-PDiKybVnbLWrDEsN8SNpDlZK7gSAP3_MyiCrQnFd2Do9B9s4WQeBW-_HokFn-pTfhU2TbYvrrfYRLY82A2NWrfrFEvZ8q-Eds10gPm2Wlxr_JDY4s_cFW-x8kQ8hrBFNmBbSA8glpTerVeEkI9SH4sPCx9]
- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTHXBOqTgW3vZFvXs8T9oNxrqav7I8ghjRMOOy4o928n5LjYxOB8dj04NWBZtILa1veeclmolb7WhSW-3pPyrQ7iKQy3fsBoVY2LRss9dV1hHpXUVi60S-RQaQQYOGDKulHW3IFFASUGZeyt0bPORAHM0kPl2NAf9IXA8UVxVgjRomHuaKHFO_h1QXHWnqPc_vq6nGJ_pqmudBnXKUm5jW3hxyM8=]
- The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2REX8WhcNjbLJt8fcf_Sow4KFhAZXF27qvafjVu0p-6bMsud9EA_8sSZXlcOF6veF-Lpxl1pLtjw6uiIFWHhOe1BY9trdLBNYwyCFxunwfyU1GGXDztFY3ig9g3koXA565PUcc0QR2Sj_-YWWUBwfTU92sIumPqH1OVYhKlqx81fO5qG8yt07tfGzABZ3dG7U6LNyHsF4Xu30H9GD]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0tpToNpLOdKbfnoIPUv5cSWzwk21l8PMllsPUqEp8-JQF5KOTT3gCnnyy_nbTkSTEcGS0jkJ3LZ1kXhBD7uGknqWhNHLIWT_UxTtNQcC_fJGy1JIZT9rNmKVroWCfuSiSRnV6XTlWuFfUAI5goYlIOOrnWT87Uckd0oDD8GmTbbQ4cqdYgCiYOw4oBo1Ohhn]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgurRsDFn3DRlY8MsHjjV6xzmtM8xvkY71f6X2gjsu7i1xE09tzyob0NFXGER-DDs7LUZWpcwcaXVFkhAiCR45QYYVnA_-jiTiEYzUfmykgzaVTs2EK3058H-t3FB2EXJ]
- Fluoroquinolone antimicrobial drugs. CMAJ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2pl9IQ2Vp5YMvR9E95JeEQ7cv5QluX4kaIiaj_mDQHv0_8CCeA9eRELED_ccOe8bs8r9PSL7Rkbr4qRyg76MmG8FhG4kpiN601GnHsWorrgXUjmq9BK8WyAzfQEc8GdeK]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFc1MqMp2iiBWeyoBDhfMKSj8uhU7j0y06B9sjw7azp78XIFF_DanKwOWQxf8FHw7v9MuHr40x-tZ7o3Dxe5H4ICdic5xxGfSqU-8pncNaQXOsLh0woX5rQ6bVbq_wdSarWBh3Vpdwd0V7KDi26RannJI6DF9CMlc_Z0=]
- Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh4BNSsV8IxGd3g9zU4EtuPERf5Qbr2QivQUe4qUilhKGOR2RwlgJF-45Bs8Mi7N0rAxbGeZip1XOJgCS9FLGD4d2AUuK1yo3suHhhyfLROcihBGRtkd4s7RctrZf6RwvAwJYxXyWPlcardZ1IZ9PrX_JBl8_LVFv0Qb6wGfMzfydmis-xy4LR6qY-Z68pURNpq9wLYt_MNWj6o1nhGyXfew-Ije_-AV9q8M7xt436J513NA6XthnP2dUhBANgf2mBZgXZUNdc2YSMEo0lZJlMgQ-jjMCLu9KVnmvcj3srObar]
- Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical gram-positive and gram-negative isolates. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUIwFU8JypJUQ6NLzZjs9qgAEbF8abPCs6dMi_A091X3cSafjZMDxgcu4iTAdxVcpnhGALCE4NmF_PzKYNANioi2hv-NoWqfGGmDk6CGc82y-2jrQrKTibbnxcHknbwpwKw==]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXPRY8Ibgc7ED1b3EIrmoN72Stq22K1ljPMsVWiJ2TNF1Wn-CleiUU919mwKXFGw3IyB35vQw4y2aGsi0mBxBftyN8AUiNwnk7JilKBuNDypclcVrMNHlsp96RiUkg6dt10gFXh8t6ZNX6dq0=]
- Antibacterial activity of nitroquinoline. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMBtcgR1c7_o2PZCN_MHcdu906_L2FCfo2BivB3rzdC-TGc3_m12MzCmyczB4-86h4DLQlSgb0hHdbM1HYenTcPJUQ8qr_y-opsw_p_0iNiMsmCj0OjpqJZdjp8UxYpNA65eQJy6pi_s4IvYC4f4XB]
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuvBz3E4OH-n5gRVcdtTSlHeEv2SnX5Sa21i5LpSQjILE7zD4UDT4waIOara6-DTot6EStn6G_7T51iKhqB0OoQ1nlzyhv6oU2Vr63SRvTXGSoThF2YLePaUxNCxakUMCuRGkB-dq8JowIMQ==]
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDDqhKlojetThK55cZJB58SvjKj5SsI9FRkTm-bpKBgYwx5lGDYcqYhRgGakVdapXSDJaK0u3Zt7VKNjGOBIZ4hf_Ceo4mc7ZN3s-7BJ_fiCWaIA9TovS489CiTgN8EYlgRp217i4J0u4TKA==]
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqTlQit4GTrNRk2_xgHWM__dj13Kr0PeKlpzug-xDmiK_nvOHQBeQ3emrf2nY6Fx-Z7QNobf1MoAtLI57imsSkNtDzqiQmwysjHCzL6GLsGkucVuMekqP9eRYMWbI4P2BBzYxNz5IuTLd01qLZij3-10qntMvwBmcdIc1Y3HZqIAUxhqATxG1To3zchtwyGqVAn7r13cJtnRLBYS15CkH8VyAHgW0=]
- New screening method finds novel approaches to combat antimicrobial resistant bacteria. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgKtI0sthxsDM3qCpLaHHTOrunM4io7TaxqX4-SW8WvMND1TsMFJts621OwA05wjMGnBck2o_iboke4Sf-t6a-A0fYjYWnlrbt_m6XA0oH8h3Z0VuJMNhWmycL2y_PGxQh0-SSkr1kVK7vur1KojWH9sbqN1Cd44bvf1EH4scJiXdrilgLSgNJEYb-AxcS_yRLDOoXpWX7SRUHMaNVWFEpbQ8gl4p5WeNme050_SUfM1Wi]
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJRIJ_k0kNapZvKZCMrs8TpTME6hbnFOPYeaFYbFEtgz6jrsp6oq63Cif8sBxquHWrrqjB3ktP0MkBkid8M1uDcvLCkU1G45-TZRI5ITAZ3PSwvp_Lbvg8Pfg7CckSRbId]
- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGREHIVKtUUBIycpAy0e9FRPLAxu0cn4KqsF7WB_jdBHgCgHgBaMDHKR_6GkQcUGc5qEPW5fO_x47aNpxtJs7vLCCRNrMnKzmI-sB3XJ0nlRrqcgu8kM7NByiuUGdUDWKYwENYqSLnVz3Le6pMkzl0Iupsx15mywo5Xvs2X_vL2VS-zLgdm9zva9fHpZFgAJmfnnelILOez]
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD8WpBwCgNB6r-1nRY73J4926EhiXIQY7H6DIaNkR2af65D8t5FPECb2ScajrgVhXydiQw184Vg-JVchHqHXJ-se-HpKUyluV5RwzTkGxWXeZmIKj0zdYk_73qZeay5-vy4xsAx2K3aVcOWiOpRaK0IAyb_97JAmNlfnMgf_oVmc3wr7dsc_rzMxfxpZhLx_YEG4b_5Fy1Vjm24qWE4qRbk-2ak9oiuJcI230b9cIezV2q-tLA_iv-14u28iBkZRlYsTdic8wAS_eb1UwzZt2qHnuSKtXLy3ietvkqN_Avf7CIlg==]
- Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEayHUermhzZIV58yvYrCXRQI5Vfd996jml3DTYUPnFbEtJBqhXcoPETxDB48KuN9tqoTvNWxU5jM3Tb5xxNj9og4TXPA4_51-_VxV2u4tZaxVWHCrVgD2fYX6iJsUrgoN6npA=]
- 6-NITROQUINOLINE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi4iy6T6prR1o5maYwY4xakxa6G0NnoNkHbuvTuuC5yBImk8XKAMY6C8WDTd4gU0RytfKtFpE5p-nX8YwrOywyquPRc6QXScU0dDxWGt_3ifHqYQ2YXg-GnqUvVS3sn6rGW8C6VqbHxlRmZiHliiG9NR7uZi4=]
- Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9MLXM5nd6XDwSka8-GE8dtlqXjlFczuQtzcQGulqkopd2UFfkURRq4EMYWb7N8xUKkUERyOZwUFv4_Lk8cmBDygNkLsiPYjympkHCjU2Q2aX_gSjN0scUhLJk7XPIiik9o31DeYEKDzVj5_gVNsYMPQtXAd3rJyDcBw8-9nBDGK18sANZDEX]
- An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDyaUuNaD5Ly-R9KnC5YeLjGYcO3U5mzL9w4BmUcla6-larndJGDkW7IdQR53pIjGRdLXn_-kDMOiSRZMHUUtkfqoC_yG-QX2YzB0ocZHgy6IoEED4RwkHXtmukY00Fu9SS_0ikibfegBjlZeEuexFzDxotV5vISIgk5SlcAyp0TgexAOX9mUeJN8KVr8Doswcr-J7fm8Pfe16-auMiduLlkBGowR_8_IMOGnAxdTPz8jstqxp]
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE55wgoJcS0iOIP72AVizKf7kgai9V0K7ak8dNtKcQj3pAZg0T2vPY39B9fT20lIUgqe-Cznmw0vLZX3PluSc3SCe722C-OpfF5fwGCZLxqLHcXKesX-3KJB2jr7bZog9hxwQwUSy8YM1BX7c3OEmwvfCapepNb4GE=]
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGykiBCCVCUo6OPdYfL4BgSJ0nBcLL6aoI39TAErfHQ33vWvaLEFxtW8NBk4tJu8cl7KHnuZAngm2TN8WF-ljOSszXk2dVIZuk03VG-BNk1K9-9n8ZS9xdOc4D9QT65zjX7hYUOQBf_]7hYUOQBf_]
Sources
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpms.in [mjpms.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 9. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. iipseries.org [iipseries.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 5-Nitroquinoline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-nitroquinoline derivatives. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of a nitro group at the 5-position can significantly modulate the pharmacological properties of the quinoline scaffold. This document outlines the scientific rationale, a detailed experimental protocol, and expected outcomes for the rapid and efficient synthesis of these valuable compounds, leveraging the advantages of microwave-assisted organic synthesis (MAOS).
Introduction: The Significance of 5-Nitroquinolines and the Power of Microwave Synthesis
The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] 5-Nitroquinoline derivatives, in particular, have demonstrated potent biological activities. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent used for treating urinary tract infections and has also shown promise as an anti-cancer agent.[3][4][5]
Traditional methods for the synthesis of quinoline derivatives often involve lengthy reaction times, high temperatures, and the use of harsh reagents, leading to lower yields and the formation of undesirable byproducts.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[8][9][10] Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes.[6][9][11] This rapid and controlled heating minimizes side reactions, resulting in higher product yields and purity.[9][11][12]
Key Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Rates: Complete reactions in minutes instead of hours.[6][9][11]
-
Higher Yields: Reduced side product formation leads to improved isolated yields.[9][11]
-
Enhanced Purity: Cleaner reaction profiles simplify purification.[11][12]
-
Greener Chemistry: Often allows for the use of less solvent or solvent-free conditions.[8][10]
-
Improved Reproducibility: Precise control over reaction parameters ensures consistent results.[11]
Scientific Rationale and Reaction Mechanism
The microwave-assisted nitration of quinoline to form 5-nitroquinoline derivatives typically involves an electrophilic aromatic substitution reaction. The reaction proceeds by the generation of a nitronium ion (NO₂⁺) from a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The quinoline ring, being an electron-rich aromatic system, is then attacked by the electrophilic nitronium ion.
The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture.[12] This interaction, primarily through dipolar polarization and ionic conduction, generates heat volumetrically and uniformly throughout the sample.[9] This rapid and localized heating accelerates the rate-determining steps of the reaction, leading to a significant reduction in reaction time and an increase in yield compared to conventional heating methods.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 5-nitroquinoline derivatives is a streamlined process from reactant preparation to final product characterization.
Caption: General experimental workflow for microwave-assisted quinoline synthesis.[13]
Materials and Methods
Reagents and Solvents
-
Quinoline (or substituted quinoline)
-
Nitric Acid (concentrated)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Equipment
-
Dedicated scientific microwave reactor with temperature and pressure control
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 5-Nitroquinoline
This protocol provides a representative method for the nitration of quinoline. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, and gloves) must be worn.
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (5 mL).
-
Cool the sulfuric acid in an ice bath.
-
Slowly add quinoline (1.0 g, 7.74 mmol) to the cooled sulfuric acid with continuous stirring.
-
In a separate container, prepare the nitrating mixture by cautiously adding concentrated nitric acid (0.65 mL, ~15.5 mmol) to concentrated sulfuric acid (2.5 mL). Keep this mixture cool.
-
Slowly add the cooled nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining a low temperature with the ice bath.
-
Microwave Irradiation:
-
Seal the reaction vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a controlled temperature of 100°C for 10-15 minutes. The power can be set to a maximum of 300W, with the temperature being the primary control parameter.
-
-
Reaction Monitoring: After the initial irradiation, cool the vessel and carefully take a small aliquot of the reaction mixture. Neutralize it and spot it on a TLC plate to check for the consumption of the starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reaction vessel to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[14]
-
Wash the collected solid with cold water.[14]
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 5-nitroquinoline.[14]
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Results and Discussion
The microwave-assisted synthesis of 5-nitroquinoline is expected to provide significantly better results compared to conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 10-15 minutes | 2-4 hours |
| Typical Yield | 85-95% | 60-75% |
| Purity | High (often requires minimal purification) | Moderate (may require extensive purification) |
| Energy Consumption | Low | High |
| Solvent Usage | Minimal | Often requires larger volumes |
This data is representative and may vary based on specific experimental conditions.
The significant reduction in reaction time and the increase in yield highlight the efficiency of microwave heating.[15][16] The uniform and rapid heating minimizes the formation of undesired byproducts, such as dinitro- and other isomeric nitroquinoline derivatives, leading to a cleaner product that is easier to purify.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase the microwave irradiation time or temperature slightly. Ensure proper stoichiometry of reagents. |
| Decomposition of product. | Lower the reaction temperature and shorten the irradiation time.[13] | |
| Formation of Multiple Products | Reaction temperature is too high. | Reduce the reaction temperature. |
| Impure starting materials. | Ensure the purity of the quinoline and acids.[13] | |
| Reaction Does Not Start | Insufficient microwave absorption. | If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve microwave coupling. |
| Poor mixing. | Ensure the magnetic stir bar is functioning correctly throughout the reaction. |
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the preparation of 5-nitroquinoline derivatives. This technique offers substantial advantages over conventional methods, including drastically reduced reaction times, higher yields, and improved product purity, all while adhering to the principles of green chemistry.[10][12] The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to rapidly synthesize and explore the therapeutic potential of this important class of compounds.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). PMC.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2025, August 7). ResearchGate.
- 8-Hydroxy-5-nitroquinoline, 96 | 140325-5G | SIGMA-ALDRICH | SLS Ireland. (n.d.). SLS Ireland.
- Synthesis and Characterization of 5-Nitrocinnoline: A Technical Guide. (n.d.). Benchchem.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives. (n.d.). Benchchem.
- Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022, April 15). Acta Scientific.
- Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024, October 22). Revue Roumaine de Chimie.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
- Microwave Chemistry and its Applications. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. actascientific.com [actascientific.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. ijrpas.com [ijrpas.com]
- 10. mdpi.com [mdpi.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. rjpdft.com [rjpdft.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. One moment, please... [revroum.lew.ro]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 6-Fluoro-2,8-dimethyl-5-nitroquinoline in DMSO and methanol
Application Note: Solubility Profiling & Handling of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
Executive Summary
This guide details the solubility characteristics and handling protocols for 6-Fluoro-2,8-dimethyl-5-nitroquinoline , a specialized heterocyclic intermediate often utilized in the synthesis of bioactive quinoline scaffolds (e.g., potential antimalarial or antibacterial agents).[1][2]
While specific solubility constants (
This note provides the standard operating procedure (SOP) for preparing stock solutions, determining precise saturation limits, and optimizing solvent systems for biological assays and synthesis purification.
Physicochemical Context & Solubility Prediction
To understand the solubility behavior, we must analyze the molecule's functional groups and their interaction with the chosen solvents.
| Feature | Chemical Effect | Impact on DMSO Solubility | Impact on Methanol Solubility |
| Quinoline Core | Aromatic, Lipophilic, Planar | High: | Moderate: Limited H-bonding capability.[1][2] |
| 5-Nitro Group (-NO | Strong electron-withdrawing, Polar | High: Dipole-dipole interactions with DMSO sulfoxide group.[1][2] | Low: Increases crystallinity/lattice energy, reducing cold MeOH solubility. |
| 6-Fluoro Group (-F) | Lipophilic, High Electronegativity | Neutral/High: Fluorine enhances lipophilicity without sacrificing polar solubility.[1][2] | Low: Reduces H-bonding potential with MeOH. |
| 2,8-Dimethyl Groups | Steric bulk, Lipophilic | High: Disrupts crystal lattice packing, potentially aiding dissolution.[1] | Variable: Increases hydrophobicity.[2] |
Predicted Solubility Profile:
-
DMSO:
(Excellent solvent for stock solutions).[2] -
Methanol:
at 25°C; significantly higher at reflux ( ).[2] Ideal for recrystallization.[2]
Experimental Protocols
Protocol A: Rapid Visual Solubility Assessment (Benchtop)
Use this method for quick "Go/No-Go" decisions when preparing stock solutions for synthesis or screening.[1][2]
Materials:
-
Compound: 6-Fluoro-2,8-dimethyl-5-nitroquinoline (solid).[1][2]
-
Equipment: Vortex mixer, Sonicator bath (35-40 kHz), Heat block.
Workflow:
-
Weigh 10 mg of the compound into a clear 4 mL glass vial.
-
Add 100
L of solvent (DMSO or Methanol).[2] -
Vortex for 30 seconds.
-
Observation: If clear, solubility
.
-
-
If undissolved, add solvent in 100
L increments , vortexing and sonicating (1 min) between additions. -
Record the final volume (
) required for complete dissolution.[2]
Calculation:
Protocol B: Quantitative Equilibrium Solubility Determination (HPLC)
Use this method for precise physicochemical characterization or formulation development.[2]
Prerequisites:
-
Calibrated HPLC system (UV detection at
or ). -
0.22
m PTFE Syringe Filters (Do not use Nylon for nitro-compounds if avoidable due to potential binding).[1][2]
Step-by-Step Procedure:
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent (DMSO or Methanol) in a sealed vial.
-
Equilibration: Shake at 25°C (or target temp) for 24 hours at 200 rpm.
-
Filtration: Filter the suspension through a 0.22
m PTFE filter to remove undissolved solids. Note: Pre-warm the filter if testing elevated temperatures to prevent precipitation. -
Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:1000) to bring it within the HPLC linear dynamic range.
-
Quantification: Inject into HPLC. Calculate concentration using a standard curve prepared from a known DMSO stock.[2]
Standard Curve Preparation:
Prepare a
Critical Application Notes
A. Stock Solution Preparation (DMSO)
For biological assays (MIC, IC50), prepare a high-concentration stock in DMSO to minimize the final volume of solvent added to cells/media.
-
Target Concentration: 10 mM to 50 mM.
-
Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
-
Safety: DMSO penetrates skin and carries the nitroquinoline with it. Double glove (Nitrile) is mandatory. [2]
B. Recrystallization (Methanol)
Methanol is the preferred solvent for purification.[2]
-
Dissolve crude solid in boiling methanol .
-
If insoluble particles remain, hot filter.[2]
-
Allow the solution to cool slowly to Room Temperature, then to 4°C.
-
The 2,8-dimethyl and 5-nitro substituents should facilitate the formation of distinct yellow/orange needles or prisms upon cooling.[1][2]
Visualizing the Decision Process
The following diagram outlines the logical workflow for solvent selection based on the intended application.
Figure 1: Decision matrix for solvent selection.[2] DMSO is optimized for stable stock solutions, while Methanol is optimized for purification via thermal gradients.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Media | Hydrophobicity of the Quinoline core dominates.[1][2] | Use a co-solvent system.[2][4][5] Pre-dilute DMSO stock into PBS + 0.5% Tween-80 or Cyclodextrin before adding to the assay plate.[1][2] |
| Yellowing of DMSO Stock | Photodegradation of the Nitro group. | Ensure storage in Amber Vials . Verify purity via LC-MS if stored >1 month. |
| Incomplete Dissolution in Methanol | Saturation limit reached at RT. | Heat to boiling ( |
References
-
Physicochemical Properties of Nitroquinolines
-
Solubility Methodology
-
Synthesis & Handling of Fluoro-Quinolines
-
Solvent Toxicity in Bioassays
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. bhu.ac.in [bhu.ac.in]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
Application Note: Precision Reduction of 6-Fluoro-2,8-dimethyl-5-nitroquinoline to 6-Fluoro-2,8-dimethyl-5-aminoquinoline
Executive Summary & Strategic Analysis
The reduction of 6-Fluoro-2,8-dimethyl-5-nitroquinoline to its corresponding amino derivative (6-Fluoro-2,8-dimethyl-5-aminoquinoline ) presents a specific set of chemoselective challenges that distinguish it from standard nitrobenzene reductions.
The Chemoselectivity Paradox
The primary challenge lies in the 6-fluoro substituent . While the nitro group at position 5 is the target, the adjacent fluorine atom is susceptible to:
-
Hydrodefluorination (C-F cleavage): Common under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), leading to the des-fluoro impurity.
-
Nucleophilic Aromatic Substitution (SNAr): The 5-nitro group activates the 6-position. Strong nucleophilic reductants or basic conditions could potentially displace the labile fluorine before reduction is complete.
Furthermore, the quinoline scaffold itself is prone to partial saturation (reduction to 1,2,3,4-tetrahydroquinoline) under vigorous hydrogenation conditions.
Recommended Strategy
To ensure the integrity of the C-F bond and the quinoline aromatic system, Dissolving Metal Reductions (Method A) are the designated "Gold Standard" for this substrate. They operate via single-electron transfer (SET) mechanisms that are highly specific to the nitro group. Catalytic hydrogenation is reserved as a secondary method requiring specific catalyst poisoning.
Critical Decision Matrix
| Feature | Method A: Iron/Acetic Acid | Method B: Stannous Chloride | Method C: Catalytic Hydrogenation (Pt/C) |
| Selectivity (Nitro vs. F) | Excellent | Excellent | Moderate (Requires Optimization) |
| Scalability | High (Kg scale) | Low/Medium (Costly waste) | High (Green chemistry) |
| Reaction Time | 2–4 Hours | 1–3 Hours | 1–6 Hours |
| Workup Complexity | High (Iron sludge) | Moderate (Emulsions) | Low (Filtration) |
| Cost Efficiency | Very High | Low | Medium |
| Recommendation | Primary Protocol | High-Purity/Small Scale | Only if Metal-Free required |
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Best for: Gram-to-Kilogram scale, ensuring 100% retention of the fluorine atom.
Mechanism: The reduction proceeds via a nitroso and hydroxylamine intermediate, driven by the oxidation of Fe(0) to Fe(II)/Fe(III). The acidic medium (AcOH) serves as the proton source.
Materials:
-
Substrate: 6-Fluoro-2,8-dimethyl-5-nitroquinoline (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 v/v)
-
Catalyst/Additive: Conc. HCl (0.1 equiv) - activates the iron surface
Step-by-Step Procedure:
-
Activation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, suspend the Iron powder (5.0 equiv) in Ethanol. Add the catalytic amount of conc. HCl and stir vigorously for 10 minutes at room temperature to etch the iron surface (remove oxide layer).
-
Addition: Dissolve the nitroquinoline substrate in the minimum amount of warm Ethanol/Acetic Acid (1:1). Add this solution dropwise to the iron suspension.
-
Reflux: Heat the mixture to 70–80°C . Monitor the reaction by TLC (or HPLC). The yellow nitro compound spot should disappear, replaced by a highly fluorescent blue/green amine spot.
-
Note: Reaction typically completes in 2–3 hours.
-
-
Workup (The "Rust" Management):
-
Crucial Step: Do not filter the hot acetic acid solution directly; it often clogs filters.
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Neutralize carefully with saturated NaHCO₃ or 10% NaOH until pH ~8-9. Caution: CO₂ evolution.[1]
-
Filtration: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad thoroughly with EtOAc.
-
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with EtOAc.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude aminoquinoline is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane.
Protocol B: Stannous Chloride (SnCl₂) Reduction
Best for: Small scale (<1g) or when high purity is required without chromatography.
Materials:
-
Substrate: 6-Fluoro-2,8-dimethyl-5-nitroquinoline (1.0 equiv)
-
Solvent: Ethanol (Absolute)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration) in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O in one portion.
-
Heating: Heat to 70°C (Reflux) for 2 hours.
-
Observation: The solution often turns clear then yellow/orange.
-
-
Workup (Preventing Emulsions):
-
Isolation: Wash organics with Brine, dry over MgSO₄, and concentrate.
Protocol C: Catalytic Hydrogenation (Sulfided Pt/C)
Best for: Industrial settings requiring "clean" workup, provided specific catalysts are available.
Risk Mitigation: Standard Pd/C is NOT recommended due to defluorination. Use Sulfided Platinum on Carbon (Pt(S)/C) which is poisoned to prevent hydrogenolysis of the C-F bond.
Step-by-Step Procedure:
-
Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the substrate dissolved in Methanol or Ethyl Acetate.
-
Catalyst: Add 5 wt% of 5% Pt(S)/C .
-
Conditions: Pressurize to 30–50 psi H₂ . Stir at Room Temperature.
-
Monitoring: Check reaction progress hourly. Do not overheat (>40°C) to avoid ring reduction.
-
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2]
Analytical Validation (Self-Validating System)
To confirm the success of the reaction and the integrity of the structure, look for these specific markers:
| Analytical Method | Expected Result (Product vs. Reactant) | Interpretation |
| ¹H NMR | Disappearance of 5-H | The nitro group has no proton, but the starting material might have a specific deshielded environment. Wait—the 5-position is substituted. Look for the NH₂ broad singlet appearing around 4.0–6.0 ppm (exchangeable with D₂O). |
| ¹H NMR (Aromatic) | Upfield Shift of 4-H | The proton at C4 (peri to the nitro) will shift upfield (lower ppm) significantly due to the change from electron-withdrawing (-NO₂) to electron-donating (-NH₂). |
| ¹⁹F NMR | Shift Retention | A single Fluorine peak must remain. If this peak disappears, defluorination occurred. |
| HRMS (ESI+) | [M+H]⁺ = 191.09 | Confirm mass loss of 30 Da (NO₂ -> NH₂) roughly. Exact mass calc: C₁₁H₁₁FN₂. |
| Appearance | Fluorescence | Aminoquinolines are often highly fluorescent (blue/green) under UV light, unlike their nitro precursors. |
Visualized Workflow & Mechanism
Figure 1: Decision tree and workflow for the chemoselective reduction of fluoronitroquinoline.
Safety & Waste Management
-
Exotherm: The addition of Iron to acidic media or SnCl₂ to solution can be exothermic. Add slowly.
-
Hydrogen Gas: If using Method C, ensure all grounding protocols are in place to prevent ignition of H₂ gas.
-
Heavy Metals:
-
Iron residue: Generally low toxicity but bulky. Dispose of as solid hazardous waste.
-
Tin (Sn) residue: Highly toxic to aquatic life. Must be segregated into heavy metal waste streams.
-
-
Fluorinated Intermediates: While the product is stable, avoid acidic hydrolysis at temperatures >150°C to prevent HF liberation.
References
-
Bechamp Reduction (Fe/AcOH)
-
Selective Reduction of Nitro Groups in the Presence of Halogens
- Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984, 25(8), 839-842.
-
Prevention of Defluorination in Hydrogenation
- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Synthesis of Aminoquinolines
- Elderfield, R. C., et al. "Synthesis of Potential Antimalarial Agents." J. Am. Chem. Soc.1946, 68(9), 1584–1587. (Foundational work on nitroquinoline reduction).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: 6-Fluoro-2,8-dimethyl-5-nitroquinoline as a Pro-Fluorescent Scaffold
Introduction: The Rationale for a Quinoline-Based Pro-Fluorophore
Quinoline and its derivatives represent a privileged class of heterocyclic compounds in the development of fluorescent probes.[1][2] Their rigid, aromatic structure provides a robust foundation for fluorescence, while their scaffold is amenable to chemical modifications that can tune photophysical properties and introduce specific functionalities.[3][4] This guide focuses on the strategic use of 6-Fluoro-2,8-dimethyl-5-nitroquinoline , a bespoke precursor designed for "turn-on" fluorescent sensing applications.
The core concept hinges on the deliberate installation of a nitro group at the 5-position. The strongly electron-withdrawing nitro group typically acts as a potent fluorescence quencher through a process known as Photoinduced Electron Transfer (PET).[1][5] This renders the precursor molecule (the "pro-fluorophore") non-fluorescent. The strategic value of this design lies in the chemical reactivity of the nitro group; its reduction to an electron-donating amino group abolishes the PET quenching mechanism, leading to a dramatic increase in fluorescence intensity.[6] This "off-to-on" transition is the cornerstone of high-sensitivity probe design.
The additional substituents on the quinoline core are not arbitrary; they are selected to enhance the precursor's utility:
-
2,8-Dimethyl Groups: These groups can influence the electronic properties of the quinoline system and may provide steric hindrance that can affect molecular interactions and improve photostability.
-
6-Fluoro Group: The introduction of fluorine can enhance photostability, improve cell membrane permeability, and modulate the electronic environment of the fluorophore, potentially leading to more desirable excitation and emission wavelengths.[7]
This document provides the foundational principles, synthetic protocols, and characterization methodologies for transforming 6-fluoro-2,8-dimethyl-5-nitroquinoline into a highly fluorescent probe and applying it in a research context.
The "Off-On" Switching Mechanism: From Nitro-Quenching to Amino-Fluorescence
The functionality of this system is governed by a well-understood photophysical mechanism. In the precursor state, the nitro group's low-lying empty molecular orbital provides a pathway for an excited-state electron from the quinoline core to transfer to the nitro group. This non-radiative decay pathway, Photoinduced Electron Transfer (PET), effectively quenches fluorescence.
The activation of fluorescence is achieved by the chemical reduction of the 5-nitro group to a 5-amino group.
NO₂ (Electron Withdrawing Group) → NH₂ (Electron Donating Group)
This transformation has two critical effects:
-
Inhibition of PET: The resulting amino group is electron-donating, which raises the energy level of its orbitals, thereby eliminating the thermodynamic driving force for PET. The non-radiative decay pathway is closed.
-
Enhancement of Intramolecular Charge Transfer (ICT): The combination of an electron-donating group (the new amine) and the electron-accepting quinoline core can enhance an excited-state process called Intramolecular Charge Transfer (ICT), which is often characteristic of high-quantum-yield fluorophores.[1]
This conversion results in a dramatic, often several hundred-fold, increase in fluorescence quantum yield, making it an excellent system for detecting reductive environments or for creating probes where the nitro group is a masked precursor to the final fluorophore.[6][8]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced TLC Visualization Protocols for Fluoro-Nitroquinoline Compounds in Pharmaceutical Analysis
Abstract
Fluoro-nitroquinoline derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of pharmacological activities. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, assessing purity, and identifying these compounds.[1][2] However, their visualization on TLC plates can be challenging and requires robust methods. This application note provides a detailed guide for researchers and drug development professionals on effective visualization techniques for fluoro-nitroquinoline compounds, moving from non-destructive physical methods to highly sensitive and specific chemical derivatization protocols. We emphasize the causality behind experimental choices to ensure reproducible and reliable results.
Introduction: The Analytical Imperative for Fluoro-Nitroquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization with fluoro- and nitro- groups often enhances biological activity. Quality control and reaction monitoring are critical during the development of these active pharmaceutical ingredients (APIs).[3] TLC offers a high-throughput platform for these analyses.[4] The unique chemical nature of fluoro-nitroquinolines—a highly conjugated aromatic system combined with an electrophilic nitro group—dictates the optimal strategies for their visualization. This guide details three primary methods, explaining the principles that govern their effectiveness.
Principle of Separation and Visualization
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase.[3] The mobility of a compound is determined by its polarity.[5] After development, the separated, colorless spots must be visualized. The choice of visualization method depends on the chemical structure of the analyte. For fluoro-nitroquinolines, the key structural features for visualization are:
-
The Aromatic Quinoline Core: This conjugated system strongly absorbs short-wave ultraviolet (UV) light.[1][6]
-
The Nitro Group (-NO₂): This functional group is not inherently chromophoric in the visible spectrum but can be chemically converted into a brightly colored derivative.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.libretexts.org [med.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline. As a key intermediate in medicinal chemistry and drug development, optimizing its synthesis for yield and purity is critical. This document moves beyond standard protocols to address common challenges through a structured troubleshooting framework, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Synthesis Overview and Core Challenges
The synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline is primarily a two-stage process: first, the construction of the 6-Fluoro-2,8-dimethylquinoline core, followed by a regioselective electrophilic nitration. The principal challenge lies in controlling the regioselectivity of the nitration step to favor substitution at the C5 position over other possible positions (e.g., C7) and to prevent unwanted side reactions.
The electron-deficient nature of the quinoline's pyridine ring, especially when protonated in acidic media, deactivates it towards electrophilic attack. Consequently, substitution occurs on the benzene ring.[1] The outcome is governed by the directing effects of the existing substituents and steric hindrance.
General Synthetic Workflow
The logical pathway from starting materials to the final, purified product is outlined below. Each step presents unique challenges that are addressed in the subsequent sections.
Caption: High-level workflow for the synthesis of 6-Fluoro-2,8-dimethyl-5-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 6-Fluoro-2,8-dimethylquinoline precursor?
A1: The Doebner-von Miller reaction is a robust and common method for constructing the quinoline core.[2] It involves reacting an aniline derivative (4-fluoro-2-methylaniline) with an α,β-unsaturated aldehyde or ketone (such as crotonaldehyde) under strong acid catalysis. While effective, this one-pot reaction can sometimes produce tarry byproducts, necessitating careful purification of the precursor before the nitration step.
Q2: Why is the nitration of the quinoline ring so challenging?
A2: The primary challenge is the deactivation of the ring system by the pyridine nitrogen. In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the nitrogen atom is protonated, forming a quinolinium ion. This positive charge exerts a powerful electron-withdrawing effect, making the entire heterocyclic system highly resistant to attack by the electrophile (NO₂⁺).[1] As a result, substitution is forced onto the less deactivated benzene ring, but still requires harsh conditions which can lead to side products or degradation.
Q3: What are the primary side products I should expect during the nitration step?
A3: The most common side product is the isomeric 6-fluoro-2,8-dimethyl-7-nitroquinoline. The formation of this isomer is a result of competing electronic directing effects. While the C5 and C8 positions are generally the most activated in the quinolinium ion, the C8 position is blocked by a methyl group. This leaves C5 and C7 as the most likely positions for attack. Over-nitration to form dinitro products is also possible under excessively harsh conditions, though less common.
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
A4: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. For detailed analysis of isomer ratios and purity, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are essential. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the masses of the parent compound and any byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing actionable advice grounded in chemical principles.
Q: My reaction yield is very low, or I'm only recovering the starting material. What's going wrong?
A: This is a common issue related to the activation energy of the reaction and the potency of the nitrating agent.
-
Causality: The quinolinium ion is highly deactivated, requiring a potent electrophile and sufficient thermal energy to overcome the activation barrier. If the conditions are too mild, the reaction will not proceed at an appreciable rate.
-
Solutions:
-
Temperature Control: Gradually increase the reaction temperature. Start the addition of the nitrating mix at 0°C, but allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C), monitoring by TLC. Be cautious, as excessive heat can cause degradation.
-
Acid Concentration: Ensure your sulfuric acid is concentrated (98%) and your nitric acid is fuming (>90%). The concentration of the nitronium ion (NO₂⁺) is highly dependent on the water content of the acid mixture; excess water will quench the electrophile.
-
Reaction Time: These reactions can be slow. Ensure you are running the reaction for a sufficient duration (4-12 hours), tracking its progress every hour by TLC after the initial exotherm subsides.
-
Q: I've successfully nitrated the precursor, but my NMR analysis shows a mixture of the 5-nitro and 7-nitro isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is the central challenge. The 5-position is generally favored electronically, but the outcome can be sensitive to conditions.
-
Causality: The balance between the 5- and 7-isomers is dictated by a fine interplay of sterics and electronics. While the C8-methyl group sterically hinders attack at C7 to some degree, this effect is not absolute. The reaction conditions can influence the transition state energies for attack at each position.
-
Solutions:
-
Modify the Nitrating System: Standard mixed acid is often aggressive and unselective. Consider alternative, potentially milder nitrating systems that may offer different selectivity profiles. A comparison is provided in the table below.[3]
-
Temperature Modulation: Lowering the reaction temperature (e.g., -10°C to 0°C) can sometimes enhance selectivity by favoring the product with the lower activation energy, which is typically the thermodynamically more stable 5-nitro isomer.
-
Solvent Effects: While less common for nitrations, changing the solvent from a simple excess of sulfuric acid to a co-solvent system (e.g., using trifluoroacetic anhydride) can alter the solvation of the intermediates and influence the isomer ratio.[4]
-
Table 1: Comparison of Nitrating Conditions
| Nitrating System | Typical Temperature | Pros | Cons |
| Conc. H₂SO₄ / Conc. HNO₃ | 0°C to 50°C | Inexpensive, readily available, potent. | Often leads to isomer mixtures, potential for oxidation/degradation.[1] |
| HNO₃ / Trifluoroacetic Anhydride (TFAA) | 0°C to RT | Can be more selective, useful for deactivated systems.[3][5] | More expensive, highly reactive and corrosive. |
| Potassium Nitrate (KNO₃) in H₂SO₄ | 25°C to 60°C | Allows for more controlled generation of NO₂⁺. | Can be slower, requires careful dissolution of KNO₃. |
Q: My crude product is an oily solid that is very difficult to purify. How can I effectively isolate the pure 5-nitro isomer?
A: The separation of constitutional isomers with similar polarities requires a systematic purification strategy.
-
Causality: The 5-nitro and 7-nitro isomers have very similar molecular weights and functional groups, leading to close retention factors (Rƒ) on TLC and similar solubilities, complicating both chromatography and recrystallization.
-
Solutions:
-
Optimized Column Chromatography: This is the most reliable method.
-
Adsorbent: Use a high-quality silica gel (230-400 mesh).
-
Solvent System: A low-polarity mobile phase is crucial for achieving separation. Start with a Hexane/Ethyl Acetate system (e.g., 95:5) and gradually increase the polarity. A shallow gradient is key. If separation is still poor, try a Hexane/Dichloromethane system.
-
Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column. This prevents streaking and improves resolution compared to liquid-loading in a strong solvent.
-
-
Fractional Recrystallization: This can be effective if there is a significant difference in the crystal lattice energies of the isomers.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one in which the desired 5-nitro isomer is sparingly soluble at room temperature but fully soluble when hot, while the 7-nitro isomer remains more soluble upon cooling.
-
Procedure: Dissolve the crude mixture in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath. The first crop of crystals is likely to be enriched in the major, less soluble isomer. Purity should be checked by HPLC or NMR.
-
-
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common synthesis problems.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Concentrated acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform additions of reagents slowly and with cooling.
Protocol 1: Synthesis of 6-Fluoro-2,8-dimethylquinoline
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add concentrated sulfuric acid (100 mL). Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly and sequentially add 4-fluoro-2-methylaniline (0.1 mol), followed by crotonaldehyde (0.25 mol). The addition should be dropwise to control the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 100-110°C for 4-6 hours. The solution will darken significantly.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is >10. Perform this in an ice bath as the neutralization is highly exothermic.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by vacuum distillation or column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the pure precursor.
Protocol 2: Nitration to 6-Fluoro-2,8-dimethyl-5-nitroquinoline
-
Setup: In a three-neck flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 6-Fluoro-2,8-dimethylquinoline (0.05 mol) to the cold sulfuric acid with stirring. Ensure it dissolves completely.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.06 mol) to concentrated sulfuric acid (20 mL) at 0°C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the quinoline precursor, maintaining the internal temperature below 5°C. After addition, let the reaction stir at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Precipitation: Neutralize the solution with a cold, concentrated ammonium hydroxide solution until a precipitate forms (typically pH 7-8).
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum. This is your crude product, likely containing a mixture of isomers.
References
-
American Chemical Society. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link][6][7]
-
ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link][8]
-
StackExchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Retrieved from [Link][1]
-
Garrett, E. R. (1906). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. Retrieved from [Link][9]
-
Smith, K., Gibbins, T., Millar, R. W., & Claridge, R. P. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 2753-2758. Retrieved from [Link][3]
-
Katritzky, A. R., & Scriven, E. F. V. (2004). Direct nitration of five membered heterocycles. ARKIVOC. Retrieved from [Link][4]
-
Katritzky, A. R., & Scriven, E. F. V. (2004). Direct nitration of five membered heterocycles. ResearchGate. Retrieved from [Link][5]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. Retrieved from [Link][10]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Resolving Regioisomeric Impurities in the Nitration of 5-Nitroquinoline
Welcome to the technical support center for navigating the complexities of 5-nitroquinoline nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling and resolving regioisomeric impurities. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific challenges you may encounter during the nitration of 5-nitroquinoline, offering targeted solutions and the rationale behind them.
Question 1: My nitration of 5-nitroquinoline is producing a nearly inseparable mixture of dinitro-isomers. How can I improve the regioselectivity to favor the 5,7-dinitroquinoline product?
Answer: This is a common and critical challenge. The nitration of 5-nitroquinoline typically yields a mixture of 5,7- and 5,8-dinitroquinoline. Understanding the reaction mechanism is key to influencing the isomeric ratio. The reaction proceeds via electrophilic aromatic substitution on the N-protonated quinolinium ion. The existing nitro group at the 5-position is deactivating and meta-directing with respect to the benzene ring, while the protonated nitrogen deactivates the entire ring system, particularly the pyridine ring.[1] This directs the second nitration to the available positions on the carbocyclic ring, primarily positions 7 and 8.
To favor the 5,7-isomer, you need to carefully control the reaction kinetics and thermodynamics. Here are actionable strategies:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. While more forcing conditions are often used to overcome the deactivated ring, they can also lead to a decrease in selectivity.[1] Experiment with maintaining the reaction at or below 0°C.
-
Nitrating Agent Stoichiometry: Using a minimal excess of the nitrating agent (e.g., nitric acid) can help. Over-nitration under harsh conditions can lead to the formation of undesired byproducts.
-
Choice of Sulfuric Acid Concentration: The concentration of sulfuric acid influences the activity of the nitronium ion (NO₂⁺). Using fuming sulfuric acid (oleum) increases the concentration of the electrophile, which can sometimes lead to different isomeric ratios compared to concentrated sulfuric acid. It is worth screening different concentrations of oleum.
Experimental Protocol: Selective Nitration to Favor 5,7-Dinitroquinoline
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to -5°C to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 5-nitroquinoline to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the 5-nitroquinoline solution, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated dinitroquinolines can then be filtered, washed with cold water until neutral, and dried.
Question 2: I've followed protocols to favor the 5,7-isomer, but I still have a significant amount of the 5,8-dinitroquinoline impurity. What are the most effective purification strategies?
Answer: Separating positional isomers like 5,7- and 5,8-dinitroquinoline is challenging due to their similar physical properties.[2] However, several techniques can be employed, often in combination.
-
Fractional Crystallization: This is often the first and most scalable approach. The solubility of the isomers may differ sufficiently in certain solvents. Experiment with solvents like ethanol, acetic acid, or dimethylformamide (DMF).[2] A patent describes a process for separating 5-nitroquinoline and 8-nitroquinoline by forming hydrohalide salts and using wet DMF for selective precipitation.[3][4] This principle of altering polarity and crystal packing through salt formation can be adapted for dinitro-isomers.
-
Column Chromatography: For smaller scale purifications or when high purity is essential, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically required to achieve separation. Careful optimization of the solvent system is crucial.
-
-
Preparative HPLC: For the highest purity, preparative high-performance liquid chromatography (HPLC) can be used, although it is less suitable for large quantities.
Troubleshooting Workflow for Isomer Separation
Caption: Workflow for the separation of dinitroquinoline isomers.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of 5,8- and 5,7-dinitroquinoline?
A1: The nitration of quinoline itself with mixed acid typically yields an almost equal mixture of 5-nitroquinoline and 8-nitroquinoline.[1] This is because the reaction proceeds on the quinolinium ion, where the protonated nitrogen strongly deactivates the heterocyclic ring. Electrophilic attack, therefore, occurs on the less deactivated carbocyclic (benzene) ring. The 5 and 8 positions are electronically favored. When starting with 5-nitroquinoline, the existing nitro group further deactivates the ring and acts as a meta-director. This directs the incoming nitronium ion to the 7-position. However, the 8-position is still activated relative to the pyridine ring, leading to the formation of the 5,8-dinitro isomer as a significant byproduct.
Reaction Pathway Visualization
Caption: Simplified reaction pathway for the nitration of 5-nitroquinoline.
Q2: What analytical techniques are best for quantifying the ratio of 5,7- to 5,8-dinitroquinoline in my product mixture?
A2: Accurate quantification is essential for optimizing your reaction and purification processes. A combination of techniques provides the most reliable data.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis of isomeric mixtures. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a buffer, will typically provide baseline separation of the two isomers, allowing for accurate integration of the peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are sufficiently volatile and thermally stable, GC-MS can provide excellent separation and quantification, with the added benefit of mass spectral data for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantification (qNMR). The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns, allowing for integration and determination of the molar ratio.
Data Comparison Table
| Analytical Technique | Primary Use | Advantages | Considerations |
| HPLC | Quantification | High accuracy, reproducibility, widely available.[5] | Requires method development for optimal separation. |
| GC-MS | Quantification & Identification | High resolution, provides mass data for confirmation.[5] | Compounds must be volatile and thermally stable. |
| ¹H NMR | Structural Elucidation & Quantification | Provides definitive structural information, qNMR is a primary method.[5] | Lower sensitivity than chromatographic methods, peak overlap can be an issue. |
Q3: Are there alternative nitrating agents that might offer better regioselectivity?
A3: While mixed acid (HNO₃/H₂SO₄) is the most common nitrating agent, exploring alternatives could be a fruitful area for optimization.
-
Nitrate Salts with Acid Anhydrides: Reagents like potassium nitrate in trifluoroacetic anhydride can sometimes offer different selectivity profiles due to the change in the reaction medium and the nature of the active electrophile.
-
Tert-butyl nitrite (TBN): TBN has been used for the regioselective C-3 nitration of quinoline N-oxides in a metal-free radical process.[6] While this applies to a different substrate, it highlights the potential of alternative reagents to achieve novel selectivity.
-
Mechanochemical Nitration: Recent research has explored solvent-free mechanochemical nitration using a solid nitrate source and a catalyst, which can influence isomer ratios.[7]
It is important to note that these alternative methods may require significant optimization and may not be directly applicable without modification.
References
- Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines.Chemistry of Heterocyclic Compounds.
- 5,7-Dinitroquinolin-8-ol synthesis.ChemicalBook.
- Why does the nitration of quinoline occur at the 5 (and 8) position?Chemistry Stack Exchange.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Synthesis of 5‐nitro‐8‐hydroxyquinoline and 5,7‐dinitro‐8‐hydroxyquinoline.
- Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid and Nitrous Acid.Tetrahedron.
- Minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline.Benchchem.
- Separation of 5-nitroquinoline and 8-nitroquinoline.
- Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite.Royal Society of Chemistry.
- Separation of 5-nitroquinoline and 8-nitroquinoline.
- Mechanochemical Nitration of Organic Compounds.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
Troubleshooting low solubility of 6-Fluoro-2,8-dimethyl-5-nitroquinoline in bioassays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Fluoro-2,8-dimethyl-5-nitroquinoline. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound in bioassay environments. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome experimental hurdles and ensure data integrity.
Introduction: Understanding the Challenge
6-Fluoro-2,8-dimethyl-5-nitroquinoline is a nitroaromatic heterocyclic compound. Molecules in this class often exhibit poor aqueous solubility due to their rigid, aromatic structure and lipophilic character.[1] The nitro group, being strongly electron-withdrawing, further influences the molecule's electronic properties and potential for intermolecular interactions.[2] Low solubility is a significant challenge in drug discovery, as it can lead to compound precipitation, underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[3][4]
This guide is structured to provide a logical progression from simple fixes to more advanced formulation strategies, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 6-Fluoro-2,8-dimethyl-5-nitroquinoline?
While specific experimental solubility data for this exact molecule is not widely published, we can infer its properties based on its structure. As a substituted nitroquinoline, it is predicted to be a hydrophobic molecule with low intrinsic aqueous solubility. PubChem data for the parent compound, 5-nitroquinoline, shows a water solubility of only 16.3 µg/mL.[5] The addition of two methyl groups and a fluorine atom likely further increases its lipophilicity, suggesting that its aqueous solubility will be very low.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly soluble compounds for high-throughput screening (HTS) and general bioassays.[3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar substances.[3] We recommend starting with a 10 mM stock solution in high-purity, anhydrous DMSO to minimize water absorption and potential degradation.[3]
Q3: Why does my compound precipitate when I add my DMSO stock to the aqueous assay buffer or cell culture medium?
This common phenomenon is known as "solvent shock" or "precipitation upon dilution".[6] When a small volume of a highly concentrated compound in an organic solvent (like DMSO) is rapidly added to a large volume of an aqueous solution, the local concentration of the organic solvent is not sufficient to keep the compound dissolved. The compound crashes out of the solution, forming a precipitate.[6] This is a kinetic issue, not necessarily a reflection of the compound's final thermodynamic solubility limit at the target concentration.
Q4: What is the maximum concentration of DMSO my bioassay can tolerate?
The tolerance for DMSO is assay- and cell-line-dependent. As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. Some robust assays may tolerate up to 1%, but this must be empirically determined. It is crucial to include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound, to account for any solvent-induced effects.
In-Depth Troubleshooting Guide
Problem 1: Precipitate forms immediately upon adding the compound stock solution to the assay medium.
This is a classic case of solvent shock. The following step-by-step protocol is designed to mitigate this effect.
Protocol 1: Optimized Dilution Method to Prevent Solvent Shock
-
Warm the Assay Medium: Gently warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can sometimes slightly improve the solubility of compounds.[6]
-
Use an Intermediate Dilution Step: Instead of adding the high-concentration DMSO stock directly into the final volume, perform an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in pure DMSO or your assay buffer to create a 1 mM solution. This reduces the concentration gradient during the final dilution.
-
Vortex During Addition: When adding the compound stock (or intermediate dilution) to the final aqueous medium, ensure the tube is vortexing at a medium speed. This promotes rapid dispersal of the compound and solvent, preventing localized supersaturation.
-
Add Dropwise and Slowly: Pipette the stock solution slowly, drop by drop, into the side of the vortexing tube rather than directly into the bulk solution.
-
Visual and Microscopic Inspection: After preparation, let the solution sit for 15-30 minutes at the experimental temperature. Visually inspect for any cloudiness or precipitate against a dark background. For cell-based assays, it is critical to also inspect a sample of the final medium under a microscope to check for micro-precipitates that may not be visible to the naked eye.[7]
Problem 2: Optimized dilution still results in precipitation or assay results are inconsistent.
If basic techniques fail, the compound's solubility in the final assay medium is likely too low for the desired concentration. Advanced solubilization strategies are required.
Strategy 1: Employing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, can increase the solubility of hydrophobic compounds by reducing the interfacial tension between the solute and the aqueous solution.[8][9]
Recommended Co-solvents and Considerations:
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Considerations |
| Ethanol | ≤ 1% | Low cytotoxicity for many cell lines.[10] | Can be volatile; potential for biological effects. |
| PEG 400 (Polyethylene Glycol 400) | ≤ 1% | Good solubilizer for many compounds, generally low toxicity.[10] | Can be viscous; may interfere with some assays. |
| Propylene Glycol (PG) | ≤ 1% | Commonly used in pharmaceutical formulations.[10] | Higher concentrations can be cytotoxic. |
Causality: The choice of co-solvent depends on the specific compound and assay. The goal is to find a solvent system that enhances solubility without impacting the biological system. It is imperative to test the tolerance of your specific assay to any new co-solvent by running a vehicle control curve.[11]
Strategy 2: Using Solubilizing Excipients
For particularly challenging compounds, excipients like cyclodextrins or surfactants can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[11]
-
Expert Insight: This method is powerful but requires careful optimization. The stoichiometry of the drug-cyclodextrin complex is important, and excess cyclodextrin can sometimes interfere with drug-target binding. A preliminary screen with varying concentrations of cyclodextrin is recommended.
-
-
Surfactants: Surfactants like Tween® 80 can solubilize compounds by forming micelles.[11] This is generally used as a last resort for in vitro cellular assays, as surfactants can disrupt cell membranes and interfere with protein function, even at low concentrations.[10][12] This approach is more common in formulation development for in vivo studies.
Problem 3: How do I determine the true soluble concentration of my compound in the final assay medium?
Visual inspection is subjective. A quantitative kinetic solubility assay is the best way to determine the maximum soluble concentration under your specific assay conditions.[4]
Protocol 2: 96-Well Kinetic Solubility Assay
-
Prepare Compound Plate: In a 96-well plate, serially dilute your compound in 100% DMSO to create a concentration range (e.g., from 20 mM down to 0.1 mM).
-
Transfer to Assay Buffer: Using a liquid handler or multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) of the DMSO dilutions into a new 96-well plate containing your final assay buffer (e.g., 198 µL). This creates a range of final compound concentrations in a constant percentage of DMSO.
-
Incubate: Seal the plate and incubate under your standard assay conditions (e.g., 1-2 hours at 37°C). This allows the solution to reach equilibrium.
-
Separate Precipitate: Use a 96-well filter plate (e.g., with a 0.45 µm PVDF membrane) and centrifuge to separate any precipitated compound from the soluble fraction.
-
Quantify: Analyze the concentration of the compound in the filtrate using a suitable method like HPLC-UV or LC-MS/MS.
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration at which the measured concentration in the filtrate matches the nominal (expected) concentration.
Problem 4: Could the nitroaromatic nature of the compound cause other issues?
Yes. Nitroaromatic compounds are known to be susceptible to bioreduction by cellular enzymes (nitroreductases).[2][13] This can convert the nitro group into other functionalities like nitroso, hydroxylamino, and amino groups.[14] This metabolic activation can lead to reactive metabolites and is a known mechanism for the bioactivity and toxicity of some nitroaromatic drugs.[2] While this is a separate issue from solubility, be aware that the compound's stability and activity in a cellular context may be influenced by its metabolic fate.
Workflow for Troubleshooting Solubility
Below is a decision-making workflow to guide you through the troubleshooting process.
Caption: A decision tree for troubleshooting compound precipitation.
References
-
The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Available at: [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
-
Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Request PDF on ResearchGate. Available at: [Link]
- Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. Available at: [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
- 6-Fluoro-2-methylquinoline product page. MilliporeSigma.
-
How to tackle compound solubility issue. Reddit r/labrats. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
de Oliveira, R. B., et al. (2016). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Hauptstein, S., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. Available at: [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Hebbel, F., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal. Available at: [Link]
- 6-Fluoroquinoline product page. Sigma-Aldrich.
- 6-Methyl-5-nitroquinoline entry. PubChem.
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Tafuri, G., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Available at: [Link]
-
Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Eurofins Discovery. Available at: [Link]
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
-
5-Nitroquinoline entry. PubChem. Available at: [Link]
- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
-
2-Methyl-6-nitroquinoline entry. NIST WebBook. Available at: [Link]
- Quinoline, 5-nitro- entry. NIST WebBook.
-
Nagy, B., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. Available at: [Link]
- 6-Nitroquinoline product page. Sigma-Aldrich.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quinoline Synthesis Optimization
Topic: Optimizing Reaction Temperature for Quinoline Ring Closure
Mission Statement: Welcome to the Advanced Organic Synthesis Support Center. This guide addresses the critical variable in quinoline synthesis: Temperature . In quinoline construction, temperature is not merely an energy source; it is a regiochemical switch and a kinetic gatekeeper. Incorrect thermal profiles lead to tar formation (polymerization), wrong isomers (regioselectivity failure), or stalled intermediates.
Module 1: Regioselectivity Control (The Conrad-Limpach-Knorr Paradigm)
The Core Issue: "I attempted to synthesize a 4-hydroxyquinoline, but NMR indicates I isolated the 2-hydroxyquinoline (carbostyril) isomer. What went wrong?"
Technical Diagnosis:
You likely encountered the Kinetic vs. Thermodynamic divergence. The reaction between an aniline and a
-
Kinetic Control (Low T): Attack at the ketone
Imine intermediate Cyclizes to 4-Hydroxyquinoline . -
Thermodynamic Control (High T): Attack at the ester
Amide intermediate Cyclizes to 2-Hydroxyquinoline .
Visualizing the Thermal Switch
Figure 1: The thermal bifurcation point determining quinoline regiochemistry.
Troubleshooting Protocol: Ensuring 4-Hydroxyquinoline Formation
-
Step 1 (Condensation): Mix aniline and
-ketoester at Room Temperature (20–25°C) . Do not heat. Add a drying agent (e.g., CaSO₄) or use an acid catalyst (HCl drops) to promote imine formation without thermal energy. -
Step 2 (Validation): Isolate the intermediate. It should be an oil or low-melting solid.
-
Step 3 (Cyclization): Drop the intermediate rapidly into a pre-heated solvent (Diphenyl ether) at 250°C .
-
Why? Slow heating allows the imine to revert to starting materials and equilibrate to the thermodynamic amide (leading to the wrong isomer). You must "shock" the system into cyclization.
-
Module 2: High-Temperature Cyclization (Gould-Jacobs Reaction)
The Core Issue: "My reaction stalls at the intermediate stage. I see the acrylate on TLC, but the ring won't close."
Technical Diagnosis: The Gould-Jacobs cyclization is an electrocyclic reaction requiring a high activation energy barrier to be crossed. Standard organic solvents (Toluene, DMF) do not reach the required 250–280°C threshold.
Solvent Selection Matrix
| Solvent System | Boiling Point | Suitability | Notes |
| Diphenyl Ether (Dowtherm A) | ~258°C | Ideal | Standard for thermal cyclization. Difficult to remove (requires hexane wash). |
| Mineral Oil | >300°C | Good | Inert, but product isolation can be messy. |
| Sulfolane | 285°C | Moderate | Water-miscible, easier cleanup, but expensive. |
| Xylenes/Toluene | 110–140°C | Fail | Temperature too low for Gould-Jacobs cyclization. |
Protocol: Managing the 250°C Reaction
-
Setup: Use a round-bottom flask with a short-path air condenser (not water-cooled initially) followed by a water-cooled condenser.
-
Reason: The high heat can crack glass if thermal shock occurs. The air condenser acts as a buffer.
-
-
Temperature Maintenance: Ensure the internal temperature reaches 245–255°C .
-
Ethanol Removal: The cyclization releases ethanol. If the ethanol is not distilled off, the reversible reaction may stall. Ensure the apparatus allows volatile escape.
-
Workup: Cool to ~80°C and dilute with a non-polar solvent (Hexane or Ligroin). The quinoline product usually precipitates while the diphenyl ether remains in solution.
Module 3: Managing Exotherms & Tars (Skraup Synthesis)
The Core Issue: "The reaction turned into a black, insoluble tar inside the flask. Yield is <10%."
Technical Diagnosis: The Skraup reaction involves the dehydration of glycerol to acrolein (catalyzed by H₂SO₄), which is highly exothermic. If the temperature spikes too fast, acrolein polymerizes into tar before reacting with the aniline.
Logic Flow: Preventing the "Runaway" Reaction
Figure 2: Decision tree for stabilizing the Skraup reaction.
Optimization Protocol:
-
The Moderator: Always add Ferrous Sulfate (FeSO₄) to the reaction mixture. It moderates the oxidizing power of nitrobenzene, preventing violent exotherms.
-
The "Sulfo-Mix" Technique: Do not mix everything at once.
-
Pre-mix the aniline, glycerol, and nitrobenzene.
-
Add H₂SO₄ dropwise while keeping the temperature below 120°C .
-
Only after acid addition is complete, heat to reflux (140–150°C).
-
Module 4: Modern Techniques (Microwave Acceleration)
The Core Issue: "Conventional heating takes 48 hours and yields are low. Can I use a microwave?"
Technical Support Answer: Yes. Microwave irradiation is superior for quinoline synthesis (especially Friedländer and Gould-Jacobs) because it allows "superheating" of solvents above their boiling points in sealed vessels, bypassing the thermal lag of oil baths.
Comparative Data: Friedländer Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Sealed) |
| Temperature | 80–100°C (Ethanol reflux) | 140–160°C |
| Time | 12–24 Hours | 10–20 Minutes |
| Yield | 40–60% | 85–95% |
| Catalyst | Strong Base (KOH/NaOH) | Mild/Solid Acid (e.g., K-10 Clay) |
Safety Warning: When performing microwave synthesis with glycerol (Skraup), ensure the vessel is rated for high pressure (>20 bar), as glycerol decomposition can generate significant gas.
References
-
Manske, R. H. F. (1942).[2][3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[2][3]
-
Organic Syntheses. (1941).[2] "Quinoline."[2][3][4][5][6][7][8][9] Org.[2][8][10] Synth., Coll. Vol. 1, p. 478.[2]
-
BenchChem. (2025).[11][12][13] "Optimizing reaction conditions for the Gould-Jacobs synthesis."
-
MDPI. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis."[14] Molecules.
-
RSC Publishing. (2023). "Recent developments on microwave-assisted organic synthesis." RSC Advances.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. youtube.com [youtube.com]
- 9. ablelab.eu [ablelab.eu]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Removing unreacted starting materials from 6-Fluoro-2,8-dimethyl-5-nitroquinoline
[1]
Case ID: PUR-Q-5N-6F Status: Active Lead Scientist: Dr. A. Vance[1]
Welcome to the Technical Support Center. This guide addresses the purification of 6-Fluoro-2,8-dimethyl-5-nitroquinoline (Product) from its primary precursor, 6-Fluoro-2,8-dimethylquinoline (Starting Material/SM).[1]
The protocols below are designed to be self-validating , relying on the distinct physicochemical properties of the nitro-substituted quinoline core versus the parent heterocycle.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I have significant unreacted starting material (SM) in my crude mixture. How do I remove it without column chromatography?
Diagnosis: The nitration reaction (electrophilic aromatic substitution) was likely incomplete.[1] Technical Insight: The introduction of the nitro group at the C-5 position significantly alters the basicity of the quinoline nitrogen.
-
Starting Material (SM): 6-Fluoro-2,8-dimethylquinoline is a moderate base (Estimated pKa
4.8–5.2).[1] It readily forms water-soluble salts with dilute mineral acids.[1] -
Product: 6-Fluoro-2,8-dimethyl-5-nitroquinoline is a much weaker base (Estimated pKa
2.0–2.[1]5) due to the strong electron-withdrawing nature of the nitro group (-I and -M effects).[1] It resists protonation in dilute aqueous acids and remains lipophilic.[1]
Solution: Selective Acid-Base Extraction (pH Swing) Wash the organic crude solution with dilute aqueous HCl (0.5 M to 1.0 M) .[1]
-
Mechanism: The SM will protonate and partition into the aqueous phase. The nitro-product, being too weakly basic to maintain a stable salt in this equilibrium, will remain in the organic phase.[1]
-
See Protocol A below for the step-by-step workflow.
Q2: I see a secondary spot on TLC with a similar Rf to my product. Is this the 7-nitro isomer?
Diagnosis: Likely yes. While the 8-methyl group sterically hinders the 7-position and directs to the 5-position (para to methyl), the 6-fluoro group (ortho-director) also activates the 5 and 7 positions.[1] Technical Insight:
-
5-Nitro (Major): Favored by the para-directing effect of the 8-methyl group and ortho-directing effect of 6-fluoro.[1]
-
7-Nitro (Minor): Formed due to the ortho-directing effect of 6-fluoro, but sterically crowded by the 8-methyl group.[1] Solution: Fractional Recrystallization Nitro-quinoline isomers often exhibit significantly different lattice energies.[1]
-
Solvent System: Ethanol (hot) or an Acetone/Hexane gradient.[1]
-
Protocol: Dissolve the crude solid in minimum boiling ethanol. Allow to cool slowly to room temperature, then to 4°C. The 5-nitro isomer (usually higher melting point and more symmetrical packing) typically crystallizes first.[1] The 7-nitro isomer and remaining SM tend to stay in the mother liquor.[1]
Q3: My product is an oily tar after workup. How do I solidify it?
Diagnosis: Presence of oxidative byproducts or residual high-boiling solvents (e.g., DMF, if used) or mineral acids trapped in the lattice.[1] Solution: Trituration and Carbon Treatment [1]
-
Dissolve the oil in DCM.
-
Add activated carbon (5% w/w) and stir for 30 minutes to adsorb amorphous tars. Filter through Celite.[1]
-
Evaporate to a concentrated residue.
-
Triturate with cold Diethyl Ether or Hexane/Ether (9:1). Scratch the flask walls to induce nucleation. The tar should harden into a filterable solid.
Part 2: Experimental Protocols
Protocol A: Self-Validating Selective Acid Extraction
Use this method to remove unreacted starting material (>98% efficiency).[1]
Reagents:
-
Crude Reaction Mixture[1]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
1.0 M Hydrochloric Acid (HCl)[1]
-
Brine[1]
Workflow:
-
Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).
-
The "Scrub" (Critical Step): Transfer to a separatory funnel.[1] Wash the organic phase twice with 1.0 M HCl (Vol ratio 1:1).[1]
-
Validation Checkpoint: Spot the organic layer on TLC. The SM spot (usually lower Rf than product if using basic eluent, or higher if using neutral) should disappear.[1]
-
-
Aqueous Back-Wash: Combine the acidic aqueous layers.[1] Back-extract once with a small volume of DCM to recover any entrained nitro-product.[1] Add this DCM to the main organic fraction.
-
Neutralization: Wash the combined organic phase with Saturated NaHCO₃ (to remove residual acid) and then Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Recovery of Starting Material (Optional):
-
Basify the acidic aqueous extract to pH > 10 using 4 M NaOH.
-
Extract with DCM.[1] The unreacted starting material will return to the organic phase.
Protocol B: Recrystallization for Isomer Purity
Use this method if isomeric impurities (e.g., 7-nitro) persist.[1]
-
Solvent Choice: Ethanol (95% or absolute).[1]
-
Dissolution: Heat Ethanol to reflux. Add the crude solid slowly until saturated.
-
Clarification: If the solution is dark, perform a hot filtration (caution: keep funnel hot to prevent premature crystallization).
-
Nucleation: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.
-
Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter the crystals and wash with cold Ethanol.
-
Data Check: Compare Melting Point (MP) of crystals vs. mother liquor residue. A sharp MP indicates high purity.[1]
Part 3: Data & Visualization
Table 1: Physicochemical Comparison (Estimated)
| Property | Starting Material (SM) | Product (5-Nitro) | Implications for Purification |
| Structure | 6-Fluoro-2,8-dimethylquinoline | 6-Fluoro-2,8-dimethyl-5-nitroquinoline | |
| Basicity (pKa of NH⁺) | ~4.9 (Moderate Base) | ~2.5 (Weak Base) | Key differentiator. SM protonates in dilute acid; Product does not.[1] |
| Polarity (TLC) | Moderate | Higher (due to NO₂) | Product is more retained on Silica (usually).[1] |
| Solubility (1M HCl) | High (Soluble as salt) | Low (Insoluble/Extractable) | Basis for Protocol A. |
| Solubility (Ethanol) | High | Moderate (Temperature dependent) | Basis for Protocol B. |
Figure 1: Purification Logic Flow
This diagram illustrates the chemical logic driving the separation of the nitro-product from the starting material.[3][4]
Caption: Separation of weakly basic nitro-product from more basic starting material via pH-controlled extraction.
References
-
BenchChem. Purification strategies for removing impurities from 2-nitroquinoline. (Technical Support Guide).[1][5][6] Retrieved from [1]
-
Organic Syntheses. 6-Methoxy-8-nitroquinoline.[1] Org.[1][7][8] Synth. 1948 , 28,[1] 80. (Demonstrates solubility differences of nitroquinolines in acid). Retrieved from [1]
-
PubChem. 5-Nitroquinoline Compound Summary. (Physicochemical properties and basicity data).[1][7][9][10][11] Retrieved from [1]
-
Vertex AI Search. Separation of 5-nitroquinoline and 8-nitroquinoline isomers. (Patent EP0858998A1).[1] Retrieved from
Sources
- 1. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. scispace.com [scispace.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. mdpi.com [mdpi.com]
Minimizing byproduct formation in fluoro-quinoline nitration protocols
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the Technical Support Center for Fluoroquinolone Nitration Protocols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a nitro group onto the fluoroquinolone scaffold. As a Senior Application Scientist, I have curated this guide to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the nitration of fluoroquinolones.
Q1: What are the most common byproducts observed during the nitration of fluoroquinolones?
A1: The primary byproducts in fluoroquinolone nitration are typically regioisomers (isomers with the nitro group at different positions on the aromatic ring) and dinitro- or poly-nitro compounds. The specific distribution of these byproducts is highly dependent on the substitution pattern of the starting fluoroquinolone and the reaction conditions employed. For instance, the electron-donating or -withdrawing nature of existing substituents significantly influences the position of the incoming nitro group.[1][2] The formation of undesired isomers can complicate purification and reduce the overall yield of the target molecule. Over-nitration, leading to di- or tri-nitro products, is also a common issue, especially under harsh reaction conditions.[3][4]
Q2: How does the position of the fluorine atom and other substituents on the quinolone ring affect the nitration outcome?
A2: The regioselectivity of nitration is dictated by the electronic and steric effects of the substituents already present on the quinolone ring.[1][5] The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution, making the reaction more challenging compared to unsubstituted quinolones.[2] However, it is an ortho-, para- director. The interplay between the fluorine and other groups, such as the cyclopropyl group at N-1 and the piperazine ring at C-7 in ciprofloxacin, directs the incoming nitro group to specific positions. Understanding these directing effects is crucial for predicting and controlling the formation of the desired isomer.[1][6]
Q3: What are the standard nitrating agents used for fluoroquinolones, and what are their pros and cons?
A3: The choice of nitrating agent is a critical parameter. The most common systems include:
| Nitrating Agent | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Highly reactive, readily available, and cost-effective.[7][8] | Can be too harsh, leading to oxidation and the formation of multiple byproducts, including over-nitration.[3] Requires careful temperature control. |
| Fuming Nitric Acid | Very strong nitrating agent, useful for deactivated rings. | Highly corrosive and hazardous. Can lead to significant byproduct formation if not controlled precisely.[3] |
| Acetyl Nitrate (in situ from HNO₃/Ac₂O) | Milder than mixed acid, often providing better regioselectivity and cleaner reactions.[9] | The reagent can be unstable and requires careful preparation and handling. |
| N-Nitropyridinium and N-Nitroquinolinium Salts | Can offer high regioselectivity under milder conditions.[10] | May be more expensive and less readily available than traditional nitrating agents. |
Troubleshooting Guide: Common Issues and Solutions
This section provides practical advice for overcoming common challenges encountered during fluoroquinolone nitration experiments.
Issue 1: Low Yield of the Desired Mononitro-Fluoroquinolone
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a nitrating agent that is not potent enough for the specific substrate.
-
Substrate Decomposition: Harsh reaction conditions (e.g., high temperature, highly concentrated acid) can lead to the degradation of the starting material or the desired product.
-
Poor Work-up and Isolation: The desired product may be lost during the extraction or purification steps.
Solutions:
-
Reaction Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time.[11][12]
-
Temperature Control: Carefully control the reaction temperature. For many nitrations, dropwise addition of the nitrating agent at a low temperature (e.g., 0-5 °C) followed by slow warming to room temperature can improve selectivity and yield.[8]
-
Choice of Nitrating Agent: If the reaction is sluggish, consider using a stronger nitrating agent or a higher concentration of nitric acid. Conversely, if decomposition is observed, a milder agent like acetyl nitrate may be beneficial.[9][10]
-
Work-up Procedure: Ensure the reaction is properly quenched (e.g., by pouring onto ice) and that the pH is adjusted appropriately for efficient extraction of the product.
Issue 2: Formation of Multiple Regioisomers
Possible Causes:
-
Substituent Effects: The combined directing effects of the substituents on the fluoroquinolone ring may lead to the formation of a mixture of isomers.[1][2]
-
Reaction Conditions: Temperature and the nature of the solvent can influence the isomer ratio.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for a particular isomer.
-
Solvent Effects: Explore different solvent systems. While strong acids are often the reaction medium, the use of co-solvents can sometimes alter the regioselectivity.
-
Alternative Nitration Strategies: Consider using a more regioselective nitrating agent or a two-step approach where a directing group is temporarily introduced and later removed.[13][14]
Workflow for Optimizing Regioselectivity ```dot graph optimizing_regioselectivity { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Mixture of Regioisomers Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp [label="Lower Reaction Temperature"]; solvent [label="Screen Different Solvents"]; nitrating_agent [label="Employ Milder/More Selective Nitrating Agent"]; purification [label="Develop Robust Purification Method\n(e.g., Crystallization, Chromatography)"]; end [label="Desired Isomer Isolated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> temp [label="Initial Approach"]; start -> solvent [label="If Temp Fails"]; start -> nitrating_agent [label="Alternative Strategy"]; temp -> purification; solvent -> purification; nitrating_agent -> purification; purification -> end; }
Caption: Step-by-step workflow for a typical mixed acid nitration of a fluoroquinolone.
References
-
Nitrogen-Rich Heterocyclic Energetic Compounds Review. (2022). MDPI. [Link]
-
Optimizing ciprofloxacin removal through regulations of trophic modes and FNA levels in a moving bed biofilm reactor performing sidestream partial nitritation. (2024). PMC. [Link]
-
Substituent effects in the electrophilic substitution of deactivated systems. Part II. The Mills–Nixon effect and the nitration of strained 1,2,3,4-tetrahydroquinolinium ions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Orientation Effects in the Nitration of Some 6- and 7-Monosubstituted and 6,7- Disubstituted Quinofines. (n.d.). RSC Publishing. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC. [Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). (n.d.). PNAS. [Link]
-
Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). At Tianming Pharmaceutical. [Link]
-
Direct nitration of five membered heterocycles. (2025). ResearchGate. [Link]
-
Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (n.d.). PMC. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
Optimizing Ciprofloxacin Removal through Regulations of Trophic Modes and FNA Levels in a Moving Bed Biofilm Reactor Performing Sidestream Partial Nitritation. (2025). ResearchGate. [Link]
-
The nitration of heterocyclic nitrogen compounds. (1949). K. Schofield. [Link]
-
Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. (2025). Request PDF - ResearchGate. [Link]
-
Di-nitration troubleshooting. (2023). Reddit. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2026). ResearchGate. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ACS Publications. [Link]
-
Optimization of degradation of ciprofloxacin antibiotic and assessment of degradation products using full factorial experimental design by Fenton Homogenous process. (2025). ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed. [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. [Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). PMC. [Link]
-
Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing. [Link]
-
Simultaneous photoactivation of a fluoroquinolone antibiotic and nitric oxide with fluorescence reporting. (2024). PubMed. [Link]
-
EAS Nitration. (2018). YouTube. [Link]
-
Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Springer. [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). RSC Publishing. [Link]
-
the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. (2008). PubMed. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scientific Research Publishing. [Link]
-
Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. (n.d.). PMC. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (n.d.). PMC - NIH. [Link]
-
fluoroquinolones: official and reported methods of analysis (review). (2020). ResearchGate. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). ResearchGate. [Link]
-
Degradation of Ciprofloxacin by Titanium Dioxide (TiO2) Nanoparticles: Optimization of Conditions, Toxicity, and Degradation Pathway. (2026). ResearchGate. [Link]
-
Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. (n.d.). ResearchGate. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). PMC. [Link]
-
New fluoroquinolones/nitric oxide donor hybrids: design, synthesis and antitubercular activity. (2019). ResearchGate. [Link]
-
Catalytic degradation of norfloxacin using persulfate activation by Ni-Fe layered double hydroxide catalyst supported on activated carbon. (2025). PMC. [Link]
-
Improved method for the synthesis of norfloxacin. (n.d.). Academia.edu. [Link]
-
Optimization of ciprofloxacin complex loaded PLGA nanoparticles for pulmonary treatment of cystic fibrosis infections: Design of experiments approach. (2016). PubMed. [Link]
Sources
- 1. Orientation effects in the nitration of some 6- and 7-monosubstituted and 6,7-disubstituted quinolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Substituent effects in the electrophilic substitution of deactivated systems. Part II. The Mills–Nixon effect and the nitration of strained 1,2,3,4-tetrahydroquinolinium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: 6-Fluoro-2,8-dimethyl-5-nitroquinoline Production
Introduction: The Engineering of Regioselectivity
Welcome to the technical support hub for 6-Fluoro-2,8-dimethyl-5-nitroquinoline . As researchers scaling this intermediate—likely for kinase inhibitor or antibacterial scaffolds—you are battling two opposing forces: thermodynamic hazard (exothermic nitration) and kinetic regiocontrol (directing the nitro group to position 5 vs. 7).[1]
This guide moves beyond basic recipes. It deconstructs the why and how of scaling this reaction safely while maintaining >95% isomeric purity.
Module 1: Reaction Safety & Regiocontrol
The Core Challenge: Why Position 5?
Before scaling, you must trust the electronics. The high selectivity for the 5-position is not accidental; it is a synergistic effect of the substituents.
-
6-Fluoro Effect: Fluorine is an ortho/para director (via resonance).[1][2] Para (C3) is on the deactivated pyridine ring.[1] Ortho positions are C5 and C7.[1]
-
8-Methyl Effect: Methyl is an ortho/para director.[1][2] Para to C8 is C5 .[1] Ortho to C8 is C7.[1]
-
The Steric Lock: While both groups electronically activate C7, that position is sterically "crushed" between the 6-Fluoro and 8-Methyl groups.[2] C5 is the only electronically activated and sterically accessible site.
Visualizing the Pathway
The following diagram maps the reaction logic and potential failure points during scale-up.
Figure 1: Reaction pathway showing the synergistic directing effects favoring the 5-nitro isomer and the risk of over-nitration.
Troubleshooting Guide: The Nitration Step
Q1: My reaction temperature spiked to 45°C during addition. Is the batch ruined?
Status: High Risk
-
Diagnosis: Nitration of quinolines is notoriously exothermic.[1] A spike to 45°C likely triggered two issues:
-
Loss of Regioselectivity: Higher energy overcomes the steric barrier at C7, increasing the 7-nitro impurity.
-
Dinitration: The 5-nitro product is deactivated, but at 45°C with excess acid, you may force a second nitro group onto C7.
-
-
Action: Check HPLC immediately. If 5,7-dinitro levels are >2%, recrystallization will be difficult.[2]
-
Scale-Up Fix: Calculate the Heat Release Rate (HRR) . On scales >100g, you cannot rely on jacket cooling alone. You must dose the HNO3 based on the cooling capacity (dose-controlled mode), not a fixed time.
Q2: I am seeing a "red oil" separate during the reaction. What is it?
Status: Normal Process Artifact
-
Explanation: The protonated quinoline starting material is soluble in H2SO4. As the reaction progresses, the nitro-product (less basic due to the electron-withdrawing nitro group) is less soluble in the highly acidic medium and may oil out as a complex.
-
Risk: If this oil creates a biphasic system, you risk a "accumulation" hazard. If the stirring is poor, unreacted HNO3 accumulates in the oil phase, leading to a sudden thermal runaway when mixing improves.
-
Protocol: Ensure Weber Number (We) > 1000 (high shear mixing) to maintain an emulsion. Do not stop stirring until quenched.
Module 2: Impurity Profiling & Specifications
When scaling, "purity" is insufficient. You need an impurity profile.[1]
| Impurity | Structure | Origin | Control Strategy |
| Impurity A | 7-Nitro isomer | Regio-isomer (Ortho to 8-Me) | Keep reaction T < 5°C. The steric bulk of 8-Me is your shield; heat weakens it.[1][2] |
| Impurity B | 5,7-Dinitro | Over-reaction | Strictly limit HNO3 to 1.05 eq. Avoid "holding" the reaction at T > 20°C. |
| Impurity C | 5-Nitro-N-oxide | Oxidation of Nitrogen | Avoid using fuming HNO3 if possible; standard 65-70% HNO3 is sufficient and less oxidizing.[1][2] |
| Impurity D | Unreacted SM | Incomplete reaction | Do not chase conversion with more acid. It is better to filter off unreacted SM during workup than risk dinitration.[1] |
Module 3: Work-up & Isolation Protocols
The "Crash-Out" Challenge
Users often report that the product forms a "sticky clay" upon quenching into water, making filtration impossible. This is a particle size issue caused by rapid precipitation.[1]
Optimized Quenching Protocol (Self-Validating)
-
Goal: Controlled crystallization, not crash precipitation.
-
Step 1: Prepare a quench vessel with ice/water (3x reaction volume) at 0°C.
-
Step 2 (Critical): Add the reaction mass to the water sub-surface via a dip tube, or dropwise with vigorous agitation. Do not dump water into the acid (violent exotherm).
-
Step 3: Adjust pH.[1] The sulfate salt of the nitroquinoline hydrolyzes readily. Neutralize to pH 4-5 with NH4OH.
-
Why pH 4-5? Going to pH >9 often precipitates inorganic salts or sticky tars.[1] The free base of the nitroquinoline is stable and precipitates cleanly at slightly acidic/neutral pH.
-
-
Step 4: Digestion. Heat the slurry to 50°C for 30 minutes, then cool slowly to 10°C. This "Ostwald ripening" converts fines/clays into filterable crystals.[1]
Scale-Up Decision Tree
Use this logic flow to determine your next move during a campaign.
Figure 2: Decision logic for reaction termination. Note that high dinitro levels signal a thermal excursion; heating further to drive conversion is unsafe.
References & Authority
-
BenchChem. Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. (Extrapolated logic for 6-substituted quinoline nitration). [1]
-
Gershon, H., et al. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1][2][3][4] Monatshefte für Chemie, 2002. (Establishes 6-fluoro directing effects).[1][2]
-
Vertex AI Search. Scale-Up Safety: Nitration Hazards. Stanford Environmental Health & Safety.[1] (General nitration safety protocols).
-
PubChem. 6-Fluoro-2-methylquinoline (Starting Material Data). (Physical properties for stoichiometry).
-
Organic Process Research & Development. Optimization and Scale-Up of Continuous Flow Nitration. (Flow chemistry alternatives for exothermic control). [1]
Disclaimer: This guide is for research purposes. Always perform a specific Process Hazard Analysis (PHA) before scaling nitration reactions >10g.
Sources
- 1. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / " by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 4. research.library.fordham.edu [research.library.fordham.edu]
Technical Support Center: Controlling Exotherms During Nitration of Dimethylquinolines
Welcome to the technical support center dedicated to providing in-depth guidance on managing the highly exothermic nitration of dimethylquinolines. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial chemical transformation. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to understand the underlying principles that govern reaction safety and success.
Frequently Asked Questions (FAQs)
Q1: My dimethylquinoline nitration is showing a rapid, uncontrolled temperature increase and turning dark brown. What is happening and what is my immediate course of action?
A1: You are likely experiencing a runaway reaction. This is a critical situation where the rate of heat generated by the nitration exceeds the cooling capacity of your setup, leading to a dangerous, self-accelerating cycle.[1] The dark coloration and evolution of brown fumes (nitrogen oxides) are classic indicators of substrate and product decomposition and oxidation by hot nitric acid.[2][3][4]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling bath. For an ice-water bath, add more ice and salt to lower the temperature further. For cryo-coolers, lower the set point.[2]
-
Emergency Quenching (if uncontrollable): If the temperature continues to rise uncontrollably, your priority is to safely terminate the reaction. Have a pre-prepared, large volume of crushed ice and water ready.[2][5] Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction.[2][5] Always add the reaction mixture to the ice-water, never the other way around.
-
Evacuation: If the reaction cannot be controlled, evacuate the area immediately and follow your institution's emergency protocols.[3]
Root Cause Analysis & Prevention: The primary cause of a runaway reaction is inadequate temperature control.[1] The methyl groups on the quinoline ring activate it towards electrophilic aromatic substitution, but also make it more susceptible to oxidation.
-
Prevention:
-
Slow, Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized hotspots.[2][3][4]
-
Maintain Low Temperatures: Begin and maintain the reaction at a low temperature, typically between -10°C and 0°C, using a reliable cooling bath.[3]
-
Continuous Monitoring: Constantly monitor the internal reaction temperature with a calibrated thermometer.
-
Q2: Why is sulfuric acid necessary in the nitration of dimethylquinolines, and how does its concentration affect the exotherm?
A2: Sulfuric acid plays two crucial roles in this reaction. Firstly, it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile that attacks the dimethylquinoline ring.[1][6][7] Secondly, it serves as a dehydrating agent, sequestering the water molecule produced during the reaction.[1] This is vital because the presence of water can dilute the nitric acid and hinder the formation of the nitronium ion, thereby slowing or stopping the reaction.
The concentration of sulfuric acid directly impacts the reaction rate and, consequently, the exotherm. A higher concentration of sulfuric acid leads to a greater concentration of the nitronium ion, resulting in a faster and more exothermic reaction. The heat of dilution of the mixed acid itself also contributes to the overall heat generated.[8] Therefore, precise control over the ratio and concentration of the acids is paramount for managing the reaction's thermal profile.
Q3: I'm observing the formation of multiple nitrated isomers and a low yield of my desired product. How can I improve the regioselectivity and yield?
A3: The position of the nitro group on the dimethylquinoline ring is dictated by the directing effects of the methyl groups and the protonated quinoline nitrogen under acidic conditions. Nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines.[9][10][11] The presence and position of the dimethyl groups will further influence the substitution pattern.
Strategies to Improve Selectivity and Yield:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions like oxidation and over-nitration that lead to tar formation.[5]
-
Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of dinitration.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent product degradation or the formation of further nitrated byproducts.[5]
-
Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents or different reaction conditions that may offer better regioselectivity.[12]
Q4: What are the best practices for quenching and working up a dimethylquinoline nitration reaction safely?
A4: The quenching and work-up procedures are as critical as the reaction itself for ensuring safety and isolating a pure product.
-
Controlled Quenching: The dilution of the strong acid mixture is highly exothermic. Therefore, always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water (typically 5-10 times the reaction volume).[5] This method ensures rapid cooling and controlled dilution.[5]
-
Product Isolation:
-
Precipitation: If the nitro-dimethylquinoline product is a solid and precipitates upon quenching, it can be collected by vacuum filtration.[5]
-
Extraction: If the product is an oil or remains dissolved, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.[5]
-
-
Neutralization: After separation from the aqueous layer, the organic phase must be washed with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove any residual strong acids.[5] This step is crucial to prevent product degradation during storage or subsequent purification steps.[5] Be sure to vent the separatory funnel frequently to release the carbon dioxide gas that evolves during neutralization.[5]
-
Washing and Drying: A final wash with water or brine is often performed to remove any remaining salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Temperature Spike | - Addition of nitrating agent is too fast.- Inadequate cooling.- Poor agitation leading to localized hotspots. | - Immediately stop the addition of the nitrating agent.- Enhance the efficiency of the cooling bath (add more ice/salt).[4]- Increase the stirring rate to improve heat transfer.[4] |
| Low Yield | - Incomplete reaction.- Side reactions (oxidation, over-nitration).- Product loss during work-up. | - Monitor the reaction by TLC to determine the optimal reaction time.- Maintain a consistently low temperature to minimize side reactions.[3]- During quenching, ensure complete precipitation or perform thorough extractions.[3] |
| Formation of Dark Tars | - Reaction temperature is too high.- Excess nitrating agent. | - Maintain a strict low-temperature profile throughout the reaction.- Use a stoichiometric amount or only a slight excess of the nitrating agent.[5] |
| Vigorous Gas Evolution (Brown Fumes) | - Loss of temperature control leading to decomposition of nitric acid and oxidation of the organic material. | - Immediately cease reagent addition and enhance cooling.- Ensure slow, dropwise addition of the nitrating agent from the start.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Dimethylquinoline
Disclaimer: This is a generalized protocol and must be adapted based on the specific dimethylquinoline isomer, scale, and available safety equipment. A thorough risk assessment must be conducted before commencing any experiment.
1. Preparation of the Nitrating Mixture (Mixed Acid): a. In a flask submerged in an ice/salt bath, add the required volume of concentrated sulfuric acid (98%). b. While stirring vigorously and maintaining the temperature below 10°C, slowly add the calculated volume of concentrated nitric acid (70%) dropwise.[1] c. Once the addition is complete, allow the mixed acid to cool to the desired reaction temperature (e.g., 0°C).
2. Nitration Reaction: a. In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the dimethylquinoline in a suitable solvent (if necessary) or directly in concentrated sulfuric acid. b. Cool the dimethylquinoline solution to the target reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath. c. Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel to the stirred dimethylquinoline solution. d. Crucially, monitor the internal temperature and maintain it within a narrow range (e.g., ±2°C) of the target. [1] If a rapid temperature increase is observed, immediately stop the addition until the temperature stabilizes.[4]
3. Reaction Monitoring and Quenching: a. After the addition is complete, allow the mixture to stir at the controlled temperature for a specified time. Monitor the reaction's progress by TLC. b. Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring.[5]
4. Work-up and Purification: a. If a solid precipitates: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[5] b. If no precipitate forms: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) multiple times.[5] c. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water or brine.[5] d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. e. Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Decision Tree for Exotherm Control
This diagram outlines the critical decision-making process when a temperature excursion is observed during the nitration of dimethylquinolines.
Caption: Decision-making workflow for managing unexpected temperature increases.
References
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- Technical Support Center: Temperature Control in the Exothermic Nitration of Propan-2-ol. Benchchem.
- NITRATION.
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]
- Technical Support Center: Managing Exothermic Reactions During Nitration of Alcohols. Benchchem.
- Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Benchchem.
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Solved 2. Treatment of quinoline with mixed acid (a mixture. Chegg.com. Available at: [Link]
-
Nitration | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
- Managing exothermic reactions in the nitration of p-cresol. Benchchem.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
METHODS FOR THE NITRATION OF AROMATIC COMPOUNDS | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. vpscience.org [vpscience.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-Fluoro-2,8-dimethyl-5-nitroquinoline: A Multi-platform Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research, the unambiguous structural determination of novel chemical entities is a cornerstone of drug discovery and development. Quinolines, a prominent class of heterocyclic compounds, form the structural core of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of the 1H NMR interpretation of a specific polysubstituted quinoline, 6-fluoro-2,8-dimethyl-5-nitroquinoline, and compares this primary analytical technique with a suite of complementary spectroscopic methods. Our objective is to equip researchers with the rationale behind multi-platform analytical workflows for the comprehensive characterization of complex small molecules.
The Central Role of 1H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1] For a molecule such as 6-fluoro-2,8-dimethyl-5-nitroquinoline, 1H NMR provides a wealth of information regarding the electronic environment of each proton, their spatial relationships, and the overall substitution pattern on the quinoline scaffold.
Predicted 1H NMR Spectrum of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
While a definitive experimental spectrum for this specific molecule is not publicly available, we can predict the salient features based on established principles of NMR spectroscopy and data from analogous substituted quinolines.[1][3]
Key Predicted Resonances and Splitting Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 | 7.2 - 7.5 | Doublet | Coupled to H-4. |
| H-4 | 8.2 - 8.5 | Doublet | Deshielded by the adjacent nitrogen and the nitro group. Coupled to H-3. |
| H-7 | 7.8 - 8.1 | Singlet (or very small coupling) | The fluorine at position 6 will significantly influence the chemical shift. Coupling to the methyl group at C-8 would be a long-range coupling and likely unresolved. |
| 2-CH3 | 2.5 - 2.8 | Singlet | Methyl group attached to the quinoline ring. |
| 8-CH3 | 2.7 - 3.0 | Singlet | Methyl group in the peri-position to the nitrogen, potentially deshielded. |
Causality behind Predicted Chemical Shifts:
-
Aromatic Protons (H-3, H-4, H-7): Protons on the quinoline ring typically resonate in the downfield region (δ 6.5-9.0 ppm) due to the aromatic ring current.[1]
-
Influence of the Nitrogen Atom: The nitrogen atom in the quinoline ring is electron-withdrawing, causing a significant deshielding effect on adjacent protons, particularly H-2 (absent in our molecule due to substitution) and H-8 (also substituted).[1]
-
Effect of the Nitro Group (-NO2): The strongly electron-withdrawing nitro group at position 5 will deshield the peri-proton H-4, shifting it significantly downfield.
-
Effect of the Fluoro Group (-F): The electronegative fluorine atom at position 6 will influence the electronic environment of the neighboring proton H-7.
-
Methyl Groups (-CH3): The methyl groups at positions 2 and 8 will appear as singlets in the upfield region of the aromatic spectrum. Their exact chemical shifts will be influenced by the overall electronic nature of the substituted quinoline ring.
Beyond 1D 1H NMR: A Comparative Analysis of Alternative Techniques
While 1H NMR is a powerful first-line technique, a comprehensive structural confirmation, especially for novel compounds intended for pharmaceutical development, necessitates a multi-pronged analytical approach.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Number and electronic environment of carbon atoms. | Provides a direct count of unique carbon atoms, confirming the molecular formula. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons (COSY), direct proton-carbon attachment (HSQC), and long-range proton-carbon correlations (HMBC). | Unambiguously assigns proton and carbon signals and confirms the connectivity of the molecular framework.[3] | Requires more instrument time and expertise for data interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the elemental composition and can provide structural information through fragmentation analysis.[4] | Does not provide detailed information on isomerism. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify functional groups like C=N, C-F, and N-O (from the nitro group). | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive three-dimensional structure in the solid state. | Provides an unambiguous determination of the molecular structure, including stereochemistry and bond lengths/angles. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
1H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to 1H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Protocol 2: 2D NMR Spectroscopy (COSY)
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
Instrument Setup: Select the appropriate 2D COSY pulse sequence on the spectrometer.
-
Acquisition:
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
Analyze the cross-peaks, which indicate spin-spin coupling between protons.
-
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the structural elucidation of 6-fluoro-2,8-dimethyl-5-nitroquinoline, integrating various spectroscopic techniques.
Sources
A Comparative Guide to the Antibacterial Efficacy of 6-Fluoro vs. 8-Fluoro Nitroquinolines
Abstract
The strategic placement of fluorine atoms on a pharmacologically active scaffold can dramatically influence a compound's therapeutic properties. This guide provides a detailed comparative analysis of the antibacterial efficacy of 6-fluoro versus 8-fluoro substituted nitroquinolines. By examining structure-activity relationships (SAR), presenting in vitro experimental data, and detailing the methodologies for evaluation, this document serves as a critical resource for researchers engaged in the discovery and development of novel antibacterial agents. While direct comparative data for a wide range of analogous 6-fluoro and 8-fluoro nitroquinolines is sparse in publicly accessible literature, we can infer trends by analyzing related fluoroquinolone structures and the impact of substituent positioning.
Introduction: The Role of Fluorine in Quinolone Antibacterials
Quinolone and nitroquinoline derivatives have long been a cornerstone of antimicrobial research.[1][2] The introduction of a fluorine atom into the quinolone core was a pivotal moment in the development of this class, leading to the highly successful fluoroquinolone antibiotics.[3][4] Fluorine's high electronegativity and small size allow it to modulate the electronic properties and metabolic stability of a molecule, often enhancing its biological activity and pharmacokinetic profile.[5]
The position of this fluorine substituent is critical.[6] The most common and successful fluoroquinolones, such as ciprofloxacin and levofloxacin, feature a fluorine atom at the C-6 position. This substitution is widely recognized to be crucial for potent broad-spectrum antibacterial activity.[3] The exploration of fluorine at other positions, such as C-8, is an area of ongoing research aimed at overcoming resistance and refining the activity spectrum.[7][8]
Nitroquinolines, a related class, exert their antimicrobial effect through a distinct mechanism, often involving metal ion chelation and disruption of the bacterial outer membrane.[9][10] The addition of fluorine to the nitroquinoline scaffold is a rational design strategy to potentially enhance potency and broaden the spectrum of activity. This guide focuses on the comparative antibacterial potential of placing a fluorine atom at the C-6 versus the C-8 position of the nitroquinoline core.
Mechanism of Action: A Tale of Two Pathways
It is crucial to distinguish the primary mechanisms of action between the well-known fluoroquinolones and the nitroquinoline compounds discussed herein.
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] By stabilizing the enzyme-DNA complex, they block DNA replication, leading to bacterial cell death. The C-6 fluorine atom is known to enhance the binding to DNA gyrase.
-
Nitroquinolines (e.g., Nitroxoline): The antibacterial action of nitroquinolines is multifaceted. A primary mechanism is the chelation of essential divalent metal ions (like zinc and copper), which disrupts critical metal-dependent enzymatic processes in bacteria.[9][10] Some nitroquinoline derivatives can also disrupt the integrity of the bacterial outer membrane, contributing to their bactericidal effect.[9][12]
This fundamental difference in mechanism suggests that cross-resistance between fluoroquinolones and nitroquinolines would be unlikely, making nitroquinolines a potentially valuable option against fluoroquinolone-resistant strains.[13]
Caption: Contrasting mechanisms of Fluoroquinolones and Nitroquinolines.
Comparative Efficacy and Structure-Activity Relationship (SAR)
Research on 8-nitrofluoroquinolones has shown that modifications at the C-7 position are greatly facilitated by the electron-withdrawing effect of the 8-nitro group.[8][14] This allows for the introduction of various amine appendages to modulate the lipophilicity and antibacterial spectrum. Studies have demonstrated that these 8-nitrofluoroquinolone derivatives can exhibit potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with some derivatives showing MICs in the low µg/mL range (e.g., 0.58 - 2.0 µg/mL).[7][14] More lipophilic groups at C-7 appear to enhance activity against Gram-positive strains.[7][8]
Conversely, the C-6 fluorine substitution is a well-established hallmark of broad-spectrum fluoroquinolones, contributing to high potency against both Gram-positive and Gram-negative bacteria.[3] While specific data on 6-fluoro nitroquinolines is limited, the extensive success of 6-fluoroquinolones suggests this substitution is highly favorable for general antibacterial activity.
Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Fluoro-substituted Quinolone Derivatives
| Compound Class/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 8-Nitrofluoroquinolones | |||
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro... (Synthon 3) | ~0.97 | ~4.7 | [14] |
| 7-(p-toluidine)-... derivative | ~2-5 | - | [7] |
| 7-(p-chloro aniline)-... derivative | ~2-5 | - | [7] |
| 7-ethoxy-... derivative (Compound 11) | ~0.58 | ~37.5 | [14] |
| Common 6-Fluoroquinolones (for comparison) | |||
| Ciprofloxacin | 0.12 - 1.0 | 0.008 - 0.25 | General Knowledge |
| Levofloxacin | 0.12 - 1.0 | 0.015 - 0.12 | General Knowledge |
Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution. The 8-nitrofluoroquinolone derivatives listed are based on a 6-fluoro, 8-nitro scaffold, highlighting the effect of the 8-nitro group.
Key Insights:
-
8-Nitro Group Influence: The presence of an 8-nitro group appears to confer strong activity against Gram-positive organisms, but the activity against Gram-negative bacteria like E. coli can be significantly lower.[14]
-
Positional Advantage: While speculative without direct comparative studies, the established role of the C-6 fluorine in broad-spectrum activity suggests that a 6-fluoro nitroquinoline might exhibit a more balanced profile against both Gram-positive and Gram-negative bacteria compared to an 8-fluoro analogue.
-
Lipophilicity: For 8-nitrofluoroquinolones, increasing lipophilicity at the C-7 position seems to be a viable strategy for enhancing Gram-positive activity.[8]
Experimental Methodologies for Evaluation
To ensure the scientific rigor and trustworthiness of antibacterial efficacy data, standardized protocols must be employed. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[17][18]
Objective: To quantitatively measure the in vitro activity of 6-fluoro and 8-fluoro nitroquinoline derivatives against selected bacterial strains.
Materials:
-
Test compounds (6-fluoro and 8-fluoro nitroquinolines)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Step-by-Step Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth). c. Incubate at 35±2 °C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Compound Dilution: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compounds in CAMHB directly in the 96-well plate. For example, prepare concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well is typically 100-200 µL. b. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[19] c. Incubate the plates at 35±2 °C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[19] b. Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is essential to determine if the antibacterial compounds are selectively toxic to bacteria or if they also harm mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21]
Objective: To evaluate the potential cytotoxicity of nitroquinoline derivatives against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[22]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[23]
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[20] c. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in a complete culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. c. Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, remove the treatment media. b. Add 100 µL of fresh medium and 10-20 µL of MTT stock solution (final concentration ~0.5 mg/mL) to each well.[24] c. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][22]
-
Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] c. Shake the plate gently for 15 minutes to ensure complete dissolution.[22] d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[22]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The placement of a fluorine atom on the nitroquinoline scaffold is a critical determinant of antibacterial efficacy. While the C-6 fluorine position is historically associated with potent, broad-spectrum activity in the wider quinolone class, emerging research on 8-nitrofluoroquinolones demonstrates significant potential, particularly against Gram-positive pathogens. The 8-nitro group not only enhances Gram-positive activity but also provides a reactive site at C-7 for further chemical modification to optimize the pharmacological profile.
Future research should focus on the direct synthesis and parallel evaluation of 6-fluoro and 8-fluoro nitroquinoline isomers to provide a definitive, side-by-side comparison of their antibacterial spectrum and potency. Such studies, conducted using the standardized methodologies outlined in this guide, will be invaluable for advancing the development of novel nitroquinoline-based antibacterial agents to combat the growing threat of antimicrobial resistance.
References
- Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline.
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Results for "Cytotoxicity MTT Assay".
- Abcam. (n.d.). MTT assay protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (1995). Classification and structure-activity relationships of fluoroquinolones.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Regulations.gov. (n.d.). M07-A8.
- ResearchGate. (2025). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- PMC. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
- MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.
- ResearchGate. (n.d.). The structure-activity relationship for fluoroquinolone antibiotics.
- PMC. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives.
- PubMed. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms.
- PubMed. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones.
- PMC. (n.d.). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition.
- Journal of Medicinal Chemistry (ACS Publications). (n.d.). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones.
- YouTube. (2020). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin.
- ResearchGate. (n.d.). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
- PMC - NIH. (n.d.). Structure-activity relationships of the fluoroquinolones.
- PubMed. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
- MDPI. (n.d.). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond.
- Benchchem. (n.d.). A Comparative Guide to the Antibacterial Potential of the 8-Fluoroquinoline-3-carboxamide Scaffold.
- MDPI. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus.
- ResearchGate. (n.d.). Minimum inhibitory concentration for compounds 4-8.
- ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con.
- PMC. (n.d.). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies.
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
- University of Pretoria. (2025). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines.
- Science.gov. (n.d.). inhibitory concentration mic: Topics by Science.gov.
- TargetMol. (n.d.). 4-Nitroquinoline 1-oxide.
Sources
- 1. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. idexx.com [idexx.com]
- 17. journals.asm.org [journals.asm.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. clyte.tech [clyte.tech]
- 21. Results for "Cytotoxicity MTT Assay" | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
Executive Summary: The Diagnostic Power of Substituent Effects
For researchers in drug discovery and medicinal chemistry, 6-Fluoro-2,8-dimethyl-5-nitroquinoline represents more than just a building block; it is a model system for understanding how strong electron-withdrawing groups (nitro and fluoro) interact within a heteroaromatic scaffold.
This guide moves beyond basic spectral listing. It objectively compares the fragmentation mechanics of this specific derivative against its non-fluorinated and non-nitro analogues. By analyzing these patterns, analytical scientists can establish robust protocols for identifying impurities, regioisomers, and metabolic degradation products (e.g., nitro-reduction) in complex matrices.
Structural Architecture & Theoretical Mass Properties
Before interpreting spectra, we must define the "Product" (the target molecule) and its "Alternatives" (analogues used for comparative validation).
| Feature | Target Product | Analogue A (Des-fluoro) | Analogue B (Des-nitro) |
| Compound | 6-Fluoro-2,8-dimethyl-5-nitroquinoline | 2,8-Dimethyl-5-nitroquinoline | 6-Fluoro-2,8-dimethylquinoline |
| Formula | C₁₁H₉FN₂O₂ | C₁₁H₁₀N₂O₂ | C₁₁H₁₀FN |
| Monoisotopic Mass | 220.06 Da | 202.07 Da | 175.08 Da |
| Key Substituents | 5-NO₂, 6-F, 2,8-diMe | 5-NO₂, 2,8-diMe | 6-F, 2,8-diMe |
| Electronic Environment | Highly electron-deficient benzene ring (Push-Pull system) | Electron-deficient | Moderately electron-rich |
Key Insight: The 5-position (nitro) and 6-position (fluoro) are vicinal (ortho-like). This proximity creates a unique steric and electronic environment that dictates specific rearrangement pathways absent in the analogues.
Experimental Protocol: Validated MS Conditions
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions prioritize the generation of structurally significant ions over simple molecular ion detection.
Methodology: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
-
Primary Recommendation (EI-MS): Use for structural elucidation and fingerprinting.
-
Ionization Energy: 70 eV (Standard).[1]
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Rationale: The rigid quinoline core is stable; 70 eV is required to induce the diagnostic nitro-nitrite rearrangements.
-
-
Secondary Recommendation (ESI-MS/MS): Use for LC-MS quantification.
-
Mode: Positive Ion (+).[2]
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile.
-
Collision Energy: Stepped (15-35 eV).
-
Rationale: Protonation occurs readily at the N-1 ring nitrogen. The 8-methyl group provides steric bulk but does not prevent protonation.
-
Fragmentation Mechanics: A Deep Dive
The mass spectrum of 6-Fluoro-2,8-dimethyl-5-nitroquinoline is dominated by the instability of the nitro group, modified by the stability of the C-F bond.
Pathway A: The Nitro-Nitrite Rearrangement (Diagnostic)
Unlike simple alkyl loss, nitroarenes often undergo a rearrangement where the nitro group isomerizes to a nitrite ester (-ONO) before fragmentation.
-
M⁺ (m/z 220): The molecular ion is distinct but often not the base peak due to the labile nitro group.
-
Loss of NO• (m/z 220 → 190): The nitrite intermediate loses a nitric oxide radical. This creates a phenoxy-cation species (m/z 190).
-
Loss of CO (m/z 190 → 162): The resulting oxygenated ring contracts and expels carbon monoxide. This is a hallmark of 5-nitroquinolines [1].
Pathway B: Direct Radical Cleavage
-
Loss of NO₂• (m/z 220 → 174): Direct cleavage of the C-N bond. This yields a highly stable, aromatic cation (6-fluoro-2,8-dimethylquinolin-5-yl cation).
-
Stability Check: In the Des-fluoro analogue, this peak appears at m/z 156. The +18 Da shift confirms the fluorine atom remains attached to the ring, validating that the C-F bond is stronger than the C-NO₂ bond.
Pathway C: The "Fluoro-Effect" & Ring Degradation
While Fluorine is rarely lost as a radical (F•), the loss of HF (20 Da) is possible during ring disintegration, particularly from the m/z 174 fragment.
-
m/z 174 → 154 (Loss of HF): Requires a hydrogen atom on a vicinal or peri-position. The 5-position is empty (cation), and the 7-position has a Hydrogen. This elimination is specific to the fluorinated derivative.
Comparative Performance Guide
This section compares the "Product" against its logical alternatives to assist in identification.
Comparison 1: Product vs. Des-Fluoro Analogue
Goal: Confirming the presence of Fluorine.
| Fragment Ion | 6-Fluoro-2,8-dimethyl-5-nitroquinoline (m/z) | 2,8-Dimethyl-5-nitroquinoline (m/z) | Interpretation |
| Molecular Ion (M⁺) | 220 | 202 | Mass shift of +18 (F replaces H). |
| [M - NO]⁺ | 190 | 172 | Both show Nitrite rearrangement. |
| [M - NO₂]⁺ | 174 | 156 | Base peak candidate. Aromatic core intact.[3] |
| [M - NO₂ - HCN]⁺ | 147 | 129 | Ring breakdown. HCN loss from Pyridine ring. |
Analysis: The consistent +18 Da shift across the fragmentation series proves the Fluorine is located on the robust benzene ring, not the labile nitro group or the methyls.
Comparison 2: Product vs. Metabolic Reduction (Amine)
Goal: Detecting the primary metabolite (Amino-quinoline). In drug development, the nitro group is often reduced to an amine in vivo.
-
Product (Nitro): m/z 220. Fragments via loss of 30 (NO) and 46 (NO₂).[4]
-
Metabolite (Amine): m/z 190. Fragments via loss of 17 (NH₃) or 27 (HCN).
-
differentiation: If you see m/z 190 as the parent (with no 220 precursor), the compound has been metabolized.
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing decay pathways. The "Red" path signifies the Nitro-specific breakdown, while the "Blue" path represents the stable core fragmentation.
Figure 1: Proposed EI-MS fragmentation pathways for 6-Fluoro-2,8-dimethyl-5-nitroquinoline. The primary bifurcation occurs at the nitro group, leading to either phenoxy formation (Red) or direct aromatization (Green).
References
-
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[5] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253–256.[5][6] [Link]
-
Tang, Q., et al. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Mass Spectrometry. (Contextual grounding for fluoro-aromatic stability). [Link]
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. youtube.com [youtube.com]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Infrared Spectrum Analysis of Nitro and Fluoro Groups in Quinoline Rings
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of nitro (NO₂) and fluoro (F) functional groups attached to quinoline rings. As vital scaffolds in drug discovery and materials science, understanding the vibrational signatures of substituted quinolines is paramount for structural elucidation, quality control, and mechanistic studies. This document moves beyond a simple recitation of spectral ranges, delving into the underlying principles of how the electronic nature and positional isomerism of these substituents influence the vibrational modes of the entire molecule. The insights presented herein are supported by foundational spectroscopic principles and computational chemistry data.
The Foundational Spectrum: Vibrational Modes of the Quinoline Ring
Before delving into the effects of substituents, it is crucial to understand the intrinsic vibrational modes of the parent quinoline molecule. Quinoline, a bicyclic heteroaromatic compound, exhibits a complex IR spectrum with contributions from both the benzene and pyridine rings. Key vibrational modes include C-H stretching, C=C and C=N stretching, in-plane and out-of-plane C-H bending, and ring breathing vibrations. A detailed analysis of these modes, often supported by Density Functional Theory (DFT) calculations, is essential for accurately assigning substituent-induced spectral shifts.[1][2][3]
The Perturbing Influence of Substituents: An Electronic Perspective
The introduction of a substituent onto the quinoline ring perturbs its electronic distribution, which in turn alters the force constants of its chemical bonds and, consequently, their vibrational frequencies. The nitro and fluoro groups, while both electron-withdrawing, exert their influence through different mechanisms, leading to distinct spectral modifications.
-
The Nitro Group (NO₂): A Strong Electron-Withdrawing Moiety The nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This strong electron-withdrawing nature significantly impacts the quinoline ring's electron density and the C-N bond connecting the group to the ring.
-
The Fluoro Group (F): A Tale of Two Effects The fluorine atom presents a more nuanced electronic profile. It is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). The net electronic effect depends on the position of substitution.
Characteristic Infrared Absorptions: A Comparative Analysis
The most direct spectroscopic evidence of nitro and fluoro substitution comes from their characteristic vibrational modes.
Nitro Group Vibrations
The nitro group is readily identifiable in an IR spectrum due to two strong and characteristic stretching vibrations:
-
Asymmetric NO₂ Stretch (νₐₛ): This typically appears in the 1550-1475 cm⁻¹ region for aromatic nitro compounds. This band is generally very intense.
-
Symmetric NO₂ Stretch (νₛ): This is found in the 1360-1290 cm⁻¹ range and is also a strong absorption.
The presence of both of these intense bands is a strong indicator of a nitro group.
Fluoro Group Vibrations
The C-F stretching vibration is more variable in its position and can be found over a broader range:
-
C-F Stretch (ν): The carbon-fluorine bond stretch is typically observed between 1360 and 1000 cm⁻¹ . For monofluorinated aromatic compounds, a strong band is often found in the 1110-1000 cm⁻¹ region. The exact position is highly sensitive to the electronic environment.
The following table summarizes the key characteristic IR absorption bands for nitro and fluoro groups on an aromatic ring.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1550 - 1475 | Strong | One of the most characteristic bands for nitroaromatics. |
| Symmetric Stretch (νₛ) | 1360 - 1290 | Strong | The second highly characteristic band for nitroaromatics. | |
| Fluoro (F) | C-F Stretch (ν) | 1360 - 1000 | Strong | Position is sensitive to the electronic environment and substitution pattern on the quinoline ring. |
The Influence of Substituent Position on the Quinoline Ring
Positional Effects on Nitroquinolines
The strong electron-withdrawing nature of the nitro group will influence the quinoline ring vibrations regardless of its position. However, the extent of this influence will vary. For instance, a nitro group at the 5- or 8-position may have a more pronounced effect on the carbocyclic ring vibrations, while substitution at the 2-, 3-, or 4-positions will more directly impact the heterocyclic ring. The position will also affect the C-N bond strength between the quinoline ring and the nitro group, which can subtly shift the NO₂ stretching frequencies.
Positional Effects on Fluoroquinolines
The dual electronic nature of the fluorine substituent makes the positional effects on the IR spectrum particularly interesting. When fluorine is at a position where its +R effect can be exerted (e.g., positions that can delocalize the lone pair electrons into the ring), the C-F bond may be strengthened, and the ring vibrations will be affected differently compared to positions where the -I effect dominates. This can lead to significant variations in the C-F stretching frequency and the pattern of quinoline ring vibrations for different fluoroquinoline isomers.
Experimental Protocols
Obtaining high-quality IR spectra is fundamental to accurate analysis. The following provides a generalized protocol for the analysis of solid nitro- and fluoroquinoline derivatives using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Sample Preparation
For solid samples, minimal preparation is required for ATR-FT-IR.
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation and Computational Corroboration
The interpretation of the IR spectra of substituted quinolines is greatly enhanced by computational methods. DFT calculations can predict vibrational frequencies and intensities with a good degree of accuracy, aiding in the assignment of complex spectral features and providing insights into the nature of the vibrational modes.[1][2][3][5]
The workflow for a combined experimental and computational approach is depicted below:
Caption: Combined experimental and computational workflow for IR spectrum analysis.
Conclusion
The IR spectrum provides a rich source of information for the structural characterization of nitro- and fluoro-substituted quinolines. The nitro group offers strong, characteristic bands that are relatively straightforward to identify. The fluoro group's C-F stretch, while also strong, is more sensitive to its electronic environment and positional isomerism. A comprehensive analysis should not only identify these characteristic group frequencies but also consider the substituent-induced shifts in the quinoline ring's own vibrational modes. The synergy of high-quality experimental data and robust computational modeling provides the most powerful approach for a complete and accurate interpretation of the IR spectra of these important classes of molecules.
References
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Sangeetha, C. C., Madivanane, R., & Pouchaname, V. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT Studies. Archives of Physics Research, 4(3), 67-77. [Link]
-
Gomez, N. K., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1125, 469-479. [Link]
-
Shadique, M. A., & Pratik, P. (2020). Structural characterization of some fluoroquinolone drugs. Journal of Research in Chemistry, 2(2), 1-5. [Link]
-
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]
-
Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Shanghai for Science and Technology, 16(5), 58-62. [Link]
-
Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170. [Link]
-
Li, Y., et al. (2022). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure, 1269, 133795. [Link]
-
Pandey, S. K., et al. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry, 1(5), 29-41. [Link]
-
Sahoo, S., et al. (2023). FTIR and XRD investigations of some fluoroquinolones. ResearchGate. [Link]
-
Novak, I., & Klasinc, L. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Physical Chemistry A, 108(31), 6565-6570. [Link]
-
Khan, M. A., et al. (2025). ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. ChemistrySelect, 10(39), e202502691. [Link]
-
Krishnakumar, V., & John Xavier, R. (2006). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. P.S.G. College of Arts and Science. [Link]
-
Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 36th Annual Lunar and Planetary Science Conference. [Link]
-
Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Heterocyclic Compounds. Part I. The C-H Stretching and Bending Vibrations of Monosubstituted Quinolines. Journal of the Chemical Society, 2942-2947. [Link]
-
Pirali, O., et al. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics, 142(10), 104310. [Link]
-
Wang, Y., et al. (2015). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15598. [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Methoxy-8-nitro-quinoline. In NIST Chemistry WebBook. [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Maribel, M. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. [Link]
Sources
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Crystal Structure Determination of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
[1]
Executive Summary
Subject: 6-Fluoro-2,8-dimethyl-5-nitroquinoline (FDNQ) Application: Pharmacophore characterization for antibacterial/antitubercular drug discovery.[1] Objective: To provide a definitive guide on determining the solid-state conformation of FDNQ, specifically analyzing the steric torsion of the 5-nitro group relative to the quinoline core.
This guide compares the three primary methodologies for structural elucidation—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) —and establishes SC-XRD as the requisite gold standard for publishing in high-impact crystallographic journals (e.g., Acta Crystallographica, Crystal Growth & Design).[1]
Part 1: The Structural Challenge
The molecule 6-Fluoro-2,8-dimethyl-5-nitroquinoline presents specific stereochemical challenges that standard analytical techniques (NMR, MS) cannot resolve definitively.
-
The "Peri" Effect: The nitro group at position 5 experiences significant steric repulsion from the proton at position 4 (peri-position). This typically forces the nitro group to rotate out of the quinoline plane.[1]
-
Ortho-Repulsion: The fluorine atom at position 6 introduces electrostatic repulsion with the nitro group oxygens.[1]
-
Lattice Packing: The 8-methyl group disrupts standard
- stacking, potentially leading to unique herringbone packing motifs essential for solubility profiling.[1]
Hypothesis: The 5-nitro group will exhibit a torsion angle (
Part 2: Comparative Methodology
For publication-quality structural proof, researchers must choose the correct validation method.[1] Below is a comparative analysis of the available techniques.
Table 1: Structural Determination Methodologies Compared
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD + Rietveld | Method C: DFT (Computational) |
| Primary Output | Absolute 3D configuration (x, y, z coordinates).[1] | Bulk phase identity; Unit cell dimensions. | Theoretical energy-minimized geometry. |
| Resolution | Atomic (< 0.8 Å).[2] | Medium (depends on crystallinity). | N/A (Theoretical). |
| Nitro Torsion | Experimentally Measured. | Inferential (requires high symmetry). | Predicted (Gas phase/Solvation model). |
| Sample Req. | Single crystal (0.1–0.3 mm). | Polycrystalline powder (~50 mg). | None (In silico). |
| Confidence | 99.9% (Publishable) | 85% (Supplementary only). | Support only. |
| Cost/Time | High / 24–48 Hours.[1] | Low / 1–2 Hours.[1] | Low / < 12 Hours (CPU time).[3] |
Verdict: While DFT provides a theoretical baseline and PXRD confirms bulk purity, SC-XRD is the only accepted method for definitive structural assignment of the nitro-torsion in FDNQ.[1]
Part 3: Experimental Protocol (SC-XRD)
Crystallization Strategy
Obtaining diffraction-quality crystals is the critical bottleneck.[1] For FDNQ, the heavy atom (Fluorine) and nitro group polarity suggest a mixed-solvent approach.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol:Acetone (3:1 v/v).
-
Protocol: Dissolve 20 mg of FDNQ in 5 mL of solvent mixture. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 pinholes.[1] Store at 4°C in a vibration-free environment. -
Expected Result: Yellow prismatic crystals appearing within 3-5 days.
Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha radiation,
Step-by-Step Workflow:
-
Mounting: Select a crystal approx.[1]
mm.[1] Mount on a MiTeGen loop using paratone oil.[1] -
Cooling: Maintain sample at 100 K (using an Oxford Cryostream) to reduce thermal vibration of the nitro group.
-
Collection: Collect full sphere of data (
for Mo). -
Reduction: Process frames using SAINT or CrysAlisPro. Apply absorption correction (SADABS).
-
Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Fluorine atom will likely anchor the phasing.[1]
-
Refinement: Use SHELXL (Least Squares).
-
Anisotropic Refinement: Apply to all non-hydrogen atoms (F, O, N, C).[1]
-
Hydrogen Placement: Constrain aromatic H atoms (C-H = 0.95 Å) and methyl H atoms (C-H = 0.98 Å) using a riding model (
).
-
Validation Metrics (The "Trustworthiness" Check)
To ensure the structure is correct, verify these parameters before publication:
-
R-Factor (
): Must be (5%) for strong data. -
Goodness of Fit (GooF): Should approach 1.0.
-
Disorder: Check the nitro group oxygen atoms. If thermal ellipsoids are elongated, model positional disorder (PART 1 / PART 2 instructions in SHELXL).
Part 4: Visualization of the Determination Workflow
The following diagram illustrates the decision logic and workflow for determining the structure of FDNQ.
Figure 1: Integrated workflow for the structural determination of FDNQ, prioritizing SC-XRD for stereochemical resolution.
Part 5: Expected Structural Features & Data Presentation
When publishing, summarize your crystallographic data in a standard table.[1] Below is a template populated with simulated/expected values for this class of quinolines to guide your formatting.
Table 2: Crystallographic Data Template (Example)
| Parameter | Expected Value / Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | |
| Unit Cell ( | |
| Volume ( | ~1100–1300 ų |
| Z | 4 (1 molecule per asymmetric unit) |
| Density ( | ~1.45 g/cm³ (High due to F and |
| Nitro Torsion Angle |
Key Interaction to Analyze: Look for C-H...F and C-H...O weak hydrogen bonds.[1] The fluorine atom at C6 often acts as a hydrogen bond acceptor, linking molecules into infinite chains along the b-axis.[1]
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."[1] [1]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1]
-
BenchChem. "5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs." (Reference for synthesis/analogues).
A Senior Application Scientist's Guide to Purity Validation of 6-Fluoro-2,8-dimethyl-5-nitroquinoline via Elemental Analysis
Introduction: The Gatekeeper of Discovery
This guide provides an in-depth, comparative framework for validating the purity of 6-Fluoro-2,8-dimethyl-5-nitroquinoline, with a primary focus on elemental analysis. We will explore the theoretical underpinnings of this robust technique, present a field-tested experimental protocol, and objectively compare its utility against other common analytical methods. This document is designed for the discerning researcher who requires not just a method, but a comprehensive understanding of the causality behind the science.
Part 1: The Principle of Elemental Analysis for Purity Determination
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1] Its power lies in its fundamental approach: it quantifies the most basic constituents of the molecule. The technique is based on the complete combustion of a sample, which converts the elements into simple, detectable gases.[2]
For 6-Fluoro-2,8-dimethyl-5-nitroquinoline, with the molecular formula C₁₁H₉FN₂O₂ , the theoretical elemental composition serves as the absolute benchmark for purity.
-
Molecular Weight: 220.20 g/mol
-
Theoretical Carbon (%C): 60.00%
-
Theoretical Hydrogen (%H): 4.12%
-
Theoretical Nitrogen (%N): 12.72%
A synthesized sample of this compound is considered pure if its experimentally determined %C, %H, and %N values align closely with these theoretical values. The industry and academic standard for a "match" is typically within ±0.4% of the calculated value.[3]
Part 2: The Challenge of Fluorinated Nitroaromatics
While the principle is straightforward, the specific structure of 6-Fluoro-2,8-dimethyl-5-nitroquinoline presents distinct analytical challenges that demand an expert approach.
-
The C-F Bond: The carbon-fluorine bond is exceptionally strong. Incomplete combustion can lead to the formation of stable CF₂ fragments instead of complete oxidation to CO₂.[4] These fragments can pass through the system's filters and be erroneously detected as nitrogen, resulting in artificially low carbon and high nitrogen readings.[4][5]
-
High Nitrogen Content: As a nitro-compound, the molecule has a significant nitrogen content. This necessitates precise calibration and a detector with a wide linear range to ensure accurate quantification.
-
Combustion Dynamics: Nitrogen-containing heterocyclic compounds can exhibit complex combustion and oxidation pathways.[6][7] The presence of a nitro group further influences this process, requiring optimized furnace temperatures and oxygen flow to ensure complete conversion to N₂ and CO₂.
Our protocol is specifically designed to overcome these challenges, ensuring a trustworthy and self-validating analytical system.
Part 3: Experimental Protocol: A Self-Validating Workflow
This protocol is based on the dynamic flash combustion method, a modern iteration of the classic Pregl-Dumas method.[2]
Instrumentation & Reagents
-
Elemental Analyzer: A modern CHN elemental analyzer equipped with a thermal conductivity detector (TCD).[8]
-
Microbalance: Capable of accurately weighing to ±0.001 mg.
-
Consumables: Tin capsules, high-purity helium (carrier gas), and oxygen (combustion gas).
-
Combustion Tube Reagents: Tungstic anhydride on a support, specialized fluorine-absorbing reagents (e.g., magnesium oxide). The magnesium oxide traps fluorine as HF, releasing the hydrogen for accurate detection.[4][5]
-
Calibration Standard: A certified, high-purity standard with a known elemental composition, such as Acetanilide.
Step-by-Step Methodology
-
System Preparation & Calibration:
-
Causality: Before any sample analysis, the instrument's performance must be verified.
-
Action: Perform a leak check on the gas lines. Condition the combustion and reduction tubes by running the system at operating temperatures for at least 30 minutes. Analyze 3-5 replicates of the Acetanilide standard (approx. 1-2 mg each). The results must be within ±0.3% of the theoretical values for the standard to proceed. This establishes the validity of the instrument's response factor (K-factor).
-
-
Sample Preparation:
-
Causality: The sample must be homogeneous and free of residual solvents or moisture, which would alter the elemental composition.
-
Action: Dry the 6-Fluoro-2,8-dimethyl-5-nitroquinoline sample under high vacuum for at least 4 hours. In a controlled environment (e.g., a glove box) to prevent moisture reabsorption, accurately weigh approximately 1-2 mg of the dried sample into a tin capsule using the microbalance. Record the weight precisely. Seal the capsule tightly, ensuring no sample is lost.
-
-
Combustion & Analysis:
-
Causality: This step is optimized to ensure the complete and instantaneous oxidation of the challenging fluorinated nitro-compound.
-
Action: Place the sealed capsule into the instrument's autosampler. The sample is dropped into the combustion furnace, which is maintained at a high temperature (typically 950-1050°C). A pulse of pure oxygen is injected, causing a "flash combustion." The resulting gases (CO₂, H₂O, Nₓ, HF, etc.) are swept by the helium carrier gas through the specialized reagent tubes.
-
-
Reduction & Separation:
-
Causality: The gas mixture must be simplified to ensure the detector sees only the target analytes.
-
Action: The gas mixture flows through a reduction tube (containing elemental copper, typically at ~650°C) to convert any nitrogen oxides (Nₓ) to elemental nitrogen (N₂). The fluorine is scrubbed by the magnesium oxide packing.[9] The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the gases based on their physical properties.
-
-
Detection & Data Processing:
-
Causality: The TCD measures the change in thermal conductivity of the helium stream as each gas (N₂, CO₂, H₂O) elutes from the column. The magnitude of this change is proportional to the amount of each gas.
-
Action: The instrument's software integrates the signal peaks for each gas. Using the sample weight and the pre-determined calibration factor, the software calculates the percentage of C, H, and N in the original sample.
-
Workflow Visualization
The entire analytical process can be summarized in the following workflow:
Caption: Workflow for Purity Validation by Elemental Analysis.
Part 4: Data Interpretation & Purity Validation
The ultimate goal is to compare the experimental data against the theoretical values. A well-structured table is essential for a clear assessment.
| Sample ID | Analyte | Theoretical Value (%) | Experimental Value (%) | Deviation (%) | Purity Assessment (Criteria: ±0.4%) |
| Batch A (High Purity) | Carbon | 60.00 | 59.85 | -0.15 | PASS |
| Hydrogen | 4.12 | 4.18 | +0.06 | PASS | |
| Nitrogen | 12.72 | 12.61 | -0.11 | PASS | |
| Batch B (Suspect) | Carbon | 60.00 | 60.89 | +0.89 | FAIL |
| Hydrogen | 4.12 | 4.55 | +0.43 | FAIL | |
| Nitrogen | 12.72 | 12.50 | -0.22 | PASS |
Analysis of Results:
-
Batch A demonstrates excellent correlation with the theoretical values, with all deviations well within the acceptable ±0.4% limit. This provides strong evidence that the sample is of high purity with respect to its elemental composition.
-
Batch B fails the purity assessment. The significantly high carbon and hydrogen values suggest the presence of an impurity with a higher C/H ratio than the target compound, such as residual hydrocarbon solvent (e.g., hexane or toluene) that was not removed during the drying process.
Part 5: Comparison with Alternative Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods—different techniques that measure purity based on different principles.[10]
| Method | Principle | Advantages | Limitations | Best Use Case |
| Elemental Analysis | Measures bulk elemental composition via combustion.[11] | Provides absolute confirmation of empirical formula; highly precise for major elements; inexpensive.[2] | Not impurity-specific; cannot detect isomers; insensitive to inorganic salts or trace metal catalysts. | Primary validation of a new chemical entity's bulk composition and fundamental purity. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates components based on polarity; quantifies by UV absorbance. | Excellent for separating and quantifying organic impurities and degradation products; highly sensitive (LOQ often <0.1%).[10] | Requires a chromophore; co-eluting impurities can be missed; requires impurity standards for accurate quantification. | Routine quality control and stability testing to quantify known and unknown organic impurities. |
| Quantitative NMR (qNMR) | Quantifies a substance by comparing its NMR signal integral to that of a certified internal standard. | Provides a direct, primary measure of molar concentration without needing a standard of the analyte itself; structurally informative. | Requires a soluble, high-purity internal standard; lower sensitivity than HPLC; requires specialized expertise for accurate execution. | Assigning purity values to reference standards; analyzing samples without a chromophore. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Can determine purity of highly crystalline solids by analyzing melting point depression; requires no standards. | Only applicable to crystalline, thermally stable solids; less accurate for purities below 98.5%. | Orthogonal check for high-purity (>99%) crystalline materials . |
Conclusion
Validating the purity of a novel compound like 6-Fluoro-2,8-dimethyl-5-nitroquinoline is a non-negotiable step in the research and development pipeline. Elemental analysis serves as the fundamental, first-line defense, providing an absolute and direct measure of a compound's empirical formula and bulk purity. While it does not identify specific impurities, a failing result, as demonstrated with "Batch B," provides an unambiguous indication that the material is compromised and requires further purification and investigation by orthogonal techniques like HPLC or NMR.
By employing a robust, self-validating protocol specifically designed to handle the challenges of fluorinated nitroaromatics, researchers can trust the data generated. This guide provides the framework and the underlying scientific rationale to ensure that the elemental analysis performed is not just a routine measurement, but a definitive validation of molecular integrity.
References
-
Exeter Analytical Inc. (2013). CHN determination of highly fluorinated organic compounds. Scientist Live. Available at: [Link]
-
ASTM International. (2022). E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. ASTM. Available at: [Link]
-
Chemycal. (2022). ASTM - Chemical Analysis of Metals: new standard guide for elemental analysis through spectrometry. Chemycal. Available at: [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples. Available at: [Link]
-
World Health Organization. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
Exeter Analytical. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. Available at: [Link]
-
Wang, Z., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]
-
Wikipedia. (n.d.). Elemental analysis. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). FDA. Available at: [Link]
-
Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Available at: [Link]
-
ResearchGate. (n.d.). Elemental analysis data. Available at: [Link]
Sources
- 1. azom.com [azom.com]
- 2. azom.com [azom.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientistlive.com [scientistlive.com]
- 5. Accurate elemental (CHN) analysis of perfluorinated compounds [analytica-world.com]
- 6. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elemental analysis: operation & applications - Elementar [elementar.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of Dimethyl-Nitroquinolines: A Comparative Benchmarking Study
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including prominent antimalarial, anticancer, and antibacterial agents.[1][2] Among its many derivatives, dimethyl-nitroquinolines represent a class of significant interest, often serving as key intermediates in the synthesis of more complex therapeutic molecules.[1] The strategic placement of methyl and nitro groups on the quinoline core can profoundly influence the molecule's biological activity and physicochemical properties.
This guide provides an in-depth comparison of established literary methods for synthesizing dimethyl-nitroquinolines. Moving beyond a simple recitation of procedures, we will dissect the causality behind experimental choices, benchmark reported yields, and provide detailed, field-tested protocols to empower your own research and development efforts.
Comparative Analysis of Core Synthetic Strategies
The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several classic name reactions providing the primary routes. The most relevant for dimethyl-nitroquinoline synthesis are the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. Each method presents a unique set of advantages and challenges in terms of substrate scope, reaction conditions, and achievable yields.
| Synthesis Method | Starting Materials | Typical Conditions & Catalysts | Reported Yield | Advantages | Limitations & Considerations |
| Skraup Synthesis | Aromatic Amine (e.g., m-Toluidine), Glycerol, Oxidizing Agent, Sulfuric Acid | H₂SO₄ (catalyst & dehydrating agent), Nitrobenzene (oxidant), FeSO₄ (moderator). Often high temperatures (140-170°C).[3][4] | Variable, can be high (e.g., 84-91% for unsubstituted quinoline).[5] A two-step synthesis of 7-methyl-8-nitroquinoline reported an "excellent yield".[1] | Uses readily available and inexpensive starting materials. A direct, one-pot method to the quinoline core.[6] | The reaction can be extremely exothermic and violent, requiring careful control.[4][7] Often produces isomeric mixtures with meta-substituted anilines.[1] |
| Doebner-von Miller | Aromatic Amine, α,β-Unsaturated Carbonyl Compound | Acid-catalyzed (Brønsted or Lewis acids like HCl, H₂SO₄, SnCl₄).[8][9][10] | Moderate to High | A more versatile modification of the Skraup synthesis. Allows for the synthesis of quinolines substituted on the hetero-ring.[3] | The mechanism is complex and still debated.[9] Can produce polymeric byproducts if not optimized.[11] |
| Combes Synthesis | Aromatic Amine, β-Diketone (e.g., Acetylacetone) | Strong acid catalyst (e.g., H₂SO₄, PPA) for cyclodehydration.[12][13][14] | Good to Excellent | A relatively simple and direct method for producing 2,4-disubstituted quinolines, such as 2,4-dimethylquinoline.[8][12] | Strong electron-withdrawing groups (like -NO₂) on the aniline can inhibit or prevent the cyclization step.[13] Meta-substituted anilines can lead to regioselectivity challenges.[12] |
| Friedländer Synthesis | o-Aminoaryl Aldehyde or Ketone, Compound with an α-Methylene Group | Acid or base-catalyzed (e.g., H₂SO₄, PTSA, KOH, DBU).[15][16][17] | Generally High | High versatility and atom economy.[18] Milder conditions are often possible with modern catalysts.[15] | The primary limitation is the availability of the required substituted o-aminoaryl aldehyde or ketone starting materials.[19] |
General Synthetic Workflow
The synthesis of quinoline derivatives, regardless of the specific named reaction, generally follows a consistent workflow. This involves the careful mixing of reactants, a catalyzed cyclization reaction (often under heat), and a multi-step work-up and purification process to isolate the final product.
Caption: A high-level overview of the key stages in a typical quinoline synthesis.
Detailed Experimental Protocols
The following protocols are representative methodologies derived from the literature. They should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Skraup Synthesis of 7-Methyl-8-Nitroquinoline (Two-Step Approach)
This method, adapted from literature reports, involves first synthesizing a mixture of methylquinolines and then performing a regioselective nitration.[1] This approach circumvents the harsh conditions required to carry a nitro-substituted aniline through the initial cyclization.
Step A: Synthesis of 5- and 7-Methylquinoline Mixture
-
Reagent Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, add m-toluidine (107 g, 1.0 mol), glycerol (230 g, 2.5 mol), and ferrous sulfate heptahydrate (10 g) to act as a moderator.[4]
-
Acid Addition: While stirring vigorously, slowly and cautiously add concentrated sulfuric acid (150 mL). The addition is exothermic and the temperature should be monitored.[6]
-
Reaction: Gently heat the mixture. The reaction will become exothermic and begin to boil.[6] Once the reaction is self-sustaining, remove the external heat. The reaction is complete when the vigorous boiling subsides.
-
Work-up: Allow the mixture to cool. Carefully dilute with 1 L of water and then neutralize by slowly adding a concentrated sodium hydroxide solution until strongly alkaline. This step must be done with external cooling.[5][6]
-
Isolation: Perform steam distillation to isolate the crude mixture of 5- and 7-methylquinoline.[5] The organic layer is separated, dried over anhydrous sodium sulfate, and used in the next step without further purification. The typical reported ratio of 7-methyl to 5-methylquinoline is approximately 2:1.[1]
Step B: Selective Nitration to 7-Methyl-8-Nitroquinoline
-
Nitrating Mixture: In a flask cooled in an ice-salt bath, prepare the nitrating mixture by slowly adding fuming nitric acid (30 mL) to concentrated sulfuric acid (60 mL).
-
Addition of Substrate: Slowly add the methylquinoline mixture (50 g) from Step A to the cold nitrating mixture with constant stirring, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product, 7-methyl-8-nitroquinoline, can be purified by recrystallization from ethanol to yield the final product.[1] This nitration is highly selective for the 8-position of the 7-methylquinoline isomer.[1]
Protocol 2: Combes Synthesis of 2,4-Dimethyl-7-nitroquinoline
The Combes synthesis is ideal for producing 2,4-dimethylquinolines.[12] However, the strongly deactivating nitro group makes direct cyclization of m-nitroaniline challenging.[13] A more viable route involves synthesizing 7-amino-2,4-dimethylquinoline first, followed by a Sandmeyer reaction or similar transformation to install the nitro group. Here, we present the foundational Combes reaction for a related, non-nitrated analogue to illustrate the core principles.
-
Reagent Setup: In a 500 mL flask, combine m-chloroaniline (63.8 g, 0.5 mol) and acetylacetone (50.0 g, 0.5 mol). Note: m-Chloroaniline is used as a surrogate for m-nitroaniline to demonstrate the cyclization which is otherwise inhibited by the nitro group.
-
Reaction - Step 1 (Enamine Formation): Heat the mixture gently under reflux for 15-20 minutes. An enamine intermediate is formed with the elimination of water.[8][13]
-
Reaction - Step 2 (Cyclization): Cool the mixture slightly and slowly add concentrated sulfuric acid (150 mL) with caution and efficient stirring. Heat the mixture on a water bath at 100°C for 30 minutes, then carefully heat to 150°C for an additional 10 minutes to complete the cyclization.[8]
-
Work-up: Allow the mixture to cool completely, then pour it onto 1 kg of crushed ice.
-
Neutralization: Slowly and with cooling, add a concentrated ammonium hydroxide solution until the mixture is alkaline. A solid product will precipitate.
-
Isolation & Purification: Collect the crude 7-chloro-2,4-dimethylquinoline by filtration, wash with water, and recrystallize from aqueous ethanol.
Mechanistic Insight: The Skraup Synthesis
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Skraup synthesis is a complex cascade involving dehydration, conjugate addition, cyclization, a second dehydration, and oxidation.
Caption: Key transformations in the Skraup synthesis of the quinoline core.
The initial step is the acid-catalyzed dehydration of glycerol to form the highly reactive electrophile, acrolein.[4] The aromatic amine then acts as a nucleophile in a Michael (1,4-conjugate) addition to acrolein.[4][6] This is followed by an acid-catalyzed electrophilic aromatic substitution (ring closure) and subsequent dehydration to form a 1,2-dihydroquinoline intermediate.[4] Finally, an oxidizing agent, such as nitrobenzene, abstracts a hydride to aromatize the ring, yielding the stable quinoline product.[4]
Conclusion
The synthesis of dimethyl-nitroquinolines can be achieved through several classical methodologies, each with distinct operational windows and outcomes. For directness, the Skraup synthesis is powerful, though its vigorous nature requires careful management. A two-step approach involving initial Skraup cyclization followed by selective nitration often provides a more controlled and higher-yielding route to specific isomers like 7-methyl-8-nitroquinoline.[1] The Combes synthesis is highly effective for 2,4-dimethylquinoline precursors but is generally unsuitable for anilines already bearing a strongly deactivating nitro group.[13] The Doebner-von Miller and Friedländer syntheses offer greater versatility but are constrained by the complexity or availability of their respective starting materials.[19]
The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the scale of the reaction. By understanding the underlying mechanisms and comparative performance of these methods, researchers can make informed decisions to efficiently access these valuable chemical scaffolds for drug discovery and development.
References
- Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
- Science of Synthesis. (n.d.). Combes quinoline synthesis.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of quinolines: a review.
- PubMed. (2025, June 1). A review on quinolines: New green synthetic methods and bioactive potential.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Chem-Station. (n.d.). Combes synthesis of quinolines.
- Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Semantic Scholar. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- Wikipedia. (n.d.). Skraup reaction.
- Wikipedia. (2020, September 24). Skraup reaction.
- SlideShare. (n.d.). Preparation and Properties of Quinoline.
- MDPI. (2010, July 30). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Google Patents. (n.d.). EP0132714B1 - Process for the preparation of quinolines.
- ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ResearchGate. (2025, August 9). (PDF) Synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines].
- ResearchGate. (2025, August 6). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for N,2,4-Trimethylquinolin-7-amine in Medicinal Chemistry.
- MDPI. (2019, February 14). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- ResearchGate. (2025, August 6). (PDF) Unexpected Reaction of 6-Nitroindolizine with Dimethyl Acetylenedicarboxylate.
Sources
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-2,8-dimethyl-5-nitroquinoline
This document provides a detailed, safety-first protocol for the proper disposal of 6-Fluoro-2,8-dimethyl-5-nitroquinoline. As a substituted nitroaromatic and fluoroquinoline compound, it requires careful handling and adherence to hazardous waste regulations. The procedures outlined below are synthesized from established safety principles for managing reactive, toxic, and environmentally hazardous chemicals, ensuring the protection of laboratory personnel and the environment.
Core Principles: Hazard Identification and Risk Assessment
-
Quinoline and its Derivatives: Quinolines are known to be hazardous. Quinoline itself is classified as a substance that may cause cancer and is harmful if swallowed[1][2]. Studies on various fluoroquinolines and methylquinolines indicate potential for genotoxicity[3]. They can also cause skin and serious eye irritation[4][5][6].
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be reactive or explosive, particularly when heated or subjected to friction[7]. The nitro group increases the chemical's reactivity and toxicological profile. Disposal of nitro-containing chemical waste is a specialized process managed by professional hazardous waste firms[8].
-
Fluorinated Compounds: The presence of fluorine can enhance metabolic stability and biological activity, which necessitates caution regarding its environmental persistence and toxicological effects.
Given these characteristics, 6-Fluoro-2,8-dimethyl-5-nitroquinoline must be treated as a hazardous substance. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sanitary sewer [9][10].
Table 1: Summary of Anticipated Hazards
| Hazard Category | Description | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | Nitroquinoline derivatives are classified with acute oral toxicity[11][12]. The general class of quinolines is also known to be harmful if ingested[2]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Fluoroquinoline compounds are identified as skin irritants[4][6]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Many quinoline derivatives are known to be severe eye irritants[2][4][6]. |
| Reactivity | Potential for hazardous reactions. | Nitro compounds can react violently with oxidizing or reducing agents and may form explosive substances[7]. |
| Chronic Health Effects | Suspected of causing genetic defects or cancer. | Quinoline is a suspected carcinogen, and related compounds show mutagenic activity[1][2][3]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Substituted quinolines are often classified as hazardous to the aquatic environment[1]. |
Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)
Proper preparation is critical to mitigate risks during waste handling. This involves meticulous segregation of waste streams and the consistent use of appropriate PPE.
Waste Segregation and Container Selection
-
Designated Hazardous Waste Container: All waste containing 6-Fluoro-2,8-dimethyl-5-nitroquinoline (solid powder, contaminated materials, solutions) must be collected in a designated, chemically compatible, and properly sealed hazardous waste container[9].
-
Compatibility: Use high-density polyethylene (HDPE) or glass containers. Ensure the container material does not react with the chemical or any solvents used in the waste mixture.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Specifically, keep it separate from highly reactive chemicals like strong acids, bases, or oxidizers[7].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Fluoro-2,8-dimethyl-5-nitroquinoline," and an accurate list of all other components and their approximate concentrations[13].
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and airborne particles of the chemical, which is a suspected serious eye irritant[6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Always inspect gloves before use and remove them carefully to avoid skin contamination[9][11]. |
| Body Protection | Flame-retardant, antistatic protective clothing or a lab coat. | Protects against accidental spills and skin exposure[9]. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory irritation[5]. |
Step-by-Step Disposal Procedure
The disposal of 6-Fluoro-2,8-dimethyl-5-nitroquinoline is managed by collecting it as hazardous waste for subsequent treatment by a licensed disposal facility.
Step 1: Waste Collection
-
Solid Waste: Carefully sweep up any solid 6-Fluoro-2,8-dimethyl-5-nitroquinoline powder using non-sparking tools and place it directly into the designated hazardous waste container[11][14].
-
Contaminated Materials: Any disposable items grossly contaminated with the chemical (e.g., weigh boats, pipette tips, gloves, absorbent pads) must also be placed in the solid hazardous waste container[10].
-
Solutions: Collect all solutions containing 6-Fluoro-2,8-dimethyl-5-nitroquinoline in a designated liquid hazardous waste container. Do not overfill containers; a filling level of less than 90% is recommended to allow for vapor expansion[7].
Step 2: Container Management
-
Keep Closed: Always keep the hazardous waste container tightly sealed when not actively adding waste to prevent the release of vapors[9].
-
Clean Exterior: Ensure the exterior of the waste container remains clean and free of contamination[7].
-
Store Safely: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from heat and sources of ignition[14][15]. This area should be clearly marked as a satellite accumulation area for hazardous waste.
Step 3: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a designated chemical safety officer[10][13].
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor[8][15]. These contractors are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations[1][11]. Methods may include incineration at a permitted facility or other approved treatment technologies[8].
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation[14].
-
Remove all sources of ignition[15].
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand)[16].
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal[1][15].
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[11]. Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do[11][14]. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting[14]. Call a poison control center or doctor immediately for medical advice[11].
Visual Workflow for Disposal
The following diagram outlines the decision-making and operational process for the safe disposal of 6-Fluoro-2,8-dimethyl-5-nitroquinoline.
Caption: Disposal Workflow Diagram
References
- Nitro Chemical Waste Disposal. (n.d.). Environmental Logistics, Inc.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. (n.d.). Benchchem.
- Safety Data Sheet for 8-Hydroxy-5-nitroquinoline. (2025, September 16). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, May 6). Sigma-Aldrich.
- Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- nitro razredčilo Safety Data Sheet. (n.d.). Chemius.
- Safety Data Sheet for Quinoline. (2012, April 19). Fisher Scientific.
- 6-Fluoroquinoline SDS, 396-30-5 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Information for 6-Fluoro-2-methylquinoline. (n.d.). Sigma-Aldrich.
- 815 QR Safety Data Sheet. (2015, March 9).
- Linlab procedure for Waste Disposal. (2017, March 7).
- Safety Data Sheet. (n.d.). Merck Millipore.
- Safety Data Sheet for 6-Fluoroquinoline. (2024, March 31). Fisher Scientific.
- 6-Methyl-5-nitroquinoline. (n.d.). PubChem.
- LaVoie, E. J., et al. (n.d.). Genotoxicity of fluoroquinolines and methylquinolines. PubMed.
- Quinolines: Human health tier II assessment. (2015, July 3). Australian Department of Health.
Sources
- 1. chemos.de [chemos.de]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-氟-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. envlogs.com [envlogs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 14. echemi.com [echemi.com]
- 15. Mobile [my.chemius.net]
- 16. upcorp.com [upcorp.com]
Personal protective equipment for handling 6-Fluoro-2,8-dimethyl-5-nitroquinoline
The following guide details the safety, handling, and logistical protocols for 6-Fluoro-2,8-dimethyl-5-nitroquinoline .
Notice of Analog-Based Safety Assessment: Specific toxicological data (LD50, flash point) for this precise substituted quinoline is limited in public registries.[1] Therefore, this protocol utilizes Structural Alert Analysis and Read-Across Methodology based on the core quinoline scaffold, the nitro-aromatic moiety (energetic/mutagenic potential), and the fluorinated substituent (enhanced lipophilicity/permeation).[1] All protocols assume Maximum Probable Risk.
Part 1: Immediate Action Card (Emergency Response)
| Scenario | Immediate Action Protocol |
| Skin Exposure | 1. Drench with water for 15 min immediately.[1][2][3][4] 2. Do NOT use organic solvents (ethanol/DMSO) to wash; the fluoro-group enhances lipophilicity, and solvents will drive the toxin deeper into the dermis. 3. Remove contaminated clothing under the shower. |
| Inhalation | 1. Evacuate to fresh air. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (common with nitrogen oxide emitters). |
| Spill (< 5g) | 1. Isolate area (15 ft radius). 2. Dampen powder with mineral oil to prevent dust. 3. Scoop into a conductive plastic container. Do not sweep dry. |
| Fire | 1. Evacuate.[2] Explosion Risk: Nitro-compounds can decompose violently under heat. 2. Use CO₂ or Dry Chemical.[2][5] Do not use high-pressure water jets (spreads contamination). |
Part 2: Hazard Identification & Risk Logic
To understand why specific PPE is required, we must deconstruct the molecule into its functional risk components.
Structural Alert Analysis[1]
-
Nitro Group (-NO₂ at C5):
-
Energetic Risk: Nitro-aromatics are thermodynamically unstable. Shock or friction sensitivity is possible, though the quinoline ring provides some stabilization.
-
Toxicity: High potential for methemoglobinemia (oxidizing hemoglobin) and mutagenicity (intercalation into DNA).
-
-
Fluoro Group (-F at C6):
-
Permeation: Fluorine increases the compound's lipophilicity (LogP), allowing it to penetrate standard latex gloves and skin barriers more rapidly than non-fluorinated analogs.
-
-
Quinoline Core:
-
Biological Activity: Known scaffold for DNA binding; potential respiratory irritant and carcinogen.[6]
-
Visualizing the Risk Assessment
The following logic flow dictates our PPE and handling choices:
Figure 1: Risk Assessment Logic Flow. Deconstructing the molecule to determine necessary protection layers.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard Lab Coats are Insufficient. Due to the nitro-group's potential for energetic decomposition and the fluoro-group's permeation properties, the following PPE is mandatory.[1]
| Protection Zone | Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) | Work must be done in a certified hood (Face velocity: 80–100 fpm).[1] |
| Backup: N95/P100 Mask | Only if weighing outside a hood (strongly discouraged). Prevents inhalation of mutagenic dust. | |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate. |
| Protocol: | The fluoro-substituent facilitates permeation. Change outer gloves immediately upon splash or every 30 mins. | |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate. Nitro-compounds can detonate/deflagrate if dry-heated.[1] A face shield protects the neck/throat from shrapnel/glass. |
| Body | Tyvek® Sleeves / Apron | Cotton lab coats absorb chemicals. Use disposable, non-woven sleeves to cover wrist gaps. |
Part 4: Operational Protocols
A. Weighing & Transfer (Critical Step)
Static electricity is a hazard for dry nitro-powders.[1]
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize static charge on the powder.
-
Tools: Use PTFE (Teflon) or Polypropylene spatulas . Avoid metal spatulas (risk of friction-induced ignition with nitro compounds).
-
Containment: Weigh into a pre-tared vial, not onto weighing paper (reduces dust dispersion).
B. Reaction Setup
-
Solvent Selection: Dissolve the solid as early as possible. In solution, the energetic risk is significantly dampened.
-
Temperature Control:
-
Never heat the neat solid above 50°C.
-
Monitor reaction exotherms closely. The nitro group can act as an internal oxidizer, accelerating runaway reactions.
-
-
Incompatibilities:
-
Strong Bases (NaOH, KOH): Can cause rapid decomposition of nitro-aromatics.
-
Reducing Agents (Hydrazine, metal hydrides): Vigorous reaction likely.
-
C. Storage
-
Conditions: Store at 2–8°C (refrigerated), protected from light.
-
Container: Amber glass with a PTFE-lined cap.
-
Segregation: Store away from oxidizers and strong bases.[6]
Part 5: Waste Disposal & Decontamination
Do NOT dispose of down the drain. This compound is likely toxic to aquatic life and persistent.[4]
Disposal Workflow
-
Solid Waste: Collect contaminated gloves, paper, and solid residues in a dedicated container labeled "Toxic - Organofluorine/Nitro Waste."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." The fluorine atom requires high-temperature incineration (>1100°C) to prevent the formation of HF or fluorinated dioxins.
-
Decontamination of Surfaces:
-
Step 1: Wipe with a 5% surfactant solution (detergent) to lift the lipophilic compound.
-
Step 2: Wipe with Isopropanol to solubilize residues.
-
Step 3: Final wash with water.[4]
-
Note: Dispose of all wipes as solid chemical waste.
-
Chemical Spill Response Logic
Figure 2: Spill Response Workflow. Prioritizing dust suppression to prevent inhalation and ignition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link] (Used for Read-Across Toxicity Data).[1]
-
University of Georgia (2024). Nitro Compounds Safety SOP. Retrieved from [Link] (General handling of energetic nitro groups).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
